(+)-Bicifadine
Description
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Structure
3D Structure
Properties
CAS No. |
83213-66-5 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12/h2-5,11,13H,6-8H2,1H3/t11-,12+/m1/s1 |
InChI Key |
OFYVIGTWSQPCLF-NEPJUHHUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@]23C[C@@H]2CNC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC2CNC3 |
Related CAS |
66504-75-4 (hydrochloride) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (+)-Bicifadine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Bicifadine is a non-opioid, centrally acting analgesic agent that has been investigated for the treatment of acute and chronic pain. Its primary mechanism of action is the inhibition of the reuptake of three key monoamine neurotransmitters: norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA). By blocking the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT), this compound increases the synaptic concentrations of these neurotransmitters, thereby modulating nociceptive signaling pathways. This document provides a detailed technical overview of the mechanism of action of this compound, including its binding affinities, in vitro and in vivo pharmacological effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Triple Reuptake Inhibition
This compound is classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) or a triple reuptake inhibitor[1]. Its analgesic properties are primarily attributed to the enhancement and prolongation of the actions of norepinephrine and serotonin by inhibiting the transport proteins that terminate their physiological actions[2][3]. The inhibition of these transporters leads to an accumulation of the respective neurotransmitters in the synaptic cleft, which in turn enhances descending inhibitory pain pathways.
The relative potency of this compound for the monoamine transporters has been determined in vitro, demonstrating a clear preference for the norepinephrine transporter.
In Vitro Transporter Inhibition
Studies using recombinant human transporters have established the inhibitory profile of this compound. The compound is a potent inhibitor of the norepinephrine transporter (NET), with moderate activity at the serotonin transporter (SERT) and weaker activity at the dopamine transporter (DAT)[4][5][6].
Table 1: In Vitro Inhibition of Human Monoamine Transporters by this compound
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 55[5][6] |
| Serotonin Transporter (SERT) | 117[5][6] |
| Dopamine Transporter (DAT) | 910[5][6] |
The potency ratio for NET:SERT:DAT inhibition is approximately 1:2:17[4]. This profile, with a strong emphasis on norepinephrine reuptake inhibition, is believed to be crucial for its analgesic efficacy in neuropathic pain models[7].
Potential Secondary Mechanisms of Action
While triple reuptake inhibition is the primary mechanism, other actions of this compound may contribute to its overall pharmacological profile.
NMDA Receptor Antagonism
Some sources suggest that this compound also possesses N-methyl-D-aspartate (NMDA) receptor antagonist properties[2]. NMDA receptor antagonists are known to be involved in modulating pain perception and preventing central sensitization[8][9][10]. However, detailed quantitative data on the binding affinity of this compound for the NMDA receptor and its functional significance in relation to its analgesic effects are not extensively documented in the available literature.
Autophagy Induction via mTOR Signaling
A recent study has identified this compound as an inducer of autophagy through the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway[6][11]. This mechanism was shown to have neuroprotective effects in a cellular model of Parkinson's disease[6][11]. The relevance of this pathway to the analgesic effects of this compound is an area for further investigation.
Preclinical Pharmacology
The mechanism of action of this compound has been further elucidated through a series of preclinical in vivo studies.
In Vivo Neurotransmitter Level Modulation
Microdialysis studies in rats have confirmed that this compound administration leads to an increase in extracellular levels of monoamines in key brain regions. A 20 mg/kg intraperitoneal dose of bicifadine (B1205413) was shown to increase extrasynaptic norepinephrine and serotonin levels in the prefrontal cortex, norepinephrine levels in the locus coeruleus, and dopamine levels in the striatum[4].
Efficacy in Animal Models of Pain
This compound has demonstrated efficacy in a broad range of animal models of pain, supporting its potential as an analgesic.
Table 2: Efficacy of this compound in Preclinical Pain Models
| Pain Model | Species | Effect | Reference |
| Randall-Selitto (acute inflammatory) | Rat | Potent suppression of pain responses | [4] |
| Kaolin-induced paw edema (acute inflammatory) | Rat | Potent suppression of pain responses | [4] |
| Phenyl-p-quinone-induced writhing (persistent visceral) | Mouse | Potent suppression of pain responses | [4] |
| Colonic distension (persistent visceral) | Rat | Potent suppression of pain responses | [4] |
| Formalin test (both phases) | Rat, Mouse | Potent and complete efficacy | [4] |
| Complete Freund's adjuvant (persistent inflammatory) | Rat | Normalization of nociceptive threshold | [4] |
| Spinal nerve ligation (chronic neuropathic) | Rat | Suppression of mechanical and thermal hyperalgesia and mechanical allodynia | [4] |
| Streptozotocin-induced diabetic neuropathy (chronic neuropathic) | Rat | Reduction of mechanical hyperalgesia | [4] |
The contribution of dopaminergic pathways to the antihyperalgesic actions of bicifadine was demonstrated by the reduction of its effects in the spinal nerve ligation model by the D2 receptor antagonist, (-)-sulpiride[4].
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound to monoamine transporters expressed in cell membranes.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific monoamine transporter.
Materials:
-
Cell membranes prepared from cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).
-
Radioligands: [3H]Nisoxetine (for hNET), [3H]Citalopram (for hSERT), [3H]WIN 35,428 (for hDAT).
-
Non-specific binding inhibitors: Desipramine (for hNET), Imipramine (for hSERT), Cocaine (for hDAT).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either vehicle, a known non-specific binding inhibitor, or the test compound at various concentrations.
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.
Synaptosomal Uptake Assay
This protocol describes a general method for measuring the inhibition of neurotransmitter uptake into synaptosomes by a test compound.
Objective: To determine the potency of a test compound to inhibit the reuptake of a specific neurotransmitter.
Materials:
-
Freshly prepared synaptosomes from specific brain regions (e.g., striatum for DAT, cortex/hippocampus for NET and SERT).
-
Radiolabeled neurotransmitters: [3H]Norepinephrine, [3H]Serotonin, or [3H]Dopamine.
-
Selective uptake inhibitors for defining non-specific uptake (e.g., Desipramine for NET, Fluoxetine for SERT, GBR 12909 for DAT).
-
Test compound (this compound) at various concentrations.
-
Krebs-Ringer-HEPES buffer.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Synaptosome Preparation: Homogenize the brain tissue in a sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptosomal fraction. Resuspend the synaptosome pellet in a suitable buffer.
-
Pre-incubation: Pre-incubate the synaptosomes with the test compound or vehicle in a 96-well plate at 37°C for a short period (e.g., 10-15 minutes).
-
Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubation: Incubate at 37°C for a short, defined period to measure the initial rate of uptake (e.g., 1-5 minutes).
-
Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific uptake and determine the IC50 value of the test compound for the inhibition of neurotransmitter uptake.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Primary mechanism of action of this compound.
Caption: Experimental workflow for radioligand binding assay.
Caption: Experimental workflow for synaptosomal uptake assay.
Caption: Potential involvement of this compound in mTOR signaling.
Conclusion
The primary mechanism of action of this compound is the inhibition of monoamine reuptake, with a notable preference for the norepinephrine transporter. This activity leads to increased synaptic concentrations of norepinephrine, serotonin, and to a lesser extent, dopamine, which is consistent with its observed analgesic effects in a wide array of preclinical pain models. While potential secondary mechanisms involving NMDA receptor antagonism and modulation of the mTOR signaling pathway have been suggested, their contribution to the overall pharmacological profile of this compound requires further investigation. The comprehensive in vitro and in vivo characterization of this compound provides a solid foundation for understanding its therapeutic potential as a non-opioid analgesic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 4. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Bicifadine hydrochloride | CAS 66504-75-4 | Tocris Bioscience [tocris.com]
- 7. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclic-AMP response element binding protein (CREB) in the neutrophils of depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to (+)-Bicifadine: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Bicifadine is a chiral small molecule, chemically identified as (1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane. It was investigated as a non-opioid analgesic. Its mechanism of action involves the inhibition of the reuptake of three key monoamine neurotransmitters: norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA), classifying it as a triple reuptake inhibitor (TRI) or a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Despite demonstrating a promising preclinical profile, this compound ultimately failed to meet primary endpoints in Phase III clinical trials for chronic low back pain and diabetic neuropathic pain, leading to the discontinuation of its development. This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used for its characterization.
Chemical Structure and Physicochemical Properties
This compound possesses a rigid bicyclic structure with a phenyl group substituted at the 1-position. The specific stereoisomer associated with pharmacological activity is the (+)-enantiomer, with the (1R,5S) configuration.
Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt
| Property | Value | Reference |
| IUPAC Name | (1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane | [1] |
| Molecular Formula | C₁₂H₁₅N | [1] |
| Molecular Weight | 173.25 g/mol | [1][2] |
| CAS Number | 83213-66-5 ((+)-isomer) | [3] |
| Melting Point (HCl Salt) | 207-208 °C | |
| Boiling Point (Free Base) | Not available | |
| Solubility (HCl Salt) | Soluble to 100 mM in water and DMSO | [4] |
| Solubility (Free Base) | Data not available for a wide range of organic solvents. |
Pharmacological Properties
This compound's primary pharmacological action is the inhibition of the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.
Table 2: In Vitro Transporter Binding Affinities of this compound Hydrochloride
| Transporter | IC₅₀ (nM) |
| Norepinephrine Transporter (NET) | 55 |
| Serotonin Transporter (SERT) | 117 |
| Dopamine Transporter (DAT) | 910 |
Data sourced from Tocris Bioscience.[5]
The binding affinity data indicates that this compound is most potent at inhibiting norepinephrine reuptake, followed by serotonin, and then dopamine.
Signaling Pathways
The therapeutic and adverse effects of this compound are mediated by the downstream signaling cascades activated by the increased availability of norepinephrine, serotonin, and dopamine in the synapse. These neurotransmitters bind to their respective G-protein coupled receptors (GPCRs) and ligand-gated ion channels on postsynaptic neurons, initiating a complex array of intracellular signaling events.
Caption: Mechanism of action of this compound.
Experimental Protocols
Asymmetric Synthesis of this compound
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a general method for determining the binding affinity of a test compound like this compound to the norepinephrine, serotonin, and dopamine transporters.
Materials:
-
Cell membranes prepared from cells expressing the human recombinant norepinephrine, serotonin, or dopamine transporter.
-
Radioligand specific for each transporter (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]WIN 35,428 for DAT).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a known inhibitor for each transporter).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well microplates.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and either this compound solution, buffer (for total binding), or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
Caption: Workflow for a radioligand binding assay.
In Vivo Microdialysis for Monoamine Level Measurement
This protocol describes a general method to assess the in vivo effects of this compound on extracellular monoamine levels in a specific brain region of a conscious, freely moving animal (e.g., a rat).
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for administration.
-
Anesthetic and surgical supplies.
Procedure:
-
Surgically implant a guide cannula targeting the brain region of interest in an anesthetized animal using a stereotaxic apparatus. Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Administer this compound to the animal (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for a set period after drug administration.
-
Analyze the concentration of norepinephrine, serotonin, and dopamine in the dialysate samples using HPLC with electrochemical detection.
-
Express the post-drug monoamine levels as a percentage of the baseline levels.
Clinical Development and Discontinuation
This compound was advanced into Phase III clinical trials for the treatment of chronic low back pain and pain associated with diabetic neuropathy. However, in both indications, the drug failed to demonstrate a statistically significant improvement in pain scores compared to placebo.[6][7] These disappointing clinical outcomes led to the cessation of its development.
Conclusion
This compound is a well-characterized triple reuptake inhibitor with a clear mechanism of action and a defined in vitro pharmacological profile. While it showed promise in preclinical models of pain, it was unable to translate this efficacy into a clinical setting. The comprehensive data presented in this guide, including its chemical properties, pharmacological activities, and associated experimental methodologies, can serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are exploring the therapeutic potential of monoamine reuptake inhibitors. The reasons for its clinical failure may provide important insights for the future development of centrally acting analgesics.
References
- 1. Combining norepinephrine and serotonin reuptake inhibition mechanisms for treatment of depression: a double-blind, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. csustan.edu [csustan.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (+)-Bicifadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Bicifadine is a non-opioid analgesic that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Its unique pharmacological profile has made it a compound of interest in the development of novel pain therapeutics. This technical guide provides a detailed overview of the synthesis of this compound, focusing on established pathways, key precursors, and detailed experimental protocols. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the chemical synthesis and development of this and related compounds.
Racemic Synthesis of Bicifadine
The foundational synthesis of racemic Bicifadine was first reported by Epstein et al. in 1981. The pathway commences with the formation of a cyclopropane (B1198618) ring, followed by the construction of the azabicyclo[3.1.0]hexane core.
Synthesis Pathway
The synthesis of racemic Bicifadine can be conceptually divided into two main stages:
-
Formation of the Intermediate Imide: Synthesis of 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione.
-
Reduction to Bicifadine: Reduction of the dione (B5365651) intermediate to yield the final product.
A key precursor in this pathway is 1-(p-tolyl)-1,2-cyclopropanedicarboximide, which is subsequently reduced to yield the desired 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane (Bicifadine).
dot
Figure 1. Racemic synthesis pathway of Bicifadine.
Experimental Protocols
Step 1: Synthesis of 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
-
Precursor Synthesis: The synthesis begins with the reaction of methyl acrylate (B77674) with ethyl 2-bromo-2-(p-tolyl)acetate to form dimethyl 1-(4-methylphenyl)-1,3-cyclopropanedicarboxylate. This diester is then hydrolyzed to the corresponding diacid.
-
Imide Formation: The resulting 1-(p-tolyl)-1,2-cyclopropanedicarboxylic acid is condensed with urea (B33335) to yield 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione.
Step 2: Reduction of 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione to (±)-Bicifadine
-
Reducing Agent: The key transformation in the synthesis is the reduction of the imide intermediate. Sodium bis(2-methoxyethoxy)aluminum dihydride, commercially known as Red-Al® or Vitride®, is the preferred reagent for this step.
-
Reaction Conditions: The reduction is typically carried out in an inert solvent such as benzene (B151609) or toluene. The reaction mixture is heated for a specified period to ensure complete conversion.
-
Work-up and Purification: Following the reduction, the reaction is quenched, and the crude product is extracted and purified, often through distillation or chromatography, to yield racemic Bicifadine.
| Step | Key Reagents | Solvent | Typical Yield |
| Imide Formation | 1-(p-Tolyl)-1,2-cyclopropanedicarboxylic acid, Urea | - | - |
| Reduction | 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) | Benzene | 58%[1] |
Table 1. Summary of key reaction steps and yields for the racemic synthesis of Bicifadine.
Enantioselective Synthesis of this compound
The therapeutic activity of Bicifadine resides in the (+)-enantiomer. Therefore, stereoselective synthesis or chiral resolution is necessary to obtain the active pharmaceutical ingredient.
Asymmetric Synthesis
An expedient and atom-economical asymmetric synthesis of this compound has been developed. This approach avoids the separation of enantiomers from a racemic mixture, directly yielding the desired stereoisomer.
dot
Figure 2. Conceptual workflow for the asymmetric synthesis of this compound.
Experimental Protocols for Asymmetric Synthesis
A reported asymmetric synthesis involves the stereocontrolled formation of the trisubstituted cyclopropane core. The key steps include the coupling of an epoxy nitrile with an arylacetonitrile in the presence of a chiral auxiliary, followed by reduction and deprotection to afford this compound.
Chiral Resolution
An alternative to asymmetric synthesis is the resolution of racemic Bicifadine.[2] This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The diastereomers can then be separated by crystallization, followed by liberation of the desired enantiomer.
General Procedure for Chiral Resolution:
-
Salt Formation: The racemic Bicifadine base is treated with an enantiomerically pure chiral acid (e.g., tartaric acid derivatives) in a suitable solvent.
-
Diastereomer Crystallization: The diastereomeric salts will have different solubilities, allowing for the selective crystallization of one diastereomer.
-
Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to liberate the free amine, yielding the enantiomerically enriched this compound.
Precursors for this compound Synthesis
The key precursors for the synthesis of this compound are summarized in the table below.
| Precursor | Role in Synthesis | Synthesis Method |
| p-Tolualdehyde | Starting material for the aromatic moiety | Commercially available |
| Ethyl Bromoacetate | Source of the cyclopropane ring carbons in the racemic synthesis | Commercially available |
| Methyl Acrylate | Reactant in the formation of the cyclopropane ring in the racemic synthesis | Commercially available |
| Urea | Nitrogen source for the imide ring in the racemic synthesis | Commercially available |
| (R)-(-)-Epichlorohydrin | Chiral starting material for an alternative enantioselective synthesis | Commercially available |
Table 2. Key precursors for the synthesis of this compound.
Conclusion
The synthesis of this compound can be accomplished through both racemic and enantioselective routes. The racemic synthesis, pioneered by Epstein and colleagues, provides a robust method to access the core 3-azabicyclo[3.1.0]hexane structure. For the production of the therapeutically active enantiomer, asymmetric synthesis offers a more direct and efficient approach, while chiral resolution of the racemate remains a viable alternative. This guide provides a foundational understanding of the synthetic pathways and key chemical transformations involved in the preparation of this important analgesic compound. Further detailed experimental procedures can be found in the cited primary literature.
References
The Rise and Fall of a Novel Analgesic: A Technical History of (+)-Bicifadine
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
(+)-Bicifadine, a novel non-opioid analgesic, emerged from discovery efforts at American Cyanamid as a promising therapeutic for various pain indications. Its unique mechanism as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) set it apart from traditional pain medications, offering the potential for effective analgesia without the significant side effects associated with opioids and non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of this compound. It details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols employed in its characterization. Despite its initial promise, the development of this compound was ultimately halted due to failures in late-stage clinical trials. This document serves as a valuable case study for researchers and professionals in the field of drug development, highlighting the challenges and complexities of bringing a new chemical entity from the laboratory to the clinic.
Discovery and Developmental History
This compound, chemically known as 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, was first synthesized at American Cyanamid.[1] The analgesic activity was discovered to be primarily associated with the (+) enantiomer, which possesses the 1R,5S absolute configuration.[1] In 1998, following the acquisition of American Cyanamid by Wyeth, the development rights for bicifadine (B1205413) were licensed to DOV Pharmaceutical.[2]
DOV Pharmaceutical advanced bicifadine through preclinical and clinical development for the treatment of pain.[2][3] The compound, also known by the development code DOV-220,075, was positioned as a non-narcotic analgesic with a novel mechanism of action.[2][3] In January 2007, after a Phase III clinical trial for chronic lower back pain failed to meet its primary endpoint, DOV Pharmaceutical licensed the rights to XTL Biopharmaceuticals.[2] XTL pursued development for the treatment of pain associated with diabetic neuropathy, but a Phase IIb clinical trial also failed in 2008, leading to the termination of the development agreement in 2010.[2][4]
Mechanism of Action
This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also referred to as a triple reuptake inhibitor.[2][5] Its primary pharmacological action is the inhibition of the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[5][6] By blocking these transporters, bicifadine increases the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[5] This broad-spectrum monoamine transporter inhibition is believed to be the basis for its analgesic effects.[6] Preclinical studies indicated that bicifadine does not act on opiate receptors and lacks anti-inflammatory activity.[7]
The analgesic properties of bicifadine are thought to arise from the modulation of descending pain pathways in the central nervous system.[8] Increased levels of norepinephrine and serotonin in these pathways can dampen the transmission of pain signals from the periphery to the brain.[8]
References
- 1. 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meddatax.com [meddatax.com]
- 3. biospace.com [biospace.com]
- 4. benchchem.com [benchchem.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. DOV Pharmaceutical Back Pain Drug Bicifadine Fails Phase 3 Clinical Trial, Has Limited Results - BioSpace [biospace.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide on the Stereochemistry and Enantiomers of (+)-Bicifadine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicifadine (B1205413), a non-opioid analgesic, functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Developed as a racemic mixture, its pharmacological activity is stereospecific. This technical guide provides a comprehensive overview of the stereochemistry of Bicifadine, focusing on the distinct properties and synthesis of its enantiomers. It has been established that the analgesic properties of Bicifadine are predominantly attributed to its (+)-enantiomer, which possesses the (1R,5S) absolute configuration. This document details the pharmacological profiles of the racemic mixture and the active enantiomer, presents available quantitative data on their interaction with monoamine transporters, and outlines the methodologies for their synthesis and chiral separation.
Introduction
Bicifadine, chemically known as 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, is a novel analgesic agent that exerts its effects by inhibiting the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and to a lesser extent, dopamine (B1211576) (DA) in the central nervous system.[1][2] Unlike traditional opioid analgesics, Bicifadine's mechanism of action offers a potentially lower risk of abuse and dependence.[2] Initially developed and studied as a racemic mixture, subsequent research has elucidated the critical role of stereochemistry in its pharmacological activity.
The presence of two chiral centers in the Bicifadine molecule gives rise to a pair of enantiomers: (+)-(1R,5S)-Bicifadine and (-)-(1S,5R)-Bicifadine. Seminal work in the field has demonstrated that the desired analgesic effects are almost exclusively associated with the (+)-(1R,5S) enantiomer. This stereoselectivity underscores the importance of understanding the three-dimensional structure of drug molecules and their interactions with biological targets.
This guide aims to provide a detailed technical resource for professionals in drug development and research, summarizing the current knowledge on the stereochemistry of Bicifadine, the pharmacological properties of its enantiomers, and the experimental approaches for their preparation and characterization.
Stereochemistry of Bicifadine
The structure of Bicifadine contains a bicyclic system with two stereocenters at the bridgehead carbons, C1 and C5. This results in the existence of two non-superimposable mirror images, or enantiomers.
-
(+)-(1R,5S)-Bicifadine: This is the eutomer, the enantiomer that is pharmacologically active as an analgesic.
-
(-)-(1S,5R)-Bicifadine: This is the distomer, the enantiomer with significantly less or no analgesic activity.
Caption: Stereoisomers of Bicifadine.
Pharmacological Profile
The primary mechanism of action of Bicifadine is the inhibition of monoamine transporters, leading to an increase in the synaptic concentrations of norepinephrine, serotonin, and dopamine.[1] This modulation of neurotransmitter levels is believed to be the basis for its analgesic effects.
Racemic Bicifadine
The racemic mixture of Bicifadine has been shown to be a potent inhibitor of norepinephrine and serotonin transporters, with a lower affinity for the dopamine transporter.[1]
Enantiomers of Bicifadine
Research has demonstrated that the analgesic activity of Bicifadine is stereospecific, residing almost exclusively in the (+)-(1R,5S) enantiomer. While quantitative data for the individual enantiomers is not extensively published in readily available literature, the data for the racemate provides a foundational understanding of its interaction with monoamine transporters.
Quantitative Data
The following table summarizes the available in vitro data for racemic Bicifadine's inhibitory activity at human monoamine transporters.
| Compound | NET IC50 (nM) | SERT IC50 (nM) | DAT IC50 (nM) |
| Racemic Bicifadine HCl | 55 | 117 | 910 |
| Data sourced from Tocris Bioscience product information for Bicifadine hydrochloride. |
Experimental Protocols
Synthesis and Chiral Resolution of Bicifadine Enantiomers
The synthesis of racemic Bicifadine has been reported through the hydride reduction of 1-arylcyclopropanedicarboximides. For the separation of the enantiomers, a common approach involves the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization.
General Protocol for Diastereomeric Salt Resolution:
-
Salt Formation: The racemic Bicifadine base is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone). An equimolar amount of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid) dissolved in the same or a miscible solvent is added to the solution.
-
Fractional Crystallization: The solution is allowed to cool slowly, or the solvent is partially evaporated to induce crystallization. Due to the different physicochemical properties of the two diastereomeric salts, one will typically crystallize out of the solution first.
-
Isolation and Purification: The crystals of the less soluble diastereomeric salt are collected by filtration. The crystallization process may be repeated to improve the diastereomeric purity.
-
Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water, and the solution is basified (e.g., with NaOH or Na2CO3) to deprotonate the Bicifadine amine.
-
Extraction: The free base of the single enantiomer of Bicifadine is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether, dichloromethane).
-
Isolation of the Other Enantiomer: The mother liquor from the initial crystallization, which is enriched in the more soluble diastereomeric salt, can be treated in a similar manner to isolate the other enantiomer.
Caption: General workflow for the chiral resolution of Bicifadine.
In Vitro Monoamine Transporter Binding Assay
To determine the binding affinity of Bicifadine enantiomers to the serotonin, norepinephrine, and dopamine transporters, competitive radioligand binding assays are typically employed.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the human recombinant transporters (SERT, NET, or DAT) are prepared from cultured cells (e.g., HEK293 cells).
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound or (-)-Bicifadine).
-
Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway
The analgesic effect of this compound is mediated by its interaction with presynaptic monoamine transporters. By blocking these transporters, this compound increases the concentration and prolongs the residence time of norepinephrine and serotonin in the synaptic cleft. These neurotransmitters then act on postsynaptic receptors in pain-modulating pathways, such as the descending inhibitory pathways in the spinal cord, to reduce the perception of pain.
Caption: Proposed signaling pathway of this compound.
Conclusion
The stereochemistry of Bicifadine is a critical determinant of its pharmacological activity. The analgesic effects are specifically attributed to the (+)-(1R,5S)-enantiomer, which acts as a potent inhibitor of norepinephrine and serotonin reuptake. This in-depth guide has provided a comprehensive overview of the stereoisomers of Bicifadine, their pharmacological profiles, and the experimental methodologies for their study. For drug development professionals, the focus on the enantiopure this compound may offer a more favorable therapeutic profile with potentially fewer side effects compared to the racemic mixture. Further research to fully characterize the in vivo and in vitro properties of the individual enantiomers is warranted to fully exploit the therapeutic potential of this novel analgesic.
References
The Pharmacological Profile of (+)-Bicifadine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Bicifadine is a non-opioid, centrally acting analgesic agent that has been investigated for the management of chronic pain.[1] Its primary mechanism of action involves the modulation of monoaminergic neurotransmission through the inhibition of norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA) reuptake.[2][3] This document provides an in-depth technical overview of the pharmacological properties of this compound, including its binding and functional activity at monoamine transporters, detailed experimental protocols for its characterization, and a summary of its effects on neurotransmitter levels.
Core Mechanism of Action: Monoamine Reuptake Inhibition
This compound functions as a triple reuptake inhibitor, binding to the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT) to block the reuptake of their respective neurotransmitters from the synaptic cleft. This leads to an increased concentration and prolonged activity of these monoamines in the synapse, which is believed to be the basis for its analgesic effects.[4] The relative potency of this compound for these transporters is NET > SERT > DAT.[2][3]
Signaling Pathway
The following diagram illustrates the primary mechanism of action of this compound at the synaptic level.
Caption: Mechanism of action of this compound at the synapse.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinity and functional potency of this compound at human monoamine transporters.
Table 1: Binding Affinity of this compound for Monoamine Transporters
| Transporter | Radioligand | Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | [3H]Nisoxetine | 55 | [5] |
| Serotonin Transporter (SERT) | [3H]Citalopram | 117 | [5] |
| Dopamine Transporter (DAT) | [3H]WIN 35,428 | 910 | [5] |
Ki values were calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Table 2: Functional Inhibition of Monoamine Reuptake by this compound
| Transporter | Substrate | IC50 (nM) | Reference |
| Norepinephrine Transporter (NET) | [3H]Norepinephrine | 55 | [5] |
| Serotonin Transporter (SERT) | [3H]Serotonin | 117 | [5] |
| Dopamine Transporter (DAT) | [3H]Dopamine | 910 | [5] |
Secondary Pharmacological Activity
In addition to its primary activity as a monoamine reuptake inhibitor, this compound has been reported to act as a full agonist at the serotonin 1A (5-HT1A) receptor. This activity may contribute to its overall pharmacological profile and therapeutic effects.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of this compound for the monoamine transporters.
Objective: To determine the Ki of this compound for hNET, hSERT, and hDAT.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing human NET, SERT, or DAT.
-
Radioligands: [3H]Nisoxetine (for NET), [3H]Citalopram (for SERT), [3H]WIN 35,428 (for DAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: Desipramine (for NET), Citalopram (for SERT), GBR 12909 (for DAT) at a high concentration (e.g., 10 µM).
-
Test Compound: this compound hydrochloride.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and dilute to a final protein concentration of 5-20 µ g/well in ice-cold assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of varying concentrations of this compound.
-
50 µL of the respective radioligand at a concentration close to its Kd.
-
100 µL of the diluted cell membrane preparation.
-
-
Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Neurotransmitter Uptake Inhibition Assays
These assays are performed to determine the functional potency of this compound in inhibiting the reuptake of monoamines.
Objective: To determine the IC50 of this compound for the inhibition of norepinephrine, serotonin, and dopamine uptake.
Materials:
-
Cells: HEK293 cells stably expressing human NET, SERT, or DAT, cultured in 96-well plates.
-
Substrates: [3H]Norepinephrine, [3H]Serotonin, or [3H]Dopamine.
-
Assay Buffer: Krebs-Henseleit buffer (KHB) or similar physiological salt solution.
-
Test Compound: this compound hydrochloride.
-
Instrumentation: Scintillation counter or a fluorescence plate reader if using a fluorescent substrate-based kit.
Procedure:
-
Cell Plating: Seed HEK293 cells expressing the transporter of interest into 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound for 10-20 minutes at 37°C.
-
Initiation of Uptake: Add the respective radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of uptake at each concentration of this compound and calculate the IC50 value using non-linear regression.
Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.
Conclusion
This compound is a potent inhibitor of norepinephrine and serotonin reuptake, with weaker activity at the dopamine transporter. Its pharmacological profile as a triple reuptake inhibitor, coupled with its agonist activity at 5-HT1A receptors, provides a multi-modal mechanism for its analgesic properties. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel monoamine reuptake inhibitors.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. courses.edx.org [courses.edx.org]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
An In-depth Technical Guide on (+)-Bicifadine Receptor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity of (+)-Bicifadine, a non-opioid analgesic. The document details its interaction with monoamine transporters, presenting quantitative binding data, extensive experimental protocols, and visual representations of its mechanism of action and the methodologies used to characterize it.
Core Findings: Receptor Binding Affinity of this compound
This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that demonstrates potent, non-narcotic analgesic properties.[1][2][3] Its primary mechanism of action involves the inhibition of monoamine transporters, leading to an increase in the synaptic concentration of norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576).[1][2][3][4] This activity is central to its therapeutic effects.
Quantitative Data Presentation
The inhibitory activity of this compound at the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT) has been quantified through in vitro studies. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 55 |
| Serotonin Transporter (SERT) | 117 |
| Dopamine Transporter (DAT) | 910 |
Data sourced from in vitro inhibition assays.
Signaling Pathway
As an SNDRI, this compound modulates the signaling of three key monoamine neurotransmitters by blocking their reuptake from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence of these neurotransmitters in the synapse, enhancing their signaling to the postsynaptic neuron.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the receptor binding affinity of this compound.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of this compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.
a. Cell Culture and Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Plating: Cells are seeded into 96-well microplates at a density that allows for a confluent monolayer on the day of the assay.
b. Assay Buffer:
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, and 5 mM glucose.
c. Radioligands:
-
[³H]-Norepinephrine for hNET expressing cells.
-
[³H]-Serotonin for hSERT expressing cells.
-
[³H]-Dopamine for hDAT expressing cells.
d. Assay Procedure:
-
The cell culture medium is aspirated, and the cells are washed with KRH buffer.
-
Cells are pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT, GBR 12909 for DAT) for 10-20 minutes at 37°C.
-
The radiolabeled substrate is added to initiate the uptake reaction. The final concentration of the radioligand should be close to its Km value for the respective transporter.
-
Incubation is carried out for a short period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.
-
Uptake is terminated by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold KRH buffer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
e. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor for each transporter.
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
IC50 values are determined by plotting the percentage of inhibition of specific uptake against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression.
Competitive Radioligand Binding Assay
This assay determines the affinity of this compound for the monoamine transporters by measuring its ability to displace a known radioligand.
a. Membrane Preparation:
-
HEK293 cells expressing hNET, hSERT, or hDAT are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA protein assay).
b. Assay Buffer:
-
50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
c. Radioligands:
-
[³H]-Nisoxetine for hNET.
-
[³H]-Citalopram or [³H]-Paroxetine for hSERT.
-
[³H]-WIN 35,428 or [³H]-GBR 12935 for hDAT.
d. Assay Procedure:
-
In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of the appropriate radioligand (typically at or below its Kd value) and varying concentrations of unlabeled this compound.
-
Total binding is determined in the absence of any competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of a selective unlabeled ligand (e.g., desipramine for NET, fluoxetine for SERT, nomifensine (B1679830) for DAT).
-
The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C).
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
e. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
References
In vitro characterization of (+)-Bicifadine
An In-Depth Technical Guide to the In Vitro Characterization of (+)-Bicifadine
Introduction
This compound, also known as DOV-220075, is a non-opioid analgesic agent.[1][2] Its primary mechanism of action involves the inhibition of monoamine neurotransmitter reuptake.[1][2] Preclinical studies have demonstrated its efficacy in various models of acute, persistent, and chronic pain.[3][4] This document provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailing its interaction with monoamine transporters and the experimental protocols used for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Pharmacological Profile: Monoamine Transporter Inhibition
The primary pharmacological activity of this compound is the inhibition of transport proteins for norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA), which enhances and prolongs the action of these neurotransmitters.[1][2] In vitro studies using recombinant human transporters have quantified its potency for each of these transporters.
Quantitative Data: Transporter Inhibition
The inhibitory activity of this compound is summarized in the table below. The data highlights its potency as a triple reuptake inhibitor with a distinct selectivity profile.
| Target Transporter | Parameter | Value (nM) | Relative Potency Ratio |
| Norepinephrine Transporter (NET) | IC50 | 55 | ~1 |
| Serotonin Transporter (SERT) | IC50 | 117 | ~2 |
| Dopamine Transporter (DAT) | IC50 | 910 | ~17 |
Data sourced from Tocris Bioscience and The Journal of Pharmacology and Experimental Therapeutics.[3][5]
Mechanism of Action at the Synapse
This compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[6] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) on the presynaptic neuron, it prevents the reabsorption of these neurotransmitters from the synaptic cleft.[6][7][8] This leads to an increased extracellular concentration of serotonin, norepinephrine, and dopamine, thereby enhancing and prolonging their signaling to postsynaptic neurons.[1]
Caption: Mechanism of Action of this compound at the Synapse.
Detailed Experimental Protocols
The following sections describe generalized yet detailed protocols for the key in vitro assays used to characterize compounds like this compound.
Protocol 1: Monoamine Transporter Binding Affinity Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target transporter.[9][10][11]
Objective: To determine the IC50 and Ki values of this compound for NET, SERT, and DAT.
Materials:
-
Cell Membranes: Homogenates from HEK293 cells stably expressing human NET, SERT, or DAT.
-
Radioligands:
-
For NET: [3H]-Nisoxetine
-
For SERT: [3H]-Citalopram
-
For DAT: [3H]-WIN 35,428
-
-
Test Compound: this compound hydrochloride dissolved in assay buffer.
-
Non-specific Binding Control: A high concentration of a known inhibitor (e.g., Desipramine for NET, Fluoxetine for SERT, GBR-12909 for DAT).
-
Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., NaCl, KCl).
-
Instrumentation: 96-well microplates, filtration apparatus, liquid scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate with wells designated for total binding, non-specific binding, and a range of this compound concentrations (typically 10 concentrations over a 5-log unit range).[10]
-
Reaction Mixture: To each well, add the cell membrane preparation (20-50 µg protein), a fixed concentration of the appropriate radioligand (at or near its Kd value), and either assay buffer (for total binding), non-specific control, or the desired concentration of this compound.
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the transporter) for 60-120 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B or GF/C glass fiber filter mats, which traps the membrane-bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (one-site fit) to determine the IC50 value.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a Radioligand Competition Binding Assay.
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a labeled neurotransmitter substrate into cells expressing the target transporter.[12][13]
Objective: To determine the functional inhibitory potency (IC50) of this compound on monoamine uptake.
Materials:
-
Cell Lines: Adherent cells stably expressing the human transporter of interest (e.g., HEK293-hNET, HEK293-hSERT, or CHO-hDAT) plated in 96-well plates.[14]
-
Substrates:
-
Test Compound: this compound hydrochloride.
-
Inhibitor Control: A known potent inhibitor for defining 100% inhibition.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Instrumentation: Cell culture incubator, microplate reader (scintillation counter for radiolabeled substrates, fluorescence plate reader for fluorescent substrates).
Procedure:
-
Cell Plating: Seed cells into 96-well plates and grow until they form a confluent monolayer (typically 24-48 hours).[15]
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound or control compounds for 10-30 minutes at 37°C.[15]
-
Initiate Uptake: Initiate the uptake reaction by adding the labeled substrate (radiolabeled or fluorescent) to each well.
-
Incubation: Incubate the plate for a predetermined time (e.g., 5-20 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.
-
Terminate Uptake: Stop the reaction by rapidly aspirating the substrate solution and washing the cell monolayer multiple times with ice-cold assay buffer to remove the extracellular substrate.[15]
-
Cell Lysis: Lyse the cells using a lysis buffer or distilled water.
-
Quantification:
-
For radiolabeled assays: Transfer the cell lysate to a scintillation plate, add scintillant, and measure radioactivity.
-
For fluorescent assays: Measure the intracellular fluorescence intensity using a bottom-read fluorescence plate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of uptake inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Caption: Workflow for a Neurotransmitter Uptake Inhibition Assay.
References
- 1. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bicifadine hydrochloride | CAS 66504-75-4 | Tocris Bioscience [tocris.com]
- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. giffordbioscience.com [giffordbioscience.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Metabolites and Biotransformation of (+)-Bicifadine
Introduction
Bicifadine (B1205413) is a serotonin-norepinephrine-dopamine reuptake inhibitor that has been developed as a non-narcotic analgesic for various pain conditions.[1][2] Understanding the metabolic fate of a drug candidate is critical for its development, providing insights into its efficacy, safety, and potential for drug-drug interactions. This guide provides a comprehensive overview of the biotransformation of this compound, detailing its metabolic pathways, major metabolites, and the experimental protocols used for their characterization. The primary focus is on data derived from human studies.
Summary of Biotransformation Pathways
The biotransformation of Bicifadine in humans is extensive, with the parent drug accounting for only 15% of the total drug-related material in plasma based on the area under the concentration-time curve (AUC).[3][4][5] The metabolism primarily proceeds through two major pathways involving oxidation and hydroxylation, followed by further oxidation and conjugation reactions.[1][2]
The main metabolic routes are:
-
Pathway 1: Methyl Group Oxidation: This pathway begins with the hydroxylation of the methyl group on the phenyl ring to form hydroxymethyl bicifadine. This intermediate is then rapidly oxidized to the corresponding carboxylic acid, carboxyl bicifadine (M3). M3 can then undergo glucuronidation to form an acyl glucuronide conjugate.
-
Pathway 2: Alicyclic Ring Oxidation: This pathway involves the oxidation of the azabicyclo-hexane ring to form a lactam, known as bicifadine lactam (M12).[1][3] This lactam can then undergo oxidation of its methyl group to form the carboxyl bicifadine lactam (M9), which is the most abundant metabolite.[3] M9 can also be conjugated with glucuronic acid.
These oxidative transformations are characteristic of Phase I metabolism, which is often catalyzed by Cytochrome P450 (CYP) enzymes.[6][7][8][9][10] The subsequent conjugation with glucuronic acid is a typical Phase II reaction.
Visualization of Metabolic Pathways
The following diagram illustrates the primary biotransformation routes of Bicifadine in humans.
Quantitative Analysis of Metabolites
Following a single 200 mg oral dose of [¹⁴C]bicifadine to healthy adult male subjects, extensive metabolism was observed. The parent drug and its metabolites were quantified in plasma. The tables below summarize the key pharmacokinetic parameters and the excretion profile.
Table 1: Mean Plasma Pharmacokinetic Parameters of Bicifadine and its Major Metabolites
| Analyte | Cmax (ng Eq/g) | Tmax (h) | AUC₀₋t (ng Eq·h/g) |
|---|---|---|---|
| Total Radioactivity | 5154 | 1.19 | 15830 |
| Bicifadine | 442 | 0.81 | 1205 |
| M12 (Lactam) | 829 | 1.94 | 4337 |
| M3 (Acid) | 277 | 4.00 | 2588 |
| M9 (Lactam Acid) | 1083 | 4.00 | 11840 |
Data compiled from a study in eight healthy adult male subjects following a single 200 mg oral dose of [¹⁴C]bicifadine.[3][5]
Table 2: Excretion and Metabolic Profile of [¹⁴C]bicifadine in Humans (% of Administered Dose)
| Route / Metabolite | Percentage of Dose |
|---|---|
| Total Recovery | 92.0% |
| Urine | 88.5% |
| Feces | 3.5% |
| Major Urinary Metabolites | |
| M9 + M9 Acyl Glucuronide | ~64.3% |
| M3 + M3 Acyl Glucuronide | ~23.3% |
Data represents cumulative recovery over 192 hours. Unchanged bicifadine and the M12 metabolite were not detected in urine or feces.[3][4][5]
Experimental Protocols
The characterization of Bicifadine's metabolites was primarily achieved through a human radiolabel study. The key methodologies are detailed below.
Human Metabolism Study Design
-
Subjects: The study involved eight healthy adult male volunteers.[3][5]
-
Dosage: A single oral dose of 200 mg of [¹⁴C]bicifadine was administered as a solution.[3][4][5] The total radioactivity administered was approximately 105 µCi.[4]
-
Formulation: [¹⁴C]Bicifadine powder was dissolved in sterile water to a concentration of 91.9 mg/g and administered in capsules.[4]
-
Sample Collection: Blood samples were collected at various time points post-dose to prepare plasma. Urine and feces were collected for up to 192 hours post-dose.[3]
Sample Analysis and Metabolite Profiling
-
Radiochemical Analysis: Total radioactivity in plasma, urine, and feces was determined by liquid scintillation counting.
-
Chromatography: High-performance liquid chromatography (HPLC) with radiochemical detection was the primary method used to separate Bicifadine from its metabolites in plasma and excreta.[4]
-
Metabolite Identification: The structural elucidation of metabolites was performed using liquid chromatography-mass spectrometry (LC-MS/MS). Fragmentation patterns were analyzed to confirm the proposed structures.[4]
The general workflow for identifying and quantifying the metabolites from the human study is depicted below.
In Vitro Studies
While the primary data comes from human in vivo studies, in vitro systems are crucial in early drug development to predict metabolic pathways. Such studies typically involve:
-
Incubations: The drug is incubated with liver microsomes, S9 fractions, or hepatocytes, which contain the primary drug-metabolizing enzymes.[11]
-
Enzyme Sources: Pooled human liver microsomes (pHLMs) are often used to assess Phase I metabolism, while S9 fractions contain both microsomal and cytosolic enzymes.[11]
-
Cofactors: Reactions are initiated by adding necessary cofactors, such as NADPH for CYP-mediated reactions or UDPGA for glucuronidation.
Relative Contribution of Metabolites to Excretion
The vast majority of the administered Bicifadine dose is recovered in the urine as metabolites. The lactam acid M9 and its glucuronide conjugate are the most significant contributors, accounting for nearly two-thirds of the total dose.
Conclusion
This compound is extensively metabolized in humans primarily through oxidation of the tolyl methyl group and the alicyclic amine ring, leading to the formation of major metabolites M3 (carboxyl bicifadine) and M9 (carboxyl bicifadine lactam).[3] These primary metabolites are further conjugated with glucuronic acid before being predominantly excreted in the urine.[3][5] The parent compound and the initial lactam metabolite (M12) are either not detected or are minor components in the excreta.[12] This comprehensive metabolic profile, characterized by rapid and extensive biotransformation, is a key aspect of the drug's overall pharmacokinetic and disposition properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, disposition, and metabolism of bicifadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cdn.ymaws.com [cdn.ymaws.com]
- 11. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, disposition, and metabolism of bicifadine in the mouse, rat, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (+)-Bicifadine in Rodent Pain Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Bicifadine is a non-opioid, centrally acting analgesic agent that has demonstrated efficacy in a variety of rodent models of acute, persistent, and chronic pain.[1][2] Its primary mechanism of action is the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake, with a lesser effect on dopamine (B1211576) reuptake, classifying it as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][3][4] This profile suggests its potential utility in treating various pain states, including neuropathic pain.[4][5] These application notes provide a summary of effective dosages and detailed protocols for evaluating this compound in common rodent pain models.
Data Presentation: this compound Dosage and Efficacy in Rodent Pain Models
The following table summarizes the effective doses of this compound in various rodent pain models. It is important to note that optimal dosage can vary based on the specific pain model, rodent strain, and desired therapeutic effect.
| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Analgesic Effect |
| Formalin Test (Phase 1 & 2) | Rat | Oral (p.o.) | 10 - 30 mg/kg | Dose-dependently decreased paw-licking time by up to 82% in Phase 1 and 81% in Phase 2.[6] |
| Formalin Test (Phase 1 & 2) | Mouse | Oral (p.o.) | 5 - 60 mg/kg | Reduced paw-licking time by up to 60% in Phase 1 and up to 89% in Phase 2.[6] |
| Tail-Flick Test | Mouse | Oral (p.o.) | 25 - 100 mg/kg | Dose-dependent increase in tail-flick latency at both high and low stimulus intensities.[6] |
| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Oral (p.o.) | 12.5 - 100 mg/kg | Suppressed mechanical and thermal hyperalgesia, and mechanical allodynia.[1][7] |
| Streptozotocin-induced Neuropathic Pain | Rat | Not Specified | Not Specified | Reduced mechanical hyperalgesia.[1] |
| Acute Inflammatory Pain (Randall-Selitto) | Not Specified | Oral (p.o.) | Not Specified | Potently suppressed pain responses.[1] |
| Persistent Visceral Pain (Colonic Distension) | Rat | Oral (p.o.) | Not Specified | Significantly reduced the number of abdominal contractions.[6] |
| Microdialysis (Neurotransmitter Levels) | Rat | Intraperitoneal (i.p.) | 20 mg/kg | Increased extrasynaptic norepinephrine and serotonin in the prefrontal cortex, and dopamine in the striatum.[1][6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the analgesic properties of this compound in rodents.
Formalin Test
This model assesses inflammatory pain and distinguishes between acute (Phase 1) and persistent (Phase 2) pain responses.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water or saline)
-
5% formalin solution (in sterile saline)
-
Observation chambers with transparent walls and a mirror angled to allow an unobstructed view of the paws.
-
Syringes and needles for oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Microsyringe for formalin injection.
-
Timer
Procedure:
-
Animal Acclimatization: Acclimate mice or rats to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., orally). A typical pretreatment time is 30-60 minutes.
-
Formalin Injection: After the pretreatment period, inject 20-50 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately place the animal back into the observation chamber.
-
Data Collection: Record the cumulative time (in seconds) the animal spends licking, biting, or flinching the injected paw.
-
Phase 1 (Acute Pain): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Pain): 15-40 minutes post-formalin injection.
-
-
Data Analysis: Compare the paw-licking time between the this compound-treated groups and the vehicle-treated control group.
Hot-Plate Test
This test evaluates the thermal nociceptive threshold, which is indicative of central analgesic activity.[8][9]
Materials:
-
Hot-plate apparatus with adjustable temperature.
-
Animal enclosure to confine the rodent to the hot plate surface.
-
Timer.
-
This compound and vehicle.
-
Syringes and needles for drug administration.
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[8][9]
-
Baseline Latency: Place each animal on the hot plate and record the baseline latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Tail-Flick Test
This test measures the latency to withdraw the tail from a noxious thermal stimulus and is primarily a measure of spinal reflex.[8][9]
Materials:
-
Tail-flick apparatus (radiant heat source or hot water bath).
-
Animal restrainer.
-
Timer.
-
This compound and vehicle.
-
Syringes and needles for drug administration.
Procedure:
-
Animal Restraint: Gently restrain the rodent.
-
Baseline Latency: Apply the heat source to a specific portion of the tail and measure the time it takes for the animal to flick its tail away. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Analyze the data similarly to the hot-plate test, calculating the %MPE.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Analgesic Evaluation
Caption: Workflow for evaluating this compound's analgesic effects.
References
- 1. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of the Abuse Potential of the Analgesic Bicifadine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. New Neuropathy Drug [natap.org]
- 5. Bicifadine [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Application Notes and Protocols for In Vivo Administration of (+)-Bicifadine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of (+)-Bicifadine, a non-narcotic analgesic agent. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound in various animal models of pain.
Introduction
This compound is a triple reuptake inhibitor, targeting the transporters for norepinephrine, serotonin, and dopamine (B1211576).[1] This multimodal mechanism of action contributes to its analgesic properties observed in various preclinical pain models.[1] Understanding the appropriate protocols for in vivo administration is critical for obtaining reliable and reproducible data in the development of this compound as a potential therapeutic agent.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the in vivo administration of this compound based on published studies.
Table 1: Pharmacokinetic Parameters of Bicifadine (B1205413) in Different Species
| Parameter | Mouse | Rat | Monkey | Human |
| Administration Route | Oral, IV | Oral, IV | Oral, IV | Oral |
| Oral Bioavailability | 50-63% | 79-85% | 33-42% | - |
| Elimination Half-life (Oral) | - | - | - | 1.6 hours[2][3] |
| Time to Max Plasma Conc. (Tmax) (Oral) | - | - | - | ~1 hour[2][3] |
| Primary Metabolites | Lactam (M12), Lactam acid (M9), Acid (M3) | Lactam (M12), Lactam acid (M9), Acid (M3) | Lactam (M12), Lactam acid (M9), Acid (M3) | Lactam (M12), Acid (M3), Lactam acid (M9)[2][3] |
Data compiled from Musick et al., 2008 and Krieter et al., 2008.
Table 2: Effective Doses of this compound in Rodent Models of Pain
| Animal Model | Species | Administration Route | Effective Dose Range | Primary Outcome Measure |
| Randall-Selitto Test | Rat | Oral | 25-100 mg/kg | Paw Withdrawal Threshold |
| Formalin Test (Phase I & II) | Rat, Mouse | Oral | 25-100 mg/kg | Licking/Biting Time |
| Spinal Nerve Ligation | Rat | Oral | 25-75 mg/kg | Mechanical & Thermal Hyperalgesia, Mechanical Allodynia |
| In Vivo Microdialysis | Rat | Intraperitoneal | 20 mg/kg | Extracellular Neurotransmitter Levels |
Data compiled from Basile et al., 2007.[1]
Experimental Protocols
Preparation of this compound for In Vivo Administration
Vehicle Selection: For both oral (p.o.) and intraperitoneal (i.p.) administration, this compound hydrochloride can be dissolved in distilled water or sterile normal saline. For intravenous (IV) administration, sterile saline is the recommended vehicle.
Preparation Protocol:
-
Weigh the required amount of this compound HCl powder based on the desired dose and the number of animals to be treated.
-
Dissolve the powder in the appropriate volume of distilled water or sterile saline to achieve the final desired concentration.
-
Vortex the solution until the powder is completely dissolved.
-
For parenteral administration (i.p. and IV), ensure the solution is sterile by filtering it through a 0.22 µm syringe filter.
-
Administer the solution to the animals based on their body weight.
Analgesic Efficacy Assessment
This test measures the response threshold to a mechanical stimulus.
Protocol:
-
Habituate the rats to the testing environment and handling for several days prior to the experiment.
-
Administer this compound (25-100 mg/kg, p.o.) or vehicle to the animals.
-
At a predetermined time post-administration (e.g., 60 minutes), place the rat's hind paw on the platform of the Randall-Selitto apparatus.
-
Apply a constantly increasing pressure to the dorsal surface of the paw using the instrument's plunger.
-
Record the pressure at which the rat withdraws its paw. This is the paw withdrawal threshold (PWT).
-
A cut-off pressure should be established to prevent tissue damage.
This model assesses the response to a continuous chemical nociceptive stimulus.
Protocol:
-
Acclimate the animals (rats or mice) to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound (25-100 mg/kg, p.o.) or vehicle.
-
After the appropriate absorption time (e.g., 60 minutes), inject a dilute formalin solution (e.g., 5% in saline, 50 µl) subcutaneously into the plantar surface of one hind paw.
-
Immediately return the animal to the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase I (Acute Pain): 0-5 minutes post-formalin injection.
-
Phase II (Inflammatory Pain): 15-30 minutes post-formalin injection.
-
This surgical model induces chronic neuropathic pain.
Protocol:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Perform a surgical procedure to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk suture.
-
Close the incision and allow the animal to recover for a period of several days to weeks for the neuropathic pain to develop.
-
Assess mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus) at baseline and after the administration of this compound (25-75 mg/kg, p.o.) or vehicle.
In Vivo Microdialysis for Neurotransmitter Level Assessment
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Protocol:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex, striatum).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Administer this compound (20 mg/kg, i.p.) or vehicle.[1]
-
Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Analyze the dialysate samples for norepinephrine, serotonin, and dopamine concentrations using high-performance liquid chromatography (HPLC) with electrochemical detection.
Visualizations
Caption: Workflow for evaluating the analgesic efficacy of this compound.
Caption: Mechanism of action of this compound as a triple reuptake inhibitor.
References
Application Notes and Protocols for the HPLC-MS/MS Analysis of (+)-Bicifadine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of (+)-Bicifadine in biological matrices, specifically human plasma, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method is designed for high sensitivity and selectivity, crucial for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Bicifadine (B1205413) is a non-narcotic analgesic that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)[1][2]. By blocking the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), Bicifadine increases the extracellular concentrations of these key neurotransmitters, which is believed to be the mechanism behind its analgesic effects[1][2]. As Bicifadine is a chiral molecule, the analysis of the specific enantiomer, this compound, is critical as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles[3][4].
This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of this compound in human plasma. The protocol includes details on sample preparation, chromatographic separation using a chiral stationary phase, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d4
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
Two common methods for plasma sample preparation are protein precipitation (PPT) and solid-phase extraction (SPE). Both are detailed below.
2.2.1. Protein Precipitation (PPT) Protocol [5][6][7][8]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2.2.2. Solid-Phase Extraction (SPE) Protocol [9][10][11][12]
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of ultrapure water.
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution and 200 µL of 2% formic acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
HPLC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis.
2.3.1. HPLC Parameters
| Parameter | Recommended Setting |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | Chiral Stationary Phase (CSP) column (e.g., CHIRALPAK® IA-3, 3 µm, 4.6 x 150 mm or similar polysaccharide-based column)[13][14][15] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.3.2. Mass Spectrometer Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. A common approach is to monitor the transition from the protonated molecule [M+H]+ to a stable product ion. |
Data Presentation
The following tables summarize hypothetical but realistic quantitative data for the validation of the proposed method.
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio | % Accuracy |
| 0.1 | 0.005 | 98.5 |
| 0.5 | 0.024 | 101.2 |
| 1.0 | 0.049 | 99.8 |
| 5.0 | 0.252 | 100.5 |
| 10.0 | 0.501 | 99.1 |
| 50.0 | 2.498 | 100.9 |
| 100.0 | 5.015 | 99.5 |
| 500.0 | 25.08 | 100.2 |
| Linear Range: 0.1 - 500 ng/mL | ||
| Correlation Coefficient (r²): > 0.995 | ||
| LLOQ: 0.1 ng/mL | ||
| Peak area of this compound / Peak area of IS |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day (n=18) Mean Conc. ± SD (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 0.1 | 0.099 ± 0.008 | 99.0 | 8.1 | 0.102 ± 0.011 | 102.0 | 10.8 |
| Low QC | 0.3 | 0.295 ± 0.021 | 98.3 | 7.1 | 0.305 ± 0.025 | 101.7 | 8.2 |
| Mid QC | 25.0 | 25.4 ± 1.5 | 101.6 | 5.9 | 24.8 ± 1.8 | 99.2 | 7.3 |
| High QC | 400.0 | 395.6 ± 20.1 | 98.9 | 5.1 | 408.2 ± 25.7 | 102.1 | 6.3 |
Visualization
Experimental Workflow
Caption: Workflow for this compound analysis in plasma.
Signaling Pathway of Bicifadine
Caption: Mechanism of action of this compound.
References
- 1. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. phenomenex.com [phenomenex.com]
- 11. Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]
- 15. High-Throughput Chiral LC-MS/MS Method Using Overlapping Injection Mode for the Determination of Pantoprazole Enantiomers in Human Plasma with Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of (+)-Bicifadine in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Bicifadine is a non-opioid, triple reuptake inhibitor that has been investigated for its analgesic properties in various pain models, including neuropathic pain. It functions by inhibiting the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA), thereby increasing the synaptic availability of these neurotransmitters, which are key components of endogenous pain modulation pathways.[1][2] This document provides detailed application notes and protocols for researchers utilizing this compound in preclinical neuropathic pain studies. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows. Although clinical trials in humans for neuropathic pain did not meet their primary endpoints, the unique pharmacological profile of this compound continues to make it a valuable tool for preclinical research into the mechanisms of neuropathic pain and the role of monoaminergic systems in analgesia.[3][4]
Data Presentation
Pharmacological Profile of Bicifadine (B1205413)
Table 1: Relative Inhibitory Potency of Bicifadine at Human Monoamine Transporters
| Transporter | Relative Potency Ratio |
| Norepinephrine Transporter (NET) | 1 |
| Serotonin Transporter (SERT) | 2 |
| Dopamine Transporter (DAT) | 17 |
| Data sourced from Basile et al. (2007).[1] |
Microdialysis studies in rats have confirmed that administration of bicifadine leads to increased extracellular levels of norepinephrine and serotonin in the prefrontal cortex and dopamine in the striatum.[1]
Preclinical Efficacy in Neuropathic Pain Models
This compound has demonstrated efficacy in rodent models of neuropathic pain, reducing characteristic symptoms such as mechanical allodynia and thermal hyperalgesia.
Table 2: Summary of this compound Efficacy in Rodent Models of Neuropathic Pain
| Model | Species | Pain Behavior Assessed | Efficacy of this compound |
| Spinal Nerve Ligation (SNL) | Rat | Mechanical Allodynia | Significant reduction in paw withdrawal threshold |
| Spinal Nerve Ligation (SNL) | Rat | Thermal Hyperalgesia | Significant increase in paw withdrawal latency |
| Streptozotocin (B1681764) (STZ)-induced Diabetic Neuropathy | Rat | Mechanical Hyperalgesia | Significant reduction in paw withdrawal threshold |
| Data summarized from Basile et al. (2007).[1] |
Pharmacokinetic Parameters of Bicifadine
The pharmacokinetic profile of bicifadine has been characterized in several species, including humans.
Table 3: Pharmacokinetic Parameters of Bicifadine in Humans (Single 200 mg Oral Dose)
| Parameter | Value | Unit |
| Tₘₐₓ (Bicifadine) | ~1 | hour |
| t₁/₂ (Bicifadine) | 1.6 | hours |
| Tₘₐₓ (Total Radioactivity) | ~1 | hour |
| t₁/₂ (Total Radioactivity) | 2.6 | hours |
| Data sourced from Krieter et al. (2008). |
Table 4: Oral Bioavailability of Bicifadine in Preclinical Species
| Species | Oral Bioavailability |
| Mouse | 50-63% |
| Rat | 79-85% |
| Monkey | 33-42% |
| Data sourced from Musick et al. (2008). |
Experimental Protocols
In Vitro Monoamine Transporter Binding Assay
This protocol is adapted from standard radioligand binding assays and can be used to determine the binding affinity of this compound for the serotonin, norepinephrine, and dopamine transporters.
Materials:
-
Cell membranes prepared from cell lines stably expressing human or rodent SERT, NET, or DAT.
-
Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membrane preparation.
-
Non-specific Binding: Non-specific binding inhibitor, radioligand, and cell membrane preparation.
-
Test Compound: this compound dilution, radioligand, and cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for this compound by non-linear regression analysis of the competition binding data. Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
Preclinical Neuropathic Pain Models and Behavioral Assays
This model induces mechanical allodynia and thermal hyperalgesia, mimicking key symptoms of neuropathic pain in humans.
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a dorsal midline incision to expose the L4-L6 vertebrae.
-
Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.[5]
-
Close the muscle and skin layers with sutures or wound clips.[5]
-
Allow the animals to recover for at least 3-7 days before behavioral testing.[5]
This model mimics the painful diabetic neuropathy that can occur as a complication of diabetes.
Induction of Diabetes:
-
Fast adult male Sprague-Dawley rats overnight.
-
Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer (e.g., 50-65 mg/kg).
-
Monitor blood glucose levels regularly. Animals with blood glucose levels ≥ 15 mM are considered diabetic.
-
Allow several weeks for the development of neuropathic pain symptoms before initiating drug treatment studies.
1. Mechanical Allodynia (von Frey Test):
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.[6]
2. Thermal Hyperalgesia (Hargreaves Test):
-
Place the rat in a plexiglass enclosure on a glass floor and allow it to acclimate.
-
A focused, radiant heat source is aimed at the plantar surface of the hind paw.
-
The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded.
-
A cut-off time is set to prevent tissue damage.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in producing analgesia.
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Synaptic mechanism of this compound.
References
- 1. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics, disposition, and metabolism of bicifadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Bicifadine in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-Bicifadine, a non-opioid, non-NSAID analgesic, in preclinical models of inflammatory pain. Detailed protocols for key inflammatory pain models and a summary of efficacy data are presented to guide researchers in the evaluation of this compound.
Introduction to this compound
This compound is a monoamine reuptake inhibitor with a primary pharmacological action of enhancing and prolonging the actions of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT).[1] It demonstrates a relative potency for inhibiting the reuptake of norepinephrine over serotonin and dopamine (B1211576) (approximately 1:2:17).[2][3] Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound does not possess direct anti-inflammatory activity and does not inhibit prostaglandin (B15479496) synthetase.[1] Its analgesic effects are attributed to the modulation of descending inhibitory pain pathways in the central nervous system. Preclinical studies have demonstrated its efficacy in various acute, persistent, and chronic pain models, including several models of inflammatory pain.[2][3]
Mechanism of Action
The analgesic properties of this compound are primarily mediated by its ability to block the reuptake of norepinephrine and serotonin at the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing the activity of descending inhibitory pain pathways. These pathways, originating in the brainstem, project to the spinal cord and inhibit the transmission of nociceptive signals from the periphery to the brain.
Efficacy in Inflammatory Pain Models
Orally administered this compound has demonstrated significant antinociceptive effects in various rodent models of inflammatory pain. A summary of its efficacy is presented in the tables below.
Table 1: Efficacy of this compound in Acute Inflammatory Pain Models
| Model | Species | Route of Administration | Key Findings | Reference |
| Randall-Selitto Test | Rat | Oral | Potently suppressed pain responses | [2][3] |
| Kaolin-induced Arthritis | Rat | Oral | Potently suppressed pain responses | [2][3] |
Table 2: Efficacy of this compound in Persistent Inflammatory Pain Models
| Model | Species | Route of Administration | Dosage | Key Findings | Reference |
| Formalin Test | Rat, Mouse | Oral | Not specified | Potent and complete efficacy in both early and late phases | [2][3] |
| Complete Freund's Adjuvant (CFA) | Rat | Oral | Not specified | Normalized the nociceptive threshold | [2][3] |
Experimental Protocols
The following are detailed protocols for commonly used inflammatory pain models in which this compound has been shown to be effective.
Randall-Selitto Test (Mechanical Nociception)
This model assesses mechanical hyperalgesia by measuring the withdrawal threshold of a paw to a gradually increasing pressure.
Materials:
-
Analgesy-meter (e.g., Ugo Basile)
-
Male Sprague-Dawley rats (200-250 g)
-
This compound or vehicle control
Procedure:
-
Acclimatize rats to the testing environment and handling for at least 3 days prior to the experiment.
-
On the day of the experiment, take a baseline measurement of the paw withdrawal threshold by applying a constantly increasing pressure to the dorsal surface of the hind paw. The pressure at which the rat withdraws its paw is recorded.
-
Induce inflammation by injecting a pro-inflammatory agent (e.g., 0.1 ml of 20% brewer's yeast suspension) into the plantar surface of the right hind paw.
-
Administer this compound or vehicle orally at desired time points post-inflammation induction.
-
Measure the paw withdrawal threshold at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
An increase in the paw withdrawal threshold compared to the vehicle-treated group indicates an antinociceptive effect.
Kaolin-Induced Arthritis (Mechanical Nociception)
This model induces a monoarticular arthritis to study inflammatory pain.
Materials:
-
Kaolin (B608303) (5% suspension in saline)
-
Analgesy-meter
-
Male Wistar rats (180-220 g)
-
This compound or vehicle control
Procedure:
-
Acclimatize animals as described above.
-
Record baseline paw withdrawal thresholds.
-
Induce arthritis by injecting 0.1 ml of a 5% kaolin suspension into the knee joint of the right hind limb.
-
Administer this compound or vehicle orally 24 hours after kaolin injection.
-
Measure the paw withdrawal threshold at regular intervals post-drug administration.
-
Data are expressed as the change in withdrawal threshold from baseline.
Formalin Test (Chemical Nociception)
The formalin test is a model of persistent pain that involves two distinct phases of nociceptive behavior.
Materials:
-
Formalin solution (2.5% in saline)
-
Observation chambers with mirrors
-
Male Swiss Webster mice (20-25 g)
-
This compound or vehicle control
Procedure:
-
Acclimatize mice to the observation chambers for 30 minutes before the experiment.
-
Administer this compound or vehicle orally at a predetermined time before formalin injection (e.g., 30 minutes).
-
Inject 20 µl of 2.5% formalin solution into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the total time spent licking or biting the injected paw during two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
-
A reduction in the time spent licking/biting in either phase indicates an antinociceptive effect.
Complete Freund's Adjuvant (CFA) Induced Inflammation (Chronic Inflammatory Pain)
CFA injection induces a long-lasting inflammatory response, mimicking chronic inflammatory pain conditions.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Von Frey filaments (for mechanical allodynia)
-
Radiant heat source (for thermal hyperalgesia)
-
Male Sprague-Dawley rats (200-250 g)
-
This compound or vehicle control
Procedure:
-
Record baseline measurements for mechanical and thermal sensitivity.
-
Induce chronic inflammation by injecting 100 µl of CFA into the plantar surface of the right hind paw.
-
Monitor the development of mechanical allodynia and thermal hyperalgesia over several days.
-
Once a stable hyperalgesic state is established (typically 3-7 days post-CFA), begin drug treatment.
-
Administer this compound or vehicle orally.
-
Measure mechanical withdrawal thresholds using von Frey filaments and thermal withdrawal latency using a radiant heat source at various time points after drug administration.
-
An increase in withdrawal threshold/latency indicates a reversal of hyperalgesia.
Logical Relationships and Considerations
The efficacy of this compound in inflammatory pain models is a result of its specific mechanism of action and the underlying pathophysiology of these models.
Important Considerations:
-
Lack of Anti-inflammatory Effect: Researchers should be aware that this compound does not treat the underlying inflammation but rather modulates the perception of pain.[1] Therefore, it is crucial to include appropriate controls and consider co-administration with anti-inflammatory agents if the therapeutic goal is to address both pain and inflammation.
-
Dopaminergic Contribution: While the primary mechanism involves norepinephrine and serotonin, some studies suggest a potential contribution of dopaminergic pathways to its antihyperalgesic actions.[2][3]
-
Clinical Trial Outcomes: While showing promise in preclinical models, this compound has had mixed results in clinical trials for various pain indications.[4][5] This highlights the translational gap and the importance of careful dose selection and patient population stratification in future studies.
These notes and protocols are intended to serve as a guide for the preclinical evaluation of this compound in inflammatory pain. As with any experimental procedure, appropriate institutional guidelines for animal care and use must be followed.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. fiercebiotech.com [fiercebiotech.com]
Application Notes and Protocols for (+)-Bicifadine in Monoamine Transporter Research
Introduction
(+)-Bicifadine, also known as DOV-220,075, is a non-opioid analgesic compound that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or "triple reuptake inhibitor".[1][2] Its primary mechanism of action is the inhibition of the membrane transporters for norepinephrine (B1679862) (NET), serotonin (B10506) (SERT), and to a lesser extent, dopamine (B1211576) (DAT).[1][3][4] This action blocks the reuptake of these key neurotransmitters from the synaptic cleft, thereby enhancing and prolonging their signaling. Due to its broad-spectrum activity on all three major monoamine transporters, this compound serves as a valuable pharmacological tool for researchers studying the integrated function of these systems, developing novel antidepressants or analgesics, and investigating the pathophysiology of disorders linked to monoaminergic dysfunction.
These application notes provide detailed protocols for utilizing this compound to characterize monoamine transporter function in vitro and in vivo.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative data regarding the interaction of this compound with monoamine transporters.
Table 1: In Vitro Profile of this compound at Human Monoamine Transporters
| Transporter | Inhibition of Uptake (Relative Potency) | Binding Affinity (Ki) | Uptake Inhibition (IC50) |
|---|---|---|---|
| Norepinephrine (NET) | ~1 | Data Not Available | Data Not Available |
| Serotonin (SERT) | ~2 | Data Not Available | Data Not Available |
| Dopamine (DAT) | ~17 | Data Not Available | Data Not Available |
Source: Data derived from studies on recombinant human transporters, indicating a potency order of NET > SERT > DAT.[3][4]
Table 2: In Vivo Effects of this compound on Extracellular Monoamine Levels
| Brain Region | Neurotransmitter | Effect | Dosage and Administration |
|---|---|---|---|
| Prefrontal Cortex | Norepinephrine | Increased | 20 mg/kg i.p. in rats |
| Prefrontal Cortex | Serotonin | Increased | 20 mg/kg i.p. in rats |
| Locus Coeruleus | Norepinephrine | Increased | 20 mg/kg i.p. in rats |
| Striatum | Dopamine | Increased | 20 mg/kg i.p. in rats |
Source: In vivo microdialysis studies in freely moving rats demonstrate that this compound effectively engages all three transporter systems.[3][4]
Application Notes
This compound is an ideal tool for studies requiring simultaneous modulation of all three monoamine systems.
-
Comparative Pharmacology: Use this compound as a reference compound in binding or uptake assays when screening new chemical entities for SNDRI activity. Its established potency ratio allows for the contextualization of novel compounds' selectivity profiles.
-
Systems Neurobiology: In in vivo studies (e.g., microdialysis, electrophysiology, behavioral assays), this compound can be used to probe the combined role of norepinephrine, serotonin, and dopamine in complex behaviors such as pain perception, mood regulation, and reward processing.[3]
-
Target Validation: Investigate the therapeutic potential of triple reuptake inhibition for specific CNS disorders. The antinociceptive effects of this compound have been demonstrated in various pain models, supporting the role of monoaminergic pathways in pain modulation.[3][4]
Mandatory Visualizations
Mechanism of Action of this compound
Caption: this compound blocks NET, SERT, and DAT, increasing neurotransmitter levels.
Experimental Workflow: Radioligand Binding Assay
Caption: Key steps for determining binding affinity (Ki) of this compound.
Experimental Workflow: In Vivo Microdialysis
Caption: Procedure for measuring neurotransmitter changes in the brain after dosing.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This protocol determines the binding affinity (Ki) of this compound for NET, SERT, and DAT using competition binding with a known radioligand.
A. Materials and Reagents
-
Cell membranes from HEK293 cells stably expressing human NET, SERT, or DAT.
-
Radioligands: [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Reference inhibitors: Desipramine (for NET), Citalopram (for SERT), GBR 12909 (for DAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethylenimine).
-
Scintillation cocktail and scintillation counter.
B. Procedure
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in Assay Buffer to a final protein concentration of 5-20 µ g/well .[5] Keep on ice.
-
Compound Dilution: Prepare serial dilutions of this compound and the reference inhibitor in Assay Buffer. The final concentration should span a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL Assay Buffer + 50 µL radioligand + 100 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL of a high concentration of reference inhibitor (e.g., 10 µM Desipramine for NET) + 50 µL radioligand + 100 µL membrane suspension.
-
Competition Binding: 50 µL of each this compound dilution + 50 µL radioligand + 100 µL membrane suspension.
-
Note: The radioligand concentration should be approximately equal to its Kd value for the respective transporter.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[5][6]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.[6]
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity (in counts per minute, CPM) using a scintillation counter.
C. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This protocol measures the functional potency (IC50) of this compound to inhibit the uptake of neurotransmitter substrates into cells expressing the transporters.
A. Materials and Reagents
-
HEK293 cells stably expressing human NET, SERT, or DAT, cultured in 96-well plates.
-
Radiolabeled Substrates: [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine.
-
This compound stock solution.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Lysis Buffer: 1% Sodium dodecyl sulfate (B86663) (SDS).
-
Scintillation cocktail and counter.
B. Procedure
-
Cell Plating: Seed cells in a 96-well plate at a density to achieve a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).[7]
-
Compound Pre-incubation: Wash the cell monolayer once with warm Uptake Buffer. Add 50 µL of varying concentrations of this compound (or reference inhibitor for control) to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate Uptake: Add 50 µL of the radiolabeled substrate (at a concentration near its Km value) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period within the linear uptake range (typically 5-15 minutes) at 37°C.
-
Terminate Uptake: Rapidly terminate the reaction by aspirating the medium and washing the wells 3 times with ice-cold Uptake Buffer.
-
Cell Lysis: Add 100 µL of Lysis Buffer to each well and incubate for 30 minutes to lyse the cells and release the intracellular radioactivity.
-
Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity (CPM).
C. Data Analysis
-
Define non-specific uptake using a known potent inhibitor (e.g., Desipramine for NET).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percent inhibition against the log concentration of this compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Protocol 3: In Vivo Microdialysis
This protocol measures the effect of systemically administered this compound on extracellular neurotransmitter levels in a specific brain region of a conscious, freely moving rodent.[8][9]
A. Materials and Reagents
-
Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Stereotaxic apparatus, microdialysis probes (e.g., 2-4 mm membrane), infusion pump, and fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
This compound for systemic administration (e.g., intraperitoneal injection).
-
Anesthetic (e.g., isoflurane).
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system.
B. Procedure
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, striatum). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min). Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Sample Collection: Collect dialysate samples into vials at regular intervals (e.g., every 20 minutes). Collect at least 3-4 stable baseline samples.
-
Drug Administration: Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle.[3]
-
Post-Drug Sample Collection: Continue collecting dialysate samples at the same intervals for at least 2-3 hours post-injection.
-
Sample Analysis: Analyze the collected dialysate samples using an HPLC-ECD system to separate and quantify the concentrations of norepinephrine, serotonin, and dopamine.
C. Data Analysis
-
Calculate the average concentration of each neurotransmitter from the 3-4 baseline samples. This average is defined as 100%.
-
Express the neurotransmitter concentration in each post-drug sample as a percentage of the baseline average.
-
Plot the mean percent change from baseline over time to visualize the neurochemical response to this compound.
-
Statistical analysis (e.g., ANOVA with post-hoc tests) can be used to determine significant differences between the drug-treated and vehicle-treated groups.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bicifadine - Wikipedia [en.wikipedia.org]
- 3. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Clinical Trials of (+)-Bicifadine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the clinical development of (+)-Bicifadine, a non-opioid analgesic. The information is intended to guide researchers and drug development professionals in designing and executing robust clinical trials to evaluate the efficacy and safety of this compound for the management of pain.
Introduction to this compound
This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI) with a unique pharmacological profile.[1] Unlike other SNRIs, its mechanism of action is weighted more towards norepinephrine (B1679862) reuptake inhibition, which provides a strong rationale for its development in pain indications, particularly neuropathic pain.[1] Preclinical studies have demonstrated its analgesic properties are a result of enhancing and prolonging the actions of norepinephrine and serotonin (B10506).[2][3] It does not act on opiate receptors and lacks anti-inflammatory activity.[2][3] this compound has been evaluated in over 15 clinical trials with more than 3,000 patients across various pain conditions.[1]
Mechanism of Action Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of serotonin (SERT) and norepinephrine (NET) transporters in the presynaptic neuron. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission. This enhanced signaling in descending pain pathways is believed to be a key contributor to its analgesic effects.
Caption: Mechanism of action of this compound.
Preclinical and Early Phase Clinical Data Summary
A summary of available data from preclinical and early-phase clinical studies is presented below.
| Study Type | Key Findings | Reference |
| Preclinical (In Vitro) | Inhibits monoamine neurotransmitter uptake with a potency of norepinephrine > serotonin > dopamine (B1211576) (approx. 1:2:17). | [4] |
| Preclinical (In Vivo) | Effective antinociceptive in models of acute, persistent, and chronic pain. Increased extrasynaptic norepinephrine and serotonin levels in the prefrontal cortex. | [4] |
| Phase 1 | Generally well-tolerated in healthy volunteers. Characterized pharmacokinetic profile. | [1] |
| Phase 2a | Demonstrated statistically significant efficacy in acute pain models (post-bunionectomy and post-surgical dental pain). | [1] |
| Phase 2b (Diabetic Neuropathic Pain) | Failed to meet the primary endpoint of pain reduction compared to placebo. | [5] |
| Phase 3 (Chronic Lower Back Pain) | Did not show a statistically significant effect relative to placebo on the primary endpoint of change in pain severity. Safe and generally well-tolerated. | [1] |
Detailed Experimental Protocols for Clinical Trials
The following sections outline detailed protocols for Phase I, II, and III clinical trials of this compound.
-
Objective: To assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of this compound in healthy adult subjects.
-
Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
-
Participant Population: Healthy male and female volunteers, aged 18-55 years.
-
Methodology:
-
Screening: Comprehensive medical history, physical examination, vital signs, 12-lead ECG, and clinical laboratory tests.
-
Randomization: Subjects will be randomized to receive this compound or placebo.
-
Dosing:
-
Single Ascending Dose (SAD): Cohorts of subjects will receive a single oral dose of this compound or placebo. Doses will be escalated in subsequent cohorts based on safety and tolerability data from the previous cohort.
-
Multiple Ascending Dose (MAD): Cohorts of subjects will receive multiple oral doses of this compound or placebo over a defined period (e.g., 7-14 days). Dose escalation will be based on safety and pharmacokinetic data.
-
-
Pharmacokinetic (PK) Sampling: Serial blood samples will be collected at predefined time points pre- and post-dose to determine the plasma concentrations of this compound and its metabolites. Urine will also be collected.
-
Safety Monitoring: Continuous monitoring of adverse events, vital signs, ECGs, and clinical laboratory parameters throughout the study.
-
-
Sample Collection: Collect whole blood samples in K2-EDTA tubes at specified time points.
-
Plasma Separation: Centrifuge blood samples at 1500 x g for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and its major metabolites in human plasma.
-
PK Parameter Calculation: Utilize non-compartmental analysis to determine key pharmacokinetic parameters including Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, CL/F, and Vz/F.
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC0-t | Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration |
| AUC0-inf | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Terminal half-life |
| CL/F | Apparent total clearance |
| Vz/F | Apparent volume of distribution |
-
Objective: To evaluate the efficacy, safety, and dose-response of this compound in patients with post-herpetic neuralgia.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Participant Population: Male and female patients, aged 18-75 years, with a confirmed diagnosis of post-herpetic neuralgia.
-
Methodology:
-
Screening and Baseline: Patients will undergo a screening period to confirm eligibility and a baseline period to establish their baseline pain intensity.
-
Randomization: Eligible patients will be randomized to receive one of several doses of this compound or placebo.
-
Treatment Period: Patients will receive the assigned treatment for a specified duration (e.g., 12 weeks).
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the daily pain score on an 11-point Numeric Rating Scale (NRS).
-
Secondary Endpoints: Patient Global Impression of Change (PGIC), sleep interference scores, and quality of life assessments (e.g., SF-36).
-
-
Safety Monitoring: Regular monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.
-
-
Biomarker Analysis: Collect cerebrospinal fluid (CSF) samples (optional, if ethically justified and feasible) at baseline and end of treatment to measure levels of norepinephrine and serotonin metabolites (e.g., MHPG and 5-HIAA).
-
Quantitative Sensory Testing (QST): Perform QST at baseline and specified follow-up visits to objectively measure changes in sensory thresholds (e.g., thermal and mechanical pain thresholds).
-
Data Analysis: Correlate changes in biomarker levels and QST parameters with clinical outcomes (pain scores) to establish a dose-response relationship and confirm target engagement.
-
Objective: To confirm the efficacy and long-term safety of the optimal dose of this compound identified in Phase II trials in a larger patient population.
-
Study Design: Two pivotal, randomized, double-blind, placebo-controlled, multicenter studies. An open-label extension study should follow to gather long-term safety data.
-
Participant Population: A large and diverse population of patients with the target pain condition.
-
Methodology:
-
Study Design Elements: Similar to the Phase II design but with a larger sample size and longer treatment duration (e.g., 24-52 weeks).
-
Primary Endpoint: The primary endpoint will be consistent with the Phase II trial (e.g., change from baseline in NRS pain score).
-
Key Secondary Endpoints:
-
Proportion of patients with ≥30% and ≥50% reduction in pain intensity.
-
Improvements in physical function and quality of life.
-
Long-term safety and tolerability.
-
-
Data Analysis: The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
-
Clinical Trial Workflow
The following diagram illustrates the typical workflow for the clinical development of this compound.
Caption: Clinical trial workflow for this compound.
Logical Relationship of Key Trial Components
The successful execution of clinical trials for this compound relies on the logical interplay of several key components.
Caption: Interrelationship of key clinical trial components.
References
- 1. New Neuropathy Drug [natap.org]
- 2. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
Application Notes and Protocols for (+)-Bicifadine as a Serotonin-Norepinephrine Reuptake Inhibitor Tool Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Bicifadine is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI) that also displays weaker activity at the dopamine (B1211576) transporter (DAT).[1] Its primary mechanism of action is the inhibition of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), leading to increased extracellular concentrations of these neurotransmitters.[2][3] This profile makes this compound a valuable tool compound for in vitro and in vivo studies aimed at elucidating the roles of serotonergic and noradrenergic systems in various physiological and pathological processes. These application notes provide a summary of its biochemical activity and detailed protocols for its use in key experimental paradigms.
Data Presentation
The inhibitory activity of this compound at the human monoamine transporters is summarized below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity.
| Transporter | IC50 (nM) | Relative Potency Ratio (NET:SERT:DAT) |
| Norepinephrine Transporter (NET) | 55 | 1 |
| Serotonin Transporter (SERT) | 117 | ~2 |
| Dopamine Transporter (DAT) | 910 | ~17 |
Data sourced from Tocris Bioscience and Basile et al., 2007.[1][2]
Mandatory Visualizations
Caption: Mechanism of action of this compound at the synaptic cleft.
Caption: Workflow for an in vitro neurotransmitter uptake inhibition assay.
Experimental Protocols
In Vitro Neurotransmitter Reuptake Inhibition Assay
This protocol is adapted from standard methods for measuring the inhibition of radiolabeled monoamine uptake into synaptosomes or cultured cells expressing the respective transporters.[4][5][6][7]
Objective: To determine the IC50 value of this compound for the inhibition of serotonin and norepinephrine reuptake.
Materials:
-
Biological Material:
-
Rat brain tissue (e.g., striatum for DAT, cortex or hippocampus for SERT and NET) for synaptosome preparation.
-
Alternatively, HEK293 cells stably expressing human SERT or NET.
-
-
Reagents:
-
This compound hydrochloride
-
Radiolabeled neurotransmitters: [³H]Serotonin ([³H]5-HT) and [³H]Norepinephrine ([³H]NE)
-
Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)
-
Selective inhibitors for defining non-specific uptake (e.g., citalopram (B1669093) for SERT, desipramine (B1205290) for NET)
-
Scintillation cocktail
-
-
Equipment:
-
96-well plates
-
Cell harvester with glass fiber filters
-
Liquid scintillation counter
-
Centrifuge
-
Incubator (37°C)
-
Procedure:
-
Preparation of Biological Material:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Uptake: Synaptosomal suspension/cells + vehicle.
-
Non-specific Uptake: Synaptosomal suspension/cells + a high concentration of a selective inhibitor (e.g., 5 µM citalopram for SERT).
-
Test Compound: Synaptosomal suspension/cells + varying concentrations of this compound.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Uptake Reaction:
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each well. The final concentration should be near the Km for the respective transporter (e.g., 1-10 nM for [³H]5-HT, 20 nM for [³H]NE).
-
Incubate the plate at 37°C for a short period (typically 1-5 minutes) to measure the initial rate of uptake.
-
-
Termination and Measurement:
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
-
Immediately wash the filters three times with ice-cold KRH buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Express the data as a percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
In Vivo Microdialysis
This protocol outlines the general procedure for in vivo microdialysis in rodents to measure extracellular levels of serotonin and norepinephrine in a specific brain region following the administration of this compound.[8][9][10][11][12]
Objective: To assess the in vivo effect of this compound on extracellular serotonin and norepinephrine concentrations in the brain.
Materials:
-
Animals: Adult male rats or mice.
-
Surgical and Microdialysis Equipment:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
-
Reagents:
-
This compound hydrochloride
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Anesthetics
-
Dental cement and surgical screws
-
-
Analytical Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ECD)
-
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Allow the animal to recover for at least 48-72 hours post-surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the animal in a microdialysis experimental chamber and allow it to habituate for at least 1-2 hours.
-
Gently insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1.0-2.0 µL/min) using a microinfusion pump.
-
Allow the system to equilibrate for at least 60-90 minutes.
-
-
Sample Collection:
-
Begin collecting dialysate samples into vials in a refrigerated fraction collector at regular intervals (e.g., every 20 minutes).
-
Collect at least 3-4 baseline samples to ensure a stable baseline neurotransmitter level.
-
-
Drug Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples at the same interval for at least 2-3 hours post-injection to monitor the changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Quantify the concentrations of serotonin and norepinephrine in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage change from the baseline levels for each animal.
-
This compound is a well-characterized SNRI that can be effectively used as a tool compound in both in vitro and in vivo settings. The provided data and protocols offer a framework for researchers to investigate the roles of the serotonin and norepinephrine systems in their specific areas of interest. Proper experimental design and adherence to these methodologies will ensure the generation of reliable and reproducible data.
References
- 1. Bicifadine hydrochloride | CAS 66504-75-4 | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uva.theopenscholar.com [uva.theopenscholar.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of (+)-Bicifadine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of (+)-Bicifadine derivatives. The protocols and data presented are intended to guide researchers in the development of novel monoamine reuptake inhibitors based on the Bicifadine scaffold.
Introduction
This compound is a non-opioid analgesic that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Its primary mechanism of action involves blocking the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), thereby increasing the extracellular concentrations of these neurotransmitters.[1] The relative potency of Bicifadine is highest for NET, followed by SERT, and then DAT.[2] Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold affect its binding affinity and selectivity for these monoamine transporters, which can lead to the development of new therapeutic agents with improved efficacy and side-effect profiles.
Data Presentation: Structure-Activity Relationships
The following table summarizes the binding affinities of a series of synthesized 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives for the σ1 and σ2 receptors. While not the primary targets for Bicifadine's analgesic effects, this data serves as a representative example of how SAR data for novel derivatives can be structured. For detailed SAR data of Bicifadine analogs at monoamine transporters, refer to specialized studies on the topic.
| Compound ID | R-group (Substitution on Nitrogen) | σ1 Ki (nM) | σ2 Ki (nM) |
| 1 | -H | >10000 | >10000 |
| 2 | -CH2CH2CH3 | 245 | 183 |
| 3 | -CH2CH=C(CH3)2 | 120 | 185 |
| 4 | -Cyclohexyl | 38 | 55 |
| 5 | -CH2-Cyclohexyl | 230 | 650 |
| 6 | -Adamantyl | 105 | 150 |
| 7 | -CH2-Adamantyl | 450 | 850 |
| 8 | -CH2CH2-Phenyl | 115 | 3500 |
| 9 | -(CH2)3-Phenyl | 95 | 2500 |
Data adapted from Marona-Lewicka, D., et al. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors.
Experimental Protocols
This protocol describes a general method for synthesizing the core scaffold of Bicifadine and its derivatives, adapted from the work of Epstein et al. (1981).
Workflow for the Synthesis of 1-Aryl-3-azabicyclo[3.1.0]hexanes
Caption: General synthetic scheme for 1-aryl-3-azabicyclo[3.1.0]hexanes.
Materials:
-
Substituted 1-arylcyclopropanedicarboximide
-
Lithium aluminum hydride (LiAlH4) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (B95107) (THF) or other appropriate solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend the 1-arylcyclopropanedicarboximide in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Carefully add a solution of LiAlH4 in THF dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and extract with dilute HCl.
-
Basify the acidic aqueous layer with NaOH and extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-aryl-3-azabicyclo[3.1.0]hexane.
-
Purify the product by distillation or column chromatography.
This protocol outlines a radioligand binding assay to determine the affinity of synthesized Bicifadine derivatives for the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).
Workflow for Monoamine Transporter Binding Assay
Caption: Workflow for determining the binding affinity of compounds to monoamine transporters.
Materials:
-
Cell membranes prepared from cell lines stably expressing human NET, SERT, or DAT.
-
Radioligands:
-
For NET: [³H]Nisoxetine
-
For SERT: [³H]Citalopram or [³H]Paroxetine
-
For DAT: [³H]WIN 35,428
-
-
Non-specific binding inhibitors:
-
For NET: Desipramine
-
For SERT: Fluoxetine
-
For DAT: GBR 12909
-
-
Synthesized Bicifadine derivatives (test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Plate Setup: In a 96-well microplate, add the assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of the respective non-specific binding inhibitor.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plates at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Mechanism of Action
Bicifadine's therapeutic effects are primarily mediated by its interaction with monoamine transporters, leading to an increase in synaptic neurotransmitter levels.
Mechanism of Action of Bicifadine
Caption: Inhibition of monoamine reuptake by this compound derivatives.
By inhibiting NET, SERT, and DAT, Bicifadine derivatives increase the concentration of norepinephrine, serotonin, and dopamine in the synaptic cleft. This enhanced monoaminergic neurotransmission is believed to be responsible for its analgesic and other central nervous system effects. The SAR studies aim to fine-tune the affinity and selectivity of these derivatives for the different transporters to optimize their therapeutic potential.
References
Troubleshooting & Optimization
Optimizing (+)-Bicifadine dosage for maximal analgesic effect
Welcome to the Technical Support Center for (+)-Bicifadine. This resource is designed for researchers, scientists, and drug development professionals investigating the analgesic properties of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and optimize dosing for maximal analgesic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-opioid, centrally acting analgesic. Its primary mechanism of action is the inhibition of monoamine neurotransmitter reuptake, with a relative potency of norepinephrine (B1679862) > serotonin (B10506) > dopamine.[1] By blocking the reuptake of these neurotransmitters in the central nervous system, this compound enhances and prolongs their actions, which are involved in descending pain modulation pathways.[1]
Q2: What is the rationale for using this compound in pain research?
A2: The analgesic properties of this compound are attributed to its role as a triple reuptake inhibitor, which enhances the descending inhibitory pain pathways mediated by norepinephrine, serotonin, and dopamine.[1] This multimodal mechanism suggests potential efficacy in various pain states, including acute, persistent, and chronic pain models.[1]
Q3: What are the known pharmacokinetic properties of this compound in humans?
A3: Following a single 200 mg oral dose in healthy male subjects, the maximum plasma concentration (Cmax) of bicifadine (B1205413) was reached in approximately 1 hour (Tmax). The elimination half-life was about 1.6 hours.[2] It is important to note that detailed dose-proportional pharmacokinetic data is not widely available in published literature.
Q4: Have there been any challenges in the clinical development of this compound for pain?
A4: Yes, some clinical trials of bicifadine for chronic low back pain and diabetic neuropathic pain did not meet their primary endpoints.[3] In the case of the chronic low back pain trial, a significant factor was an unusually high placebo response. However, in subgroup analyses of this trial, bicifadine showed a greater effect in patients with more severe disease.
Q5: What are the most commonly reported adverse events associated with this compound in clinical trials?
A5: In a Phase III trial for chronic low back pain, the most common adverse events reported were transient nausea and dizziness.
Data Presentation
Table 1: Preclinical Efficacy of this compound in Rodent Pain Models
| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Effect |
| Formalin Test | Rat, Mouse | Oral | 12.5 - 100 mg/kg | Potent and complete efficacy in both early (neurogenic) and late (inflammatory) phases.[1] |
| Randall-Selitto Test | Rat | Oral | 12.5 - 100 mg/kg | Dose-dependent suppression of pain responses.[1] |
| Spinal Nerve Ligation | Rat | Oral | 12.5 - 100 mg/kg | Dose-dependent suppression of mechanical and thermal hyperalgesia, and mechanical allodynia.[1] |
Table 2: Human Pharmacokinetics of a Single Oral Dose of this compound
| Parameter | Value (for a 200 mg dose) |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour[2] |
| t1/2 (Elimination Half-Life) | ~1.6 hours[2] |
| Metabolism | Extensively metabolized, with unchanged bicifadine representing about 15% of the total drug equivalents in plasma.[2] |
| Excretion | Primarily excreted in the urine as metabolites.[2] |
Table 3: Clinical Efficacy Data for this compound in Chronic Low Back Pain (Subgroup Analysis)
| Patient Subgroup | Dose | Mean Improvement in VAS Pain Score (vs. Placebo) |
| Low back pain with radiating leg pain (sciatica) | 200 mg b.i.d. | 11 mm |
| Moderate to severe functional disability | 200 mg b.i.d. | 15-20 mm |
Note: The overall Phase III trial for chronic low back pain did not meet its primary endpoint due to a high placebo response. The data above is from a post-hoc subgroup analysis.
Mandatory Visualizations
Figure 1: Proposed Analgesic Signaling Pathway of this compound
Figure 2: General Experimental Workflow for Preclinical Analgesic Testing
Troubleshooting Guides
Troubleshooting Preclinical Pain Models
Issue 1: High variability in the Formalin Test.
-
Question: My formalin test results show high variability between animals in the same group. What could be the cause?
-
Answer:
-
Inconsistent Formalin Injection: Ensure the formalin solution is fresh and the injection volume and location on the paw are consistent across all animals.
-
Environmental Factors: Maintain a consistent ambient temperature in the testing room, as temperature can influence the inflammatory response in the second phase.
-
Animal Stress: Handle animals gently and allow for adequate acclimation to the testing environment to minimize stress-induced analgesia.
-
Observer Bias: If using manual scoring, ensure observers are well-trained and blinded to the treatment groups. Consider using an automated system to reduce subjectivity.
-
Issue 2: Inconsistent results in the Spinal Nerve Ligation (SNL) model.
-
Question: I am not observing consistent mechanical allodynia or thermal hyperalgesia after SNL surgery. What are some potential issues?
-
Answer:
-
Surgical Technique: The ligation of the L5 and L6 spinal nerves must be tight and consistent. Incomplete or loose ligatures can lead to variable nerve damage and inconsistent pain behaviors. Ensure proper surgical training and technique.
-
Animal Strain: Different rat strains can exhibit varying responses to nerve injury. Ensure you are using a strain known to develop robust neuropathic pain in this model.
-
Post-operative Care: Proper post-operative care, including analgesia for surgical pain and appropriate housing, is crucial for animal welfare and can impact the development of neuropathic pain behaviors.
-
Testing Timeframe: Allow sufficient time for the neuropathic pain phenotype to develop fully, typically 7-14 days post-surgery, before beginning drug testing.
-
Issue 3: Difficulty with the Randall-Selitto Test.
-
Question: I am getting inconsistent paw withdrawal thresholds in the Randall-Selitto test. How can I improve my results?
-
Answer:
-
Animal Habituation: It is critical to habituate the animals to the restraint and the testing apparatus to reduce stress and ensure a clear pain-related withdrawal response.
-
Consistent Application of Pressure: Apply the pressure to the same location on the paw at a constant rate for all animals.
-
Endpoint Definition: Clearly define the endpoint for withdrawal (e.g., clear paw withdrawal, vocalization, or struggling) and apply it consistently.
-
Troubleshooting Clinical Trial Data Interpretation
Issue: My clinical trial for this compound failed to show a significant difference from placebo.
-
Question: What are some potential reasons for a failed clinical trial with this compound, and how can this be addressed in future studies?
-
Answer:
-
High Placebo Response: A high placebo response rate can mask the true efficacy of a drug. Consider study designs that can minimize the placebo effect, such as enriched enrollment designs or crossover studies.
-
Patient Population Heterogeneity: The analgesic effect of this compound may be more pronounced in specific patient populations. Consider stratifying patients based on disease severity or pain phenotype to identify subgroups that may benefit most from treatment.
-
Dose Selection: The optimal dose for a specific pain indication may not have been included in the study. Dose-ranging studies are crucial to identify the most effective and well-tolerated dose.
-
Experimental Protocols
Formalin Test in Rodents
-
Objective: To assess the analgesic efficacy of this compound against tonic, persistent pain.
-
Methodology:
-
Animal Acclimation: Acclimate animals to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle orally via gavage at the desired dose. A common vehicle for oral administration in preclinical studies is an aqueous solution of 0.5% methylcellulose.
-
Formalin Injection: At a predetermined time after drug administration (e.g., 60 minutes), inject a small volume (e.g., 20-50 µL) of a dilute formalin solution (e.g., 2.5-5%) into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately place the animal in an observation chamber and record the cumulative time spent licking, biting, or flinching the injected paw. Observations are typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
Data Analysis: Compare the duration of nociceptive behaviors between the drug-treated and vehicle-treated groups for both phases.
-
Spinal Nerve Ligation (SNL) Model in Rats
-
Objective: To induce a model of neuropathic pain to evaluate the efficacy of this compound.
-
Methodology:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and prepare the surgical site over the lumbar spine aseptically.
-
Surgical Procedure: Make a midline incision to expose the paraspinal muscles. Carefully dissect the muscles to expose the L5 and L6 spinal nerves. Tightly ligate the L5 and L6 nerves with silk suture.
-
Wound Closure and Post-operative Care: Close the muscle and skin layers. Provide appropriate post-operative analgesia and care.
-
Behavioral Testing: After a recovery period of 7-14 days, assess mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a radiant heat source) on the ipsilateral and contralateral paws.
-
Drug Testing: Once a stable neuropathic pain phenotype is established, administer this compound or vehicle and repeat the behavioral testing at various time points to assess its analgesic effect.
-
Randall-Selitto (Paw Pressure) Test in Rats
-
Objective: To measure the mechanical nociceptive threshold and the effect of this compound.
-
Methodology:
-
Animal Habituation: Gently restrain the animal and habituate it to the testing apparatus.
-
Baseline Measurement: Apply a gradually increasing mechanical pressure to the dorsal or plantar surface of the hind paw using the instrument.
-
Endpoint: Record the pressure (in grams) at which the animal withdraws its paw, vocalizes, or struggles. This is the paw withdrawal threshold.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Measurement: Measure the paw withdrawal threshold at various time points after drug administration to determine the analgesic effect.
-
References
Technical Support Center: Troubleshooting (+)-Bicifadine Variability in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to address potential variability in animal studies involving (+)-Bicifadine. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential sources of variability and offer guidance on experimental design and execution to enhance the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Pharmacokinetics & Metabolism
Q1: We are observing significant inter-animal variability in the plasma concentrations of this compound following oral administration. What are the likely causes?
A1: High variability in plasma exposure is a common challenge in preclinical studies. For this compound, an orally administered serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), several factors can contribute to this variability:
-
Genetic Factors: The primary enzymes responsible for the metabolism of bicifadine (B1205413) are Monoamine Oxidase B (MAO-B) and Cytochrome P450 2D6 (CYP2D6).[1] Genetic polymorphisms in the genes encoding these enzymes can lead to significant differences in metabolic rates between individual animals, even within the same strain.[1][2][3]
-
Physiological State: Factors such as the health of the animal, stress levels, and the presence of underlying inflammation can alter drug metabolism and absorption.[4][5]
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Gut Microbiome: The composition of the gut microbiota can influence the absorption and metabolism of orally administered drugs.[6][7][8][9] Diet and environment can alter the gut microbiome, leading to variability in drug bioavailability.
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Food Effects: The presence, composition, and timing of food administration can significantly impact the absorption of oral drugs.[10][11][12][13] Food can alter gastric pH, gastric emptying time, and splanchnic blood flow, all of which can affect the rate and extent of drug absorption.
Troubleshooting Steps:
-
Standardize Animal Population: Use animals from a single, reputable supplier and of a consistent age and weight range.
-
Control for Diet: Provide a standardized diet to all animals for a sufficient acclimation period before the study begins. Ensure consistent feeding schedules relative to drug administration.
-
Minimize Stress: Acclimate animals to the housing and experimental procedures to minimize stress-induced physiological changes.
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Consider Cross-over Design: If feasible, a cross-over study design can help to minimize inter-individual variability by using each animal as its own control.[14]
Q2: What are the key pharmacokinetic parameters of this compound in common laboratory animal species?
A2: The pharmacokinetics of this compound have been characterized in mice, rats, and monkeys. Key parameters vary across species, which is an important consideration when selecting an animal model and extrapolating data.
| Parameter | Mouse | Rat | Monkey |
| Oral Bioavailability (%) | 50 - 63 | 79 - 85 | 33 - 42 |
| Plasma Protein Binding (%) | 80 - 86 | 95 - 97 | 95 - 97 |
| Source:[15][16] |
Efficacy & Behavioral Studies
Q3: We are seeing inconsistent analgesic effects of this compound in our rodent pain models. What could be causing this variability?
A3: Variability in analgesic efficacy can stem from both the animal model itself and the experimental procedures. This compound has shown efficacy in various acute, persistent, and chronic pain models.[5][17][18]
-
Pain Model-Specific Factors:
-
Neuropathic Pain Models (e.g., Spinal Nerve Ligation): The surgical procedure's consistency is critical. Minor variations in the ligation can lead to different degrees of nerve injury and, consequently, variable pain phenotypes.[6][7][9][15][19]
-
Inflammatory Pain Models (e.g., Formalin Test): The volume and concentration of formalin, as well as the injection site, can influence the intensity and duration of the pain response.[4][8][20][21][22] The age and weight of the animals can also affect the response.[21]
-
-
Animal-Specific Factors:
-
Strain and Sex: Different rodent strains can exhibit varying sensitivities to pain and analgesics. Sex differences in pain perception and response to treatment are also well-documented.[19]
-
Housing Conditions: Social isolation or enriched environments can impact an animal's stress levels and baseline pain sensitivity, potentially affecting the response to this compound, which acts on the serotonergic system.[1][18][23][24][25]
-
-
Experimenter-Related Factors: The handling of animals and the experimenter's presence can influence behavioral responses in pain assays.
Troubleshooting Steps:
-
Standardize Surgical Procedures: For surgical models, ensure that all procedures are performed by a well-trained individual to maintain consistency.
-
Control Environmental Factors: Maintain consistent housing conditions, including cage density, enrichment, and light-dark cycles.
-
Blinding: The experimenter conducting the behavioral assessments should be blinded to the treatment groups to minimize bias.
-
Acclimation: Thoroughly acclimate animals to the testing environment and equipment before starting the experiment.
Experimental Protocols
Oral Gavage in Rats
This protocol describes the standard procedure for oral administration of this compound to rats.
-
Animal Restraint: Gently restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to indicate the maximum insertion depth.
-
Substance Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The rat should swallow as the needle reaches the back of the throat. Allow the needle to pass down the esophagus to the pre-marked depth. Do not force the needle.
-
Slowly administer the substance.
-
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress.
Blood Collection from Mice for Pharmacokinetic Analysis
This protocol outlines a method for serial blood sampling from a single mouse.
-
Pre-sampling Preparation: Prepare heparinized capillary tubes for blood collection.
-
Animal Restraint: Restrain the mouse appropriately.
-
Sampling:
-
For early time points, collect blood via a small puncture of the submandibular vein.
-
Apply gentle pressure to the site after collection to stop the bleeding.
-
For later time points, alternative sites such as the saphenous vein can be used.
-
-
Sample Processing: Immediately transfer the blood into a microcentrifuge tube containing an anticoagulant. Centrifuge to separate plasma, which can then be stored at -80°C until analysis.
Formalin Test in Rats
This protocol is for assessing the analgesic efficacy of this compound in a model of inflammatory pain.[4][8][20][21][22]
-
Acclimation: Place the rats in individual observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound or vehicle at the appropriate time before the formalin injection.
-
Formalin Injection: Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Record the amount of time the animal spends licking, biting, or flinching the injected paw. Observations are typically divided into two phases:
-
Phase 1 (Acute Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.
-
-
Data Analysis: Compare the nociceptive behaviors between the treated and vehicle groups for both phases.
Spinal Nerve Ligation (SNL) Model in Rats
This protocol describes the surgical procedure to induce neuropathic pain.[6][7][9][15][19]
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent.
-
Surgical Procedure:
-
Make a small incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with silk suture.
-
Close the incision with sutures or wound clips.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
-
Behavioral Testing: Assess the development of mechanical allodynia and thermal hyperalgesia in the days following the surgery before administering this compound for efficacy testing.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting variability.
Caption: Factors influencing study variability.
References
- 1. Enrichment Environment Positively Influences Depression- and Anxiety-Like Behavior in Serotonin Transporter Knockout Rats through the Modulation of Neuroplasticity, Spine, and GABAergic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Predictive validity of behavioural animal models for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 7. iasp-pain.org [iasp-pain.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rodent Pain Models - Creative Biolabs [creative-biolabs.com]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. Pharmacokinetics, disposition, and metabolism of bicifadine in the mouse, rat, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enrichment Environment Positively Influences Depression- and Anxiety-Like Behavior in Serotonin Transporter Knockout Rats through the Modulation of Neuroplasticity, Spine, and GABAergic Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 20. en.bio-protocol.org [en.bio-protocol.org]
- 21. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat [pubmed.ncbi.nlm.nih.gov]
- 22. pain formalin test: Topics by Science.gov [science.gov]
- 23. journals.plos.org [journals.plos.org]
- 24. researchgate.net [researchgate.net]
- 25. Influence of housing conditions on the effects of serotonergic drugs on feeding behavior in non-deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing High Placebo Response in (+)-Bicifadine Trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of high placebo response observed in clinical trials of (+)-Bicifadine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-opioid analgesic that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its primary mechanism is the inhibition of both the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft, which is thought to contribute to its analgesic effects. Some preclinical data also suggest it has dopamine (B1211576) reuptake inhibition properties.
Q2: Why were the Phase III clinical trials of this compound for chronic low back pain (CLBP) unsuccessful?
A2: The Phase III trials for CLBP (including studies NCT00295711 and NCT00295724) failed to meet their primary efficacy endpoints. The primary reason cited for these failures was an unexpectedly high placebo response rate, which made it difficult to demonstrate a statistically significant difference between this compound and placebo.[1]
Q3: How significant was the placebo response in the failed CLBP trials?
A3: In one of the Phase III trials for chronic low back pain (study 020), the mean placebo response was a 25 mm reduction on a 100 mm Visual Analog Scale (VAS) for pain.[1] This substantial improvement in the placebo group masked the therapeutic effect of this compound.
Q4: Were there any patient populations that showed a better response to this compound?
A4: Yes, post-hoc analyses of the failed CLBP trial (study 020) identified subgroups of patients who exhibited a more favorable response to this compound, coupled with a lower placebo effect. Specifically, patients with chronic low back pain accompanied by sciatica showed an 11 mm improvement in VAS pain score compared to placebo.[1] Additionally, patients with moderate to severe functional disability at baseline demonstrated a 15-20 mm improvement in VAS pain score over placebo.[1]
Data Presentation
Table 1: Summary of Reported Efficacy Data from a Phase III this compound Trial in Chronic Low Back Pain (Study 020)
| Treatment Group | Mean Change from Baseline in VAS (mm) | Improvement Over Placebo (mm) |
| Placebo | -25 | N/A |
| This compound (All Patients) | Data not publicly available | Not statistically significant |
| This compound (Patients with Sciatica) | Data not publicly available | 11 |
| This compound (Patients with Moderate to Severe Disability) | Data not publicly available | 15-20 |
Note: Specific mean change from baseline data for the this compound treatment arms were not available in the public press releases.
Table 2: Example of a Successful Placebo Response Mitigation Strategy in a Chronic Low Back Pain (CLBP) Trial
| Study Design Feature | Percentage of Placebo Responders (≥30% pain reduction) | Statistical Significance |
| Standard CLBP Trials (N=16 studies) | 38.0% | N/A |
| SPRINT Trial (with APR & PRR Training) | 19.1% | p = 0.003 |
APR = Accurate Pain Reporting; PRR = Placebo Response Reduction. Data from a comparative literature review.[2]
Troubleshooting Guides
Issue 1: High variability and magnitude of placebo response is obscuring the true treatment effect.
This troubleshooting guide provides a logical workflow for identifying and addressing the root causes of a high placebo response in analgesic trials.
Caption: Troubleshooting High Placebo Response.
Issue 2: Inconsistent or unreliable in vitro characterization of SNRI activity.
This section provides a standard workflow for characterizing the in vitro activity of a dual serotonin and norepinephrine reuptake inhibitor like this compound.
Caption: In Vitro SNRI Characterization Workflow.
Experimental Protocols
Protocol 1: Determination of IC50 for a Novel SNRI at SERT and NET
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound like this compound on serotonin and norepinephrine transporters.
1. Cell Culture and Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing either the human serotonin transporter (hSERT) or the human norepinephrine transporter (hNET).
-
Grow cells to confluency.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparations.
2. Radioligand Binding Assay:
-
For SERT:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, set up triplicate wells for total binding (assay buffer), non-specific binding (a high concentration of a known SERT inhibitor, e.g., paroxetine), and test compound dilutions.
-
Add a radiolabeled ligand specific for SERT (e.g., [³H]-Citalopram) to all wells.
-
Add the hSERT membrane preparation to all wells.
-
Incubate to allow binding to reach equilibrium.
-
-
For NET:
-
Follow the same procedure as for SERT, but use hNET expressing cell membranes, a NET-specific radioligand (e.g., [³H]-Nisoxetine), and a known NET inhibitor for non-specific binding (e.g., desipramine).
-
3. Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for both SERT and NET.
Protocol 2: Patient and Investigator Training to Mitigate Placebo Response
This protocol provides a framework for a training program aimed at reducing placebo response in analgesic clinical trials.[3][4][5]
1. Patient Training Module:
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Objective: To educate patients on accurate pain reporting and to neutralize expectations.
-
Content:
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Introduction to Clinical Research: Explain the purpose of the trial, the importance of accurate data, and the concepts of blinding and placebo control.
-
The Placebo Effect: Provide a neutral and factual explanation of the placebo effect.
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Accurate Pain Reporting: Train patients on the consistent use of the pain scale (e.g., VAS or Numeric Rating Scale), emphasizing reporting their actual pain level, not what they hope it to be.
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Symptom Diary Completion: Provide clear instructions on how and when to complete symptom diaries.
-
-
Delivery: Interactive multimedia program with a comprehension quiz at the end.
2. Investigator and Site Staff Training Module:
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Objective: To standardize communication and minimize cues that could inflate patient expectations.
-
Content:
-
Neutral Communication Techniques: Train staff to use neutral and non-suggestive language when interacting with patients about their symptoms and the study medication.
-
Avoiding Positive Reinforcement for Pain Reduction: Instruct staff to respond neutrally to both reports of pain improvement and worsening.
-
Maintaining the Blind: Reinforce the importance of maintaining the blind and avoiding any speculation about treatment allocation.
-
Standardized Protocol Adherence: Emphasize the importance of consistent procedures across all patient visits.
-
-
Delivery: Interactive workshops with role-playing scenarios.
Signaling Pathway
Caption: this compound Signaling Pathway.
References
- 1. How To Mitigate The Placebo Response In Analgesia Clinical Trials [lifescienceleader.com]
- 2. Placebo Response Reduction and Accurate Pain Reporting Training Reduces Placebo Responses in a Clinical Trial on Chronic Low Back Pain: Results From a Comparison to the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. premier-research.com [premier-research.com]
- 4. clario.com [clario.com]
- 5. cenexelresearch.com [cenexelresearch.com]
Technical Support Center: Chiral Separation of (+)-Bicifadine Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chiral separation of (+)-Bicifadine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chiral separation of Bicifadine enantiomers?
A1: The primary challenges in separating Bicifadine enantiomers are achieving adequate resolution (baseline separation), preventing peak tailing, and ensuring method robustness and reproducibility. The selection of the appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions are critical to overcoming these challenges.
Q2: Which type of chiral stationary phase (CSP) is most effective for separating Bicifadine enantiomers?
A2: Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are often the most effective for separating chiral compounds with amine groups like Bicifadine. Columns such as Chiralpak® IA, IB, IC, and Chiralcel® OD-H have shown broad enantioselectivity for a wide range of pharmaceutical compounds and are a good starting point for method development.
Q3: How does the mobile phase composition affect the separation of Bicifadine enantiomers?
A3: The mobile phase plays a crucial role in modulating the interactions between the Bicifadine enantiomers and the CSP. Key factors include:
-
Organic Modifier: The choice and concentration of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in a normal-phase system significantly impact retention times and selectivity.
-
Basic Additive: Due to the basic nature of Bicifadine's amine groups, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) or ethylenediamine (B42938) (EDA) to the mobile phase is often necessary to improve peak shape and reduce tailing by minimizing undesirable interactions with the silica (B1680970) support of the CSP.
-
Acidic Modifier: In some cases, an acidic modifier might be used to control the ionization state of the analyte, which can also influence the separation.
Q4: Can temperature be used to optimize the separation?
A4: Yes, column temperature is a critical parameter for optimizing chiral separations. Varying the temperature can alter the thermodynamics of the chiral recognition process, which can either improve or decrease the resolution. It is recommended to evaluate a range of temperatures (e.g., 15°C to 40°C) during method development to find the optimal condition for your specific separation.
Q5: What should I do if I observe poor or no resolution of the enantiomers?
A5: If you are facing poor or no resolution, consider the following troubleshooting steps in a systematic manner:
-
Re-evaluate CSP Choice: If the initial CSP does not show any signs of separation, it may not be suitable for Bicifadine. Screening a few different polysaccharide-based columns is recommended.
-
Optimize Mobile Phase:
-
Adjust the ratio of the organic modifier.
-
Vary the type of alcohol modifier (e.g., switch from isopropanol to ethanol).
-
Optimize the concentration of the basic additive.
-
-
Adjust Flow Rate: Lower flow rates can sometimes improve resolution in chiral separations.
-
Vary Temperature: Test both lower and higher temperatures to see the effect on selectivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral HPLC separation of this compound enantiomers.
Issue 1: Poor Resolution
Symptoms:
-
Overlapping or co-eluting peaks for the two enantiomers.
-
Resolution value (Rs) is less than 1.5.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, Chiralcel® OD-H). These columns have different chiral recognition capabilities. |
| Suboptimal Mobile Phase Composition | Systematically adjust the mobile phase. For a normal-phase method, vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol (B145695) in hexane). Small changes can have a significant impact on selectivity. |
| Incorrect Additive Concentration | For a basic compound like Bicifadine, optimize the concentration of the basic additive (e.g., DEA). Start with 0.1% and adjust up or down. |
| Flow Rate is Too High | Reduce the flow rate. Chiral separations often benefit from slower flow rates, which allow for more interaction time between the enantiomers and the CSP. |
| Suboptimal Temperature | Evaluate the effect of column temperature. Analyze samples at different temperatures (e.g., 20°C, 25°C, 30°C) to find the optimal condition for resolution. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Poor peak efficiency and difficulty in accurate integration.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Secondary Interactions with Silica | Bicifadine's amine groups can interact with residual silanol (B1196071) groups on the silica support of the CSP, causing tailing. Add or increase the concentration of a basic modifier like DEA or EDA to the mobile phase to mask these sites. |
| Column Overload | The sample concentration may be too high. Dilute the sample and inject a smaller volume to see if the peak shape improves. |
| Column Contamination or Degradation | If the column is old or has been used with incompatible solvents, its performance may be compromised. Flush the column with an appropriate solvent (check the manufacturer's instructions) or replace the column if necessary. |
Issue 3: Irreproducible Retention Times
Symptoms:
-
Retention times for the enantiomer peaks shift between injections or between different days.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inconsistent Mobile Phase Preparation | Prepare the mobile phase fresh daily and ensure accurate measurement of all components. Small variations in the composition, especially the additive concentration, can lead to shifts in retention time. |
| Fluctuating Column Temperature | Use a column oven to maintain a stable and consistent temperature. Even small changes in ambient temperature can affect retention times in chiral separations. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when changing the mobile phase composition. |
Experimental Protocols
While a specific validated method for this compound was not found in the public literature, the following protocols are based on common practices for separating similar chiral amines on polysaccharide-based CSPs and can serve as a starting point for method development.
Protocol 1: Initial Screening on Polysaccharide-Based CSPs
Objective: To identify a suitable chiral stationary phase and initial mobile phase conditions for the separation of Bicifadine enantiomers.
Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phases:
-
Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
-
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH)
-
Additive: Diethylamine (DEA)
-
Sample: Racemic Bicifadine dissolved in mobile phase or a compatible solvent.
Methodology:
-
Column Installation and Equilibration: Install the first CSP and equilibrate with the initial mobile phase until a stable baseline is achieved.
-
Initial Mobile Phase: Start with a mobile phase of n-Hexane/IPA/DEA (90:10:0.1, v/v/v).
-
Injection: Inject the racemic Bicifadine sample.
-
Data Acquisition: Monitor the chromatogram at a suitable UV wavelength.
-
Evaluation: Assess the separation. If no separation is observed, proceed to the next mobile phase or CSP.
-
Screening Matrix: Test each column with the mobile phases listed in the table below.
Screening Conditions Table:
| CSP | Mobile Phase Composition (v/v/v) |
| Chiralpak® IA | n-Hexane/IPA/DEA (90:10:0.1) |
| n-Hexane/EtOH/DEA (90:10:0.1) | |
| Chiralpak® IB | n-Hexane/IPA/DEA (90:10:0.1) |
| n-Hexane/EtOH/DEA (90:10:0.1) | |
| Chiralcel® OD-H | n-Hexane/IPA/DEA (90:10:0.1) |
| n-Hexane/EtOH/DEA (90:10:0.1) |
Protocol 2: Method Optimization
Objective: To fine-tune the separation parameters to achieve baseline resolution (Rs ≥ 1.5) with good peak shape.
Methodology: Once a promising CSP and mobile phase have been identified from the initial screening:
-
Optimize Organic Modifier Ratio: Systematically vary the percentage of the alcohol modifier (e.g., in 2% increments) to find the optimal balance between retention time and resolution.
-
Optimize Additive Concentration: Adjust the concentration of DEA (e.g., 0.05%, 0.1%, 0.2%) to achieve the best peak symmetry.
-
Evaluate Temperature Effect: Analyze the sample at different column temperatures (e.g., 20°C, 25°C, 30°C, 35°C) to maximize resolution.
-
Adjust Flow Rate: If necessary, reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to improve separation efficiency.
Visualizations
Minimizing off-target effects of (+)-Bicifadine in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of (+)-Bicifadine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a monoamine reuptake inhibitor, primarily targeting the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). It displays a higher potency for NET and SERT over the dopamine (B1211576) transporter (DAT). Additionally, this compound is known to be an N-methyl-D-aspartate (NMDA) receptor antagonist.
Q2: What are the known on-target and off-target activities of this compound that I should be aware of in my cellular assays?
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Differentiating between on-target and off-target effects is crucial for data interpretation. Here are some strategies:
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Use of Control Compounds: Include selective inhibitors for NET (e.g., nisoxetine) and SERT (e.g., fluoxetine) to dissect the contribution of each primary target. A structurally similar but inactive analog of this compound, if available, can also serve as a negative control.[1]
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Dose-Response Analysis: Off-target effects often manifest at higher concentrations than on-target effects.[1] A carefully designed dose-response study can help distinguish between high-affinity on-target effects and lower-affinity off-target effects.
-
Target Knockdown/Knockout Models: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of NET, SERT, or NMDA receptor subunits in your cell model can help confirm if the observed effect is dependent on these targets.[1]
Q4: What are some common artifacts to watch out for in cellular assays with compounds like this compound?
A4: Common artifacts can include compound precipitation at high concentrations, interference with assay reagents (e.g., direct reduction of tetrazolium salts in viability assays), and autofluorescence. It is essential to include appropriate controls, such as vehicle-only and compound-in-media-only wells, to identify and account for these potential artifacts.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Toxicity | 1. Off-target cytotoxicity: this compound may be interacting with unintended cellular targets that regulate cell viability. | 1a. Determine Cytotoxic Concentration (CC50): Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the CC50 of this compound in your specific cell line. 1b. Compare CC50 to IC50: Compare the cytotoxic concentration to the inhibitory concentration for the on-target activities (NET and SERT inhibition). A small therapeutic window (ratio of CC50 to IC50) may suggest off-target toxicity. 1c. Broader Off-Target Screening: If persistent and unexplained toxicity is observed, consider screening this compound against a commercial off-target liability panel that includes a wide range of receptors and ion channels known to be involved in cell death pathways. |
| Phenotypic effect inconsistent with NET/SERT inhibition or NMDA antagonism | 1. Activation or inhibition of an unexpected signaling pathway: This could be due to an uncharacterized off-target interaction. | 1a. Pathway Analysis: Use techniques like Western blotting or reporter gene assays to investigate the activation state of key signaling pathways that might be responsible for the observed phenotype. 1b. Consult Off-Target Prediction Tools: Utilize in silico tools to predict potential off-target interactions of this compound based on its chemical structure. This can provide hypotheses for further experimental validation. |
| High variability in neurotransmitter uptake assay results | 1. Inconsistent cell health or density. 2. Issues with radiolabeled substrate or inhibitor stability. 3. Suboptimal incubation times or temperatures. | 1a. Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and confluence. 2a. Check Reagents: Aliquot and store radiolabeled substrates and this compound according to the manufacturer's instructions to avoid degradation. 3a. Optimize Assay Conditions: Empirically determine the optimal incubation time and temperature for your specific cell line and assay setup. |
| Difficulty confirming NMDA receptor antagonism | 1. Inappropriate agonist concentration. 2. Low expression of NMDA receptors in the cell line. 3. "Run-down" of NMDA receptor currents in electrophysiology. | 1a. Optimize Agonist Concentration: Perform a dose-response curve for the NMDA receptor agonist (e.g., NMDA/glycine) to determine an EC50 or a submaximal concentration to use for inhibition studies. 2a. Confirm Receptor Expression: Verify the expression of NMDA receptor subunits (e.g., GluN1, GluN2A/B) in your cell line using techniques like qPCR or Western blotting. 3a. Maintain Stable Recordings: In patch-clamp experiments, ensure the internal solution contains ATP and GTP to maintain receptor phosphorylation and minimize current run-down. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value |
| Norepinephrine Transporter (NET) | IC50 | ~55 nM |
| Serotonin Transporter (SERT) | IC50 | ~117 nM |
| Dopamine Transporter (DAT) | IC50 | ~910 nM |
| NMDA Receptor | - | Antagonist activity confirmed, specific IC50 may vary depending on the assay and receptor subunit composition. |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions and cell types used.
Experimental Protocols
Protocol 1: Neurotransmitter Uptake Inhibition Assay
This protocol is designed to measure the inhibitory potency of this compound on norepinephrine and serotonin transporters expressed in cultured cells.
Materials:
-
HEK293 cells stably expressing human NET or SERT
-
Culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Poly-D-lysine coated 96-well plates
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
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Radiolabeled substrate: [³H]Norepinephrine or [³H]Serotonin
-
This compound stock solution (in DMSO or appropriate solvent)
-
Unlabeled substrate for non-specific uptake determination (e.g., desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Cell Seeding: Seed the NET- or SERT-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a high concentration of the appropriate unlabeled inhibitor for determining non-specific uptake.
-
Pre-incubation: On the day of the assay, wash the cells with assay buffer. Add the this compound dilutions and control solutions to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake for your cell line.
-
Terminate Uptake: Rapidly wash the cells multiple times with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percent inhibition of specific uptake against the concentration of this compound to determine the IC50 value.
Protocol 2: Calcium Flux Assay for NMDA Receptor Antagonism
This protocol measures the ability of this compound to inhibit NMDA receptor-mediated calcium influx.
Materials:
-
Cells expressing NMDA receptors (e.g., primary neurons or a suitable cell line)
-
Culture medium
-
Black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
NMDA and glycine (B1666218) stock solutions
-
This compound stock solution
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into the 96-well plate and allow them to adhere and grow to the desired confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Addition: Add serial dilutions of this compound to the wells and pre-incubate for a specified time.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the plate reader.
-
Stimulation and Measurement: Add a solution of NMDA and glycine to the wells to stimulate the NMDA receptors. Immediately begin kinetic fluorescence measurements to record the change in intracellular calcium concentration.
-
Data Analysis: Calculate the peak fluorescence response for each well. Plot the percent inhibition of the calcium response against the concentration of this compound to determine its IC50 value.
Visualizations
Caption: On-target mechanism of this compound.
Caption: Off-target NMDA receptor antagonism by this compound.
Caption: Logical workflow for troubleshooting unexpected results.
References
Technical Support Center: Enhancing the Oral Bioavailability of (+)-Bicifadine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of (+)-Bicifadine.
Frequently Asked Questions (FAQs)
Q1: What are the main factors limiting the oral bioavailability of this compound?
The oral bioavailability of this compound is primarily limited by its extensive first-pass metabolism.[1][2] Studies have shown that while the drug is well absorbed, a significant portion is metabolized before it can reach systemic circulation.[1][2] The primary enzymes involved in its metabolism are Monoamine Oxidase B (MAO-B) and Cytochrome P450 2D6 (CYP2D6).[1]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenge of first-pass metabolism and improve the oral bioavailability of this compound. These include:
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility, potentially leading to faster absorption that can partially bypass first-pass metabolism.[3][4][5]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate and potentially increased oral absorption.[6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Incorporating this compound into a lipid-based formulation can improve its solubilization in the gastrointestinal tract and facilitate its absorption through lymphatic pathways, which can help bypass hepatic first-pass metabolism.[8][9][10][11][12][13]
Q3: How can I select the appropriate excipients for my this compound formulation?
The selection of excipients is critical for the success of your formulation. For an amine-containing drug like this compound, consider the following:
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For Solid Dispersions: Select polymers that can form hydrogen bonds with the amine group of this compound, which can help to stabilize the amorphous form. Suitable polymers include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and Soluplus®.[14]
-
For Nanosuspensions: Choose stabilizers that can effectively prevent particle aggregation. A combination of a non-ionic polymer like HPMC and a surfactant like Tween 80 is often effective.[15]
-
For SEDDS: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound and form a stable emulsion upon dilution. For amine drugs, the choice of surfactant is particularly important to avoid potential ionic interactions.[16]
Troubleshooting Guides
Issue 1: Poor Solubility Enhancement with Solid Dispersion
Q: My this compound solid dispersion is not showing the expected improvement in solubility or dissolution rate. What could be the problem and how can I fix it?
| Possible Cause | Troubleshooting Steps |
| Inappropriate Polymer Selection | The interaction between this compound and the polymer is crucial. A polymer that does not form strong interactions may not effectively stabilize the amorphous form. Screen a variety of polymers with different functional groups to find one that interacts favorably with the amine group of this compound. |
| Incorrect Drug-to-Polymer Ratio | A high drug loading can lead to drug recrystallization within the dispersion.[14] Conversely, a very low drug loading may not provide a significant therapeutic dose. Optimize the drug-to-polymer ratio by preparing a series of dispersions with varying ratios and evaluating their physical stability and dissolution performance. |
| Phase Separation During Preparation or Storage | The drug and polymer may not be fully miscible at the molecular level, leading to phase separation. This can be detected by techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). Adjusting the formulation composition or the preparation process parameters (e.g., cooling rate in melt extrusion) may be necessary. |
| Moisture Absorption | Water can act as a plasticizer, promoting recrystallization of the amorphous drug.[14] Store the solid dispersion in a desiccated environment and consider using less hygroscopic polymers. |
Issue 2: Physical Instability of Nanosuspension
Q: My this compound nanosuspension shows particle aggregation and sedimentation over time. How can I improve its stability?
| Possible Cause | Troubleshooting Steps |
| Inadequate Stabilization | The concentration or type of stabilizer may be insufficient to prevent particle aggregation.[17][18][19] A combination of steric and electrostatic stabilizers (e.g., a polymer and an ionic surfactant) can provide better stability. Optimize the stabilizer concentration. |
| Ostwald Ripening | Smaller particles have higher solubility and can dissolve and redeposit onto larger particles, leading to crystal growth.[19] The addition of a crystal growth inhibitor or selecting a stabilizer that reduces the solubility of the drug in the dispersion medium can mitigate this effect. |
| Changes in Crystalline State | The high energy input during nanosizing can induce changes in the crystalline form of the drug, potentially leading to a less stable form.[19] Characterize the solid state of the drug in the nanosuspension using DSC and XRD to identify any polymorphic changes. |
| Temperature Fluctuations During Storage | Temperature changes can affect the solubility of the drug and the effectiveness of the stabilizers, leading to instability.[19] Store the nanosuspension at a controlled temperature. |
Issue 3: Poor in vivo Performance of SEDDS Formulation
Q: My this compound SEDDS formulation shows good in vitro emulsification but poor in vivo bioavailability. What could be the issue?
| Possible Cause | Troubleshooting Steps |
| Drug Precipitation in the GI Tract | The drug may precipitate out of the emulsion upon dilution and digestion in the gastrointestinal fluids. Use in vitro lipolysis models to assess the fate of the drug during digestion and adjust the formulation to maintain drug solubilization. |
| Interaction with GI Fluids and Components | The components of the SEDDS formulation may interact with bile salts, enzymes, and other components of the GI fluids, affecting emulsion stability and drug release. Evaluate the performance of the SEDDS in simulated gastric and intestinal fluids. |
| First-Pass Metabolism Not Sufficiently Bypassed | While SEDDS can promote lymphatic uptake, a significant portion of the drug may still be absorbed into the portal circulation and undergo first-pass metabolism. Consider incorporating a bioenhancer like piperine, which can inhibit CYP enzymes, but this requires careful evaluation for potential drug-drug interactions. |
| Formulation-Related GI Toxicity | High concentrations of some surfactants can cause gastrointestinal irritation, affecting drug absorption.[16] Evaluate the cytotoxicity of the formulation using cell-based assays and select excipients with a good safety profile. |
Quantitative Data Summary
The following tables summarize representative data on bioavailability enhancement achieved for various drugs using the discussed formulation strategies. Note that these are examples, and the actual enhancement for this compound will need to be determined experimentally.
Table 1: Bioavailability Enhancement with Solid Dispersions
| Drug | Polymer | Drug:Polymer Ratio | Fold Increase in Oral Bioavailability |
| Exemestane | HPMC | 1:4 | ~2.9-fold[8] |
| Loratadine | Soluplus® | 1:5 | Significant improvement (data not quantified)[20] |
| Carvedilol | PVP K30 | 1:2 | ~1.5-fold |
Table 2: Bioavailability Enhancement with Nanosuspensions
| Drug | Stabilizer(s) | Mean Particle Size (nm) | Fold Increase in Oral Bioavailability |
| Cilostazol | HPMC, Tween 80 | < 200 | ~5.2-fold |
| Danazol | HPMC, Tween 80 | < 200 | ~4.7-fold |
Table 3: Bioavailability Enhancement with SEDDS
| Drug | Oil, Surfactant, Co-surfactant | Fold Increase in Oral Bioavailability |
| Cannabidiol | Medium-chain triglycerides, various surfactants | 4.4-fold (Cmax), 2.85-fold (AUC)[9] |
| Tenofovir | Eucalyptus oil, Kolliphor EL, Kollisolv MCT 70 | 21.5-fold (vs. marketed tablet)[10] |
| Exenatide | Capryol 90, Cremophor EL, Transcutol P | 7.7-fold and 6.2-fold (two formulations)[21] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Solubility Screening: Determine the solubility of this compound and the chosen polymer (e.g., PVP K30) in various organic solvents (e.g., methanol, ethanol, dichloromethane) to find a common solvent.
-
Solution Preparation: Dissolve this compound and the polymer in the selected solvent at the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Ensure complete dissolution with gentle stirring.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, physical state (using DSC and XRD), and stability.
Protocol 2: Preparation of this compound Nanosuspension by Wet Milling
-
Dispersion Preparation: Disperse a known amount of this compound powder in an aqueous solution containing the selected stabilizer(s) (e.g., 0.5% w/v HPMC and 0.5% w/v Tween 80).
-
Wet Milling: Subject the dispersion to wet milling using a bead mill. The milling parameters (e.g., milling time, bead size, agitation speed) should be optimized to achieve the desired particle size.
-
Particle Size Analysis: Monitor the particle size reduction during the milling process using a particle size analyzer (e.g., dynamic light scattering).
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, particle size distribution, zeta potential, drug content, and dissolution rate.
Protocol 3: Formulation and Characterization of this compound SEDDS
-
Excipient Screening: Determine the solubility of this compound in a variety of oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400).
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different combinations of the selected oil, surfactant, and co-surfactant to identify the self-emulsifying regions.
-
Formulation Preparation: Prepare different SEDDS formulations by mixing the selected excipients in the ratios determined from the phase diagrams. Dissolve the required amount of this compound in the mixture with gentle heating and vortexing.
-
Emulsification Study: Assess the self-emulsifying properties of the formulations by adding a small amount to water and observing the formation of a microemulsion.
-
Characterization: Characterize the optimal formulation for droplet size, zeta potential, drug content, and in vitro drug release.
Protocol 4: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).
-
Dissolution Medium: Use 900 mL of a relevant dissolution medium, such as 0.1 N HCl (to simulate gastric fluid) or phosphate (B84403) buffer pH 6.8 (to simulate intestinal fluid). The temperature should be maintained at 37 ± 0.5°C.[22][23]
-
Procedure:
-
Place a known amount of the this compound formulation (equivalent to a specific dose) into the dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Protocol 5: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Wistar rats (or another appropriate rodent model).
-
Study Design: A single-dose, parallel-group design is typically used.[24][25]
-
Group 1: Control (e.g., this compound suspension in 0.5% carboxymethyl cellulose).
-
Group 2: Test formulation (e.g., this compound solid dispersion, nanosuspension, or SEDDS).
-
An intravenous administration group can be included to determine the absolute bioavailability.
-
-
Dosing: Administer the formulations orally to the rats at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Analysis: Separate the plasma from the blood samples and analyze the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.
-
Bioavailability Calculation: Calculate the relative oral bioavailability of the test formulation compared to the control formulation using the formula: (AUC_test / Dose_test) / (AUC_control / Dose_control) * 100%.
Visualizations
Caption: Workflow for Solid Dispersion Formulation and Evaluation.
Caption: Workflow for Nanosuspension Formulation and Evaluation.
Caption: Workflow for SEDDS Formulation and Evaluation.
Caption: Mechanisms of Bioavailability Enhancement for this compound.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Pharmacokinetics, disposition, and metabolism of bicifadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oral Bioavailability Enhancement of Exemestane from Self-Microemulsifying Drug Delivery System (SMEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.monash.edu [research.monash.edu]
- 14. benchchem.com [benchchem.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijsdr.org [ijsdr.org]
- 18. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. fip.org [fip.org]
- 23. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 24. pharmacy180.com [pharmacy180.com]
- 25. Video: Bioavailability Study Design: Single Versus Multiple Dose Studies [jove.com]
(+)-Bicifadine stability issues in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (+)-Bicifadine during long-term storage. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound hydrochloride?
A1: For optimal stability, this compound hydrochloride should be stored in a well-sealed container, protected from light and moisture. The recommended storage temperature is at room temperature (RT), and it should be desiccated.[1] Storing under inert gas (e.g., argon or nitrogen) can further minimize the risk of oxidative degradation.
Q2: What are the potential degradation pathways for this compound during long-term storage?
A2: Based on the chemical structure of this compound, 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane, the primary potential degradation pathways include:
-
Oxidation: The tertiary amine and the aromatic ring are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives on the phenyl ring, or other oxidative degradation products.
-
Hydrolysis: While the core structure of Bicifadine does not contain readily hydrolyzable groups like esters or amides, degradation can be influenced by the presence of moisture, especially at non-neutral pH.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of photolytic degradation products. It is crucial to store the compound in light-resistant containers.
Q3: What are the common impurities that might be observed in this compound samples?
A3: Impurities in this compound can originate from the synthetic process or from degradation during storage. Potential impurities could include stereoisomers, starting materials, reagents, and by-products from the synthesis, as well as the degradation products mentioned in Q2. Commercial suppliers of Bicifadine impurities often provide reference standards for these compounds.
Q4: How can I assess the stability of my this compound sample?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is recommended.[2][3][4] This method should be able to separate the intact this compound from its potential degradation products and impurities. Regular testing of the sample's purity and comparison to a reference standard stored under ideal conditions can indicate the extent of degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptoms:
-
Appearance of new peaks in the chromatogram that were not present in the initial analysis.
-
A decrease in the area of the main this compound peak.
Possible Causes:
-
Degradation: The sample may have degraded due to improper storage conditions (exposure to light, heat, moisture, or oxygen).
-
Contamination: The sample may have been contaminated during handling or from the solvent used for analysis.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the sample has been stored according to the recommended conditions (desiccated, protected from light, at room temperature).
-
Analyze a Fresh Sample: If available, analyze a fresh, unopened sample of this compound to rule out systemic issues with the analytical method.
-
Perform Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies by subjecting a small amount of the sample to stress conditions (e.g., acid, base, peroxide, heat, light).[5][6][7][8][9] This can help in tentatively identifying the unknown peaks.
-
Use Mass Spectrometry (MS) Detection: If not already in use, couple the HPLC to a mass spectrometer to obtain mass information on the unknown peaks, which can aid in their identification.[3]
-
Check for Contamination: Analyze a blank (solvent injection) to check for contamination from the analytical system or solvents.
Issue 2: Change in Physical Appearance
Symptoms:
-
Discoloration of the solid this compound powder (e.g., from white to yellow or brown).
-
Clumping or changes in the powder's consistency.
Possible Causes:
-
Oxidation: Oxidation often leads to the formation of colored byproducts.
-
Hygroscopicity: The sample may have absorbed moisture from the air, leading to clumping.
Troubleshooting Steps:
-
Assess Purity: Analyze the sample using a validated HPLC method to determine if the color change is associated with a decrease in purity and the formation of degradation products.
-
Dry the Sample: If moisture absorption is suspected, the sample can be dried under vacuum. However, be cautious as this may not reverse any chemical degradation that has already occurred.
-
Improve Storage: Ensure the container is tightly sealed and stored in a desiccator to prevent future moisture absorption. For highly sensitive applications, consider storing under an inert atmosphere.
Data Presentation
Table 1: Hypothetical Results of a 12-Month Long-Term Stability Study of this compound Hydrochloride at 25°C/60% RH
| Time Point (Months) | Appearance | Purity by HPLC (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.2 |
| 3 | White to off-white powder | 99.7 | 0.3 |
| 6 | White to off-white powder | 99.5 | 0.5 |
| 9 | Faintly yellowish powder | 99.2 | 0.8 |
| 12 | Yellowish powder | 98.9 | 1.1 |
Table 2: Summary of Forced Degradation Studies of this compound Hydrochloride
| Stress Condition | Duration | Degradation (%) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 5.2 | Hydroxylated phenyl derivative |
| 0.1 M NaOH | 24 hours | 2.1 | N-oxide |
| 3% H₂O₂ | 8 hours | 15.8 | N-oxide, Ring-opened products |
| Heat (80°C) | 48 hours | 3.5 | Unidentified polar degradants |
| Light (ICH Q1B) | 1.2 million lux hours | 8.9 | Photolytic isomers, colored degradants |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound hydrochloride in the initial mobile phase composition to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Store the solid powder at 80°C for 48 hours.
-
Photostability: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow for long-term stability testing.
Caption: Troubleshooting logic for stability issues.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biomedres.us [biomedres.us]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of (+)-Bicifadine Synthesis for Higher Yield
Welcome to the technical support center for the synthesis of (+)-Bicifadine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this potent analgesic. Our aim is to help you refine your synthetic procedures to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound with reported high yields?
A1: Two main synthetic routes have been reported to produce this compound with notable yields. The first is a classical approach involving the reduction of a dicarboximide intermediate, and the second is a more modern asymmetric synthesis.
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Route 1: Reduction of 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione. This method, reported by Epstein et al., utilizes a strong reducing agent like sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al®) to reduce the dicarboximide to the desired 3-azabicyclo[3.1.0]hexane core. A yield of 58% has been reported for this reduction step.[1]
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Route 2: Asymmetric Synthesis from Epoxy Nitrile. A more recent, atom-economical, and asymmetric synthesis was developed by Xu et al. This method involves a stereocontrolled reaction between an epoxy nitrile and a nitrile anion, allowing for the synthesis of this compound in high enantiomeric excess and good yield.[1]
Q2: What are the critical parameters to control for achieving high yield in the Red-Al® reduction method (Route 1)?
A2: To maximize the yield in the reduction of 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione with Red-Al®, the following parameters are crucial:
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Reagent Quality: Ensure the Red-Al® solution is fresh and has not been deactivated by moisture.
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Temperature Control: The reaction is typically carried out at an elevated temperature (refluxing benzene (B151609) was originally reported).[1] Careful control of the reaction temperature is necessary to ensure complete reduction without promoting side reactions.
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Reaction Time: A reaction time of approximately 2 hours has been reported to be effective.[1] Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time for your specific setup.
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Stoichiometry of Reducing Agent: Using the correct molar equivalent of the reducing agent is critical. An excess may lead to over-reduction or other side products, while an insufficient amount will result in incomplete conversion.
Q3: How can I improve the stereoselectivity in the asymmetric synthesis of this compound (Route 2)?
A3: The stereoselectivity of the asymmetric synthesis is highly dependent on controlling the aggregation state of the nitrile anion. The key is to manipulate the reaction conditions to favor the desired reaction pathway that leads to the correct stereoisomer. This can be influenced by factors such as the choice of base, solvent, temperature, and the presence of any additives that can affect the aggregation of the anionic species.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Red-Al® Reduction | 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Formation of byproducts. | 1. Ensure complete reaction: Monitor the reaction by TLC or LC-MS. If starting material remains, consider extending the reaction time or adding a small additional portion of Red-Al®. 2. Optimize workup: The workup of reactions involving aluminum hydrides can be problematic due to the formation of gelatinous aluminum salts. A common and effective method to circumvent this is to use a Rochelle's salt (sodium potassium tartrate) workup. This chelates the aluminum salts, keeping them in the aqueous phase and facilitating extraction of the product. 3. Minimize byproducts: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. Use of fresh, high-quality reagents is also crucial. |
| Formation of an Emulsion During Workup | The basic nature of the product and the presence of aluminum salts can lead to the formation of stable emulsions during aqueous workup. | 1. Add brine: Addition of a saturated sodium chloride solution can help to break up emulsions. 2. Filter through Celite®: Filtering the entire biphasic mixture through a pad of Celite® can help to break the emulsion and remove fine solids. 3. Adjust pH carefully: Small, careful additions of acid or base can sometimes destabilize the emulsion. |
| Difficulty in Purifying the Final Product | 1. Presence of closely-related byproducts. 2. The basic nature of the amine product can cause issues with silica (B1680970) gel chromatography (e.g., tailing). | 1. Optimize chromatography: If byproducts are present, careful optimization of the chromatographic conditions (solvent system, gradient) is necessary. Consider using a different stationary phase if silica gel is not effective. 2. Treat silica gel: To minimize tailing on silica gel, the column can be pre-treated with a solvent system containing a small amount of a volatile amine, such as triethylamine (B128534) (e.g., 1% in the eluent). 3. Alternative purification methods: Consider distillation (if the product is sufficiently volatile and thermally stable) or crystallization of a salt form (e.g., the hydrochloride salt) as alternative purification strategies. |
| Poor Stereoselectivity in Asymmetric Synthesis | The reaction conditions are not optimal for controlling the stereochemical outcome. | 1. Screen reaction parameters: Systematically screen different bases, solvents, and temperatures to find the optimal conditions for achieving high diastereoselectivity and enantioselectivity. 2. Control addition rates: The rate of addition of reagents can influence the outcome of stereoselective reactions. A slow, controlled addition is often beneficial. |
Experimental Protocols
Route 1: Reduction of 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Materials:
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1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
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Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al®), ~70% solution in toluene (B28343)
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Benzene (or a suitable alternative solvent like toluene), anhydrous
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Rochelle's salt (Sodium potassium tartrate)
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Ethyl acetate (B1210297)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Inert gas (Nitrogen or Argon)
Procedure:
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To a solution of 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione in anhydrous benzene under an inert atmosphere, add a solution of sodium bis(2-methoxyethoxy)aluminum dihydride in toluene dropwise at room temperature.
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After the addition is complete, heat the reaction mixture to reflux for 2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.
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After the reaction is complete, cool the mixture to 0 °C in an ice bath.
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Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of Rochelle's salt. Caution: The quenching of aluminum hydrides is highly exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation.
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Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.
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Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by silica gel column chromatography (eluting with a suitable solvent system, e.g., a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine to prevent tailing) or by crystallization of a suitable salt.
Data Presentation
| Synthetic Route | Key Reagents | Reported Yield | Key Advantages | Potential Challenges |
| Route 1: Reduction | 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, Red-Al® | 58% | Utilizes readily available starting materials. | Use of a hazardous reducing agent, potential for byproduct formation, challenging workup. |
| Route 2: Asymmetric Synthesis | Epoxy nitrile, Nitrile anion | Good | High stereoselectivity, atom-economical. | Requires careful control of reaction conditions to achieve high stereoselectivity. |
Visualizations
Caption: Workflow for the synthesis of this compound via Route 1.
References
Technical Support Center: (+)-Bicifadine Immunoassay Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential cross-reactivity of (+)-Bicifadine and its metabolites in immunoassays.
Troubleshooting Guides
This section addresses specific issues that may arise during immunoassays where this compound or its metabolites could be interfering substances.
Issue 1: Unexpected Positive Results in an Immunoassay for a Structurally Unrelated Analyte
Question: My immunoassay for [e.g., a tricyclic antidepressant or another analgesic] is showing unexpected positive results in samples from subjects administered this compound. Could this be due to cross-reactivity?
Answer:
Yes, unexpected positive results can be an indication of antibody cross-reactivity.[1][2] this compound and its metabolites possess structural features that could potentially be recognized by antibodies developed for other analytes with similar structural motifs. The primary metabolites of Bicifadine (B1205413) in humans are the acid (M3), the lactam acid (M9), and the lactam (M12).[3][4][5] These metabolites are present in plasma at higher concentrations than the parent drug and could be the primary source of cross-reactivity.[3][4]
Troubleshooting Workflow:
To diagnose and resolve this issue, follow these steps:
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Review Assay Specificity: Consult the immunoassay kit's product insert or manufacturer's data for any known cross-reactants.
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Sample Dilution: Perform a serial dilution of the problematic sample. If the signal does not decrease linearly with dilution, it may suggest non-specific binding or cross-reactivity.
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Spiking Experiment: Spike a known negative control sample with this compound and its primary metabolites (M3, M9, M12) at various concentrations to confirm if they generate a positive signal.
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Confirmation with an Alternative Method: Use a more specific analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the presence and concentration of the target analyte and to test for the presence of Bicifadine and its metabolites.[6]
Issue 2: High Background Signal in Competitive ELISA
Question: I am developing a competitive ELISA for a small molecule and am observing a high background signal in samples containing this compound. How can I address this?
Answer:
A high background signal in a competitive ELISA can be caused by several factors, including non-specific binding of antibodies or cross-reactivity of components in the sample matrix.[7][8][9] If you suspect this compound or its metabolites are the cause, the following steps can help troubleshoot the issue:
Optimization Protocol:
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Blocking Buffer Optimization:
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Test different blocking buffers (e.g., 1-5% BSA, non-fat dry milk, or commercially available blocking solutions) to identify one that minimizes non-specific binding.
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Washing Steps:
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Increase the number and duration of wash steps to more effectively remove unbound reagents.
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Consider adding a mild detergent like Tween-20 (at 0.05%) to your wash buffer.
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Antibody Concentration:
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Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. Excessive antibody concentrations can lead to non-specific binding.[8]
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Matrix Effect Assessment:
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Prepare your standards and controls in a matrix that closely matches your experimental samples (e.g., drug-free plasma or urine) to account for matrix effects.
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Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity?
A1: Immunoassay cross-reactivity occurs when an antibody, designed to bind to a specific target analyte, also binds to other structurally similar molecules.[1][2] This can lead to inaccurate quantification and false-positive results. For small molecules like this compound, even minor structural similarities with the target analyte can result in significant cross-reactivity.
Q2: What are the major metabolites of this compound?
A2: The primary metabolites of this compound in humans are formed through hydroxylation and oxidation.[10] The main circulating metabolites are:
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M3: The acid metabolite.
These metabolites, along with their glucuronide conjugates, are the predominant forms found in plasma and urine.[3][4][5]
Q3: How is percent cross-reactivity calculated?
A3: Percent cross-reactivity is typically determined in a competitive immunoassay format. It is calculated by comparing the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50) to the concentration of the cross-reacting substance that causes the same 50% inhibition.[13]
The formula is:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Q4: Can I use a different immunoassay format to avoid cross-reactivity?
A4: For small molecules like this compound, competitive immunoassays are the most common format because the small size of the analyte makes it difficult for two antibodies to bind simultaneously, as required in a sandwich ELISA.[14] While switching formats may be challenging, selecting a highly specific monoclonal antibody or developing a more selective assay protocol are primary strategies to mitigate cross-reactivity.
Data Presentation
The following table should be used to summarize the results of a cross-reactivity assessment for this compound and its metabolites.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte | User-defined | 100% |
| This compound | User-defined | Calculated |
| Metabolite M3 (Acid) | User-defined | Calculated |
| Metabolite M9 (Lactam Acid) | User-defined | Calculated |
| Metabolite M12 (Lactam) | User-defined | Calculated |
Note: The IC50 and % Cross-Reactivity values are placeholders and must be determined experimentally.
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a standard method for determining the cross-reactivity of an antibody with this compound and its metabolites.
Materials:
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Microtiter plates coated with a conjugate of the target analyte (or a derivative) and a protein (e.g., BSA, OVA).
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Specific primary antibody against the target analyte.
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Enzyme-conjugated secondary antibody (e.g., HRP-conjugated).
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Wash buffer (e.g., PBS with 0.05% Tween-20).
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Blocking buffer (e.g., 1% BSA in PBS).
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Substrate solution (e.g., TMB).
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Stop solution (e.g., 2N H₂SO₄).
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This compound and its metabolites (M3, M9, M12) as test compounds.
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Target analyte standard.
Procedure:
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Coating: If not using pre-coated plates, coat the microtiter plate wells with the analyte-protein conjugate and incubate overnight at 4°C. Wash three times with wash buffer.
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Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding. Wash three times.
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Competition:
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Prepare serial dilutions of the target analyte standard and each test compound (this compound, M3, M9, M12).
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In separate tubes, mix the diluted standards or test compounds with a fixed concentration of the primary antibody.
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Incubation: Add the antibody-analyte mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
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Washing: Wash the plate three to five times with wash buffer.
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Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
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Washing: Wash the plate three to five times with wash buffer.
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Detection: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
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Stop Reaction: Add the stop solution to each well.
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Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
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Analysis: Plot the absorbance against the log of the concentration for the standard and each test compound to determine their respective IC50 values. Use the IC50 values to calculate the percent cross-reactivity.
Visualizations
Metabolic Pathway of this compound
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Pharmacokinetics, disposition, and metabolism of bicifadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Bicifadine lactam acid | C12H11NO3 | CID 145996600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (+)-Bicifadine and Duloxetine for the Treatment of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment strategies often provide only partial relief and are associated with a range of side effects. This guide provides an objective comparison of two serotonin-norepinephrine reuptake inhibitors (SNRIs), (+)-Bicifadine and duloxetine (B1670986), for the management of neuropathic pain. While duloxetine is an established therapeutic, this compound represents a compound with a distinct pharmacological profile that has been investigated for similar indications. This analysis is supported by available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and duloxetine exert their analgesic effects primarily by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the central nervous system, thereby enhancing descending inhibitory pain pathways.[1][2][3][4][5] However, their pharmacological profiles exhibit key differences in their affinity for the respective monoamine transporters.
This compound
This compound is a serotonin-norepinephrine reuptake inhibitor with a notable characteristic: its inhibition of norepinephrine reuptake is more potent than its inhibition of serotonin reuptake.[3] This unique ratio, weighted towards norepinephrine, has been a key aspect of its development for neuropathic pain.[3] Additionally, preclinical studies suggest that this compound also has a moderate effect on dopamine (B1211576) reuptake inhibition, which may contribute to its analgesic properties.[6]
Duloxetine
Duloxetine is also a potent inhibitor of both serotonin and norepinephrine reuptake.[1][2][[“]] In contrast to this compound, duloxetine exhibits a higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET).[8][9] It has minimal affinity for other neurotransmitter receptors, such as dopaminergic, adrenergic, cholinergic, and histaminergic receptors.[[“]][10]
Pharmacological Profile: A Quantitative Comparison
The following table summarizes the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and duloxetine for the serotonin, norepinephrine, and dopamine transporters. This data provides a quantitative basis for comparing their potencies at these key molecular targets.
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| This compound | NET | - | 55 | |
| SERT | - | 117 | ||
| DAT | - | 910 | ||
| Duloxetine | NET | 7.5 | - | [8][9] |
| SERT | 0.8 | - | [8][9] | |
| DAT | 69.4 | - | [11] |
Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) are measures of drug potency. Lower values indicate higher affinity/potency.
Signaling Pathways
The diagrams below illustrate the proposed signaling pathways for the analgesic effects of this compound and duloxetine.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropathic pain clinical trials: factors associated with decreases in estimated drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. XTL Biopharmaceuticals Ltd. Announces Completion of the Bicifadine Phase 2b Study for Diabetic Neuropathic Pain - BioSpace [biospace.com]
- 7. consensus.app [consensus.app]
- 8. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic reference range for duloxetine in the treatment of depression revised: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Efficacy of (+)-Bicifadine and Tramadol in Acute Pain: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of (+)-Bicifadine and tramadol (B15222) in acute pain models. This document summarizes their mechanisms of action, presents available experimental data, and details common methodologies used in their evaluation.
Introduction: Mechanisms of Action
This compound and tramadol both exhibit analgesic properties through the modulation of monoaminergic systems, but they differ in their interaction with opioid receptors.
This compound is a non-opioid, centrally acting analgesic. Its primary mechanism of action is the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake, and to a lesser extent, dopamine (B1211576) (DA) reuptake, making it a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] By blocking the reuptake of these neurotransmitters in the synaptic cleft, this compound enhances descending inhibitory pain pathways.[2][3] Preclinical studies have indicated that it does not have activity at opioid receptors.[3]
Tramadol is a centrally acting analgesic with a dual mechanism of action.[4][5] It functions as a weak agonist at the µ-opioid receptor and also inhibits the reuptake of serotonin and norepinephrine.[6][7] The analgesic effect of tramadol is also attributed to its primary metabolite, O-desmethyltramadol (M1), which has a significantly higher affinity for the µ-opioid receptor than the parent compound.[4][7]
Signaling Pathways
The distinct mechanisms of this compound and tramadol are illustrated in the following signaling pathway diagrams.
Experimental Protocols in Acute Pain Models
The analgesic efficacy of both compounds has been evaluated in various preclinical models of acute pain. The following are detailed methodologies for two commonly cited experiments.
Formalin Test
The formalin test is a widely used model of tonic chemical pain that assesses the response to a persistent nociceptive stimulus. The test has two distinct phases of nociceptive behavior. The first phase (early phase) is characterized by acute pain due to direct chemical stimulation of nociceptors, while the second phase (late phase) is associated with inflammatory pain.[8]
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Subjects: Male Swiss mice or Sprague-Dawley rats are commonly used.
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Procedure:
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Animals are habituated to the testing environment, which typically consists of a transparent observation chamber.
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A dilute solution of formalin (e.g., 1-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
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Immediately after injection, the animal is returned to the observation chamber.
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Nociceptive behavior, primarily the time spent licking, biting, or flinching the injected paw, is recorded for a set period (e.g., 30-60 minutes).
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The observation period is divided into the early phase (e.g., 0-5 minutes post-injection) and the late phase (e.g., 15-30 minutes post-injection).[8]
-
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Drug Administration: Test compounds (e.g., this compound, tramadol) or vehicle are administered at various doses and routes (e.g., oral, intraperitoneal) at a predetermined time before the formalin injection.
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Endpoint: The primary endpoint is the reduction in the duration of nociceptive behaviors in either phase compared to the vehicle-treated control group.
Tail-Flick Test
The tail-flick test is a model of acute thermal pain that measures the latency of a spinal reflex to a thermal stimulus.
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Subjects: Mice or rats are typically used.
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Apparatus: A tail-flick apparatus that applies a focused beam of radiant heat to the ventral surface of the tail.
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Procedure:
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The animal is gently restrained, and its tail is positioned over the heat source.
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The heat source is activated, and the time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.
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A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
-
Drug Administration: The test compound or vehicle is administered prior to testing.
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Endpoint: The analgesic effect is measured as an increase in the tail-flick latency compared to baseline or a vehicle-treated group. Results are often expressed as the maximum possible effect (%MPE).
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of a test compound in a preclinical setting.
Data Presentation: Efficacy in Acute Pain Models
Disclaimer: To date, a comprehensive literature search has not identified any head-to-head preclinical studies directly comparing the efficacy of this compound and tramadol in acute pain models under identical experimental conditions. The data presented below are compiled from separate studies and are not directly comparable due to potential variations in animal strains, experimental protocols, and laboratory conditions. These tables are intended to provide an overview of the individual efficacy of each compound.
Table 1: Efficacy of this compound in Acute Pain Models
| Pain Model | Species | Route of Administration | Efficacy Metric | Result | Citation |
| Tail-Flick Test (Low-Intensity Stimulus) | Mouse | Oral (p.o.) | ED50 | 38.8 mg/kg | [6] |
Table 2: Efficacy of Tramadol in Acute Pain Models
| Pain Model | Species | Route of Administration | Efficacy Metric | Result | Citation |
| Tail-Flick Test | Rat | Intraperitoneal (i.p.) | Increased Tail-Flick Latency | Significant effect at 12.5 mg/kg | [3] |
| Orofacial Formalin Test (Phase I) | Mouse | Intraperitoneal (i.p.) | ED50 | 2.97 mg/kg | [9] |
| Orofacial Formalin Test (Phase II) | Mouse | Intraperitoneal (i.p.) | ED50 | 1.79 mg/kg | [9] |
Summary
This compound and tramadol are both effective analgesics in preclinical models of acute pain, albeit through different primary mechanisms. This compound acts as a non-opioid SNDRI, while tramadol exerts its effects through weak µ-opioid receptor agonism and serotonin-norepinephrine reuptake inhibition.
The absence of direct comparative preclinical studies makes it challenging to definitively conclude the relative efficacy of these two compounds. The available data suggest that both are active in established models of acute nociception. Future head-to-head studies are warranted to provide a direct comparison of their analgesic potency and efficacy in various acute pain scenarios. Such studies would be invaluable for guiding further drug development and clinical trial design in the search for effective and safer pain therapeutics.
References
- 1. A preclinical comparison between different opioids: antinociceptive versus adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative safety of adding serotonin and norepinephrine reuptake inhibitors (SNRIs) versus nonsteroidal anti-inflammatory drugs (NSAIDs) to short-acting opioids for non-malignant pain in nursing homes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifunctional peptide-based opioid agonist/nociceptin antagonist ligand for dual treatment of nociceptive and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamines as Drug Targets in Chronic Pain: Focusing on Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical study suggests path toward non-addictive painkillers | EurekAlert! [eurekalert.org]
- 9. Comparative safety of adding serotonin and norepinephrine reuptake inhibitors (SNRIs) versus nonsteroidal anti-inflammatory drugs (NSAIDs) to short-acting opioids for non-malignant pain in nursing homes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (+)-Bicifadine and Other Serotonin-Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a class of antidepressant medications that have demonstrated efficacy in treating a range of conditions beyond major depressive disorder, including anxiety disorders and chronic pain. Their mechanism of action involves the inhibition of both the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), leading to increased synaptic availability of these key neurotransmitters. This dual action is believed to contribute to their broad therapeutic profile. This guide provides a head-to-head comparison of the pharmacological properties of several prominent SNRIs, with a special focus on (+)-Bicifadine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). We present quantitative data on transporter binding affinities, detailed experimental protocols for key assays, and a visualization of the downstream signaling pathways implicated in their therapeutic effects.
Comparative Pharmacological Profiles
The defining characteristic of SNRIs is their affinity for both SERT and NET. However, the relative potency and selectivity for these transporters, as well as off-target activities, vary significantly among different compounds. These differences can have important implications for their clinical efficacy and side-effect profiles. This compound distinguishes itself by also inhibiting the dopamine (B1211576) transporter (DAT), classifying it as an SNDRI.
Quantitative Comparison of Transporter Binding Affinities
The following table summarizes the in vitro binding affinities (Ki or IC50 values in nM) of this compound and other selected SNRIs for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Lower values indicate higher binding affinity.
| Compound | SERT (Ki/IC50, nM) | NET (Ki/IC50, nM) | DAT (Ki/IC50, nM) | SERT/NET Ratio |
| This compound | 117 | 55 | 910 | 2.13 |
| Duloxetine | 0.8 | 7.5 | 240 | 0.11 |
| Venlafaxine | 82 | 2480 | 7647 | 0.03 |
| Desvenlafaxine | 40.2 | 558.4 | >10,000 | 0.07 |
| Milnacipran | 100 | 200 | >10,000 | 0.5 |
| Levomilnacipran | 11.1 | 91.2 | >10,000 | 0.12 |
Note: Data is compiled from various sources and experimental conditions may vary. The SERT/NET ratio is calculated from the provided Ki/IC50 values and serves as an indicator of selectivity.
Experimental Protocols
A fundamental technique for characterizing the pharmacological profile of SNRIs is the in vitro radioligand binding assay. This method allows for the determination of the binding affinity (Ki) of a test compound for a specific transporter.
In Vitro Radioligand Binding Assay for SERT, NET, and DAT
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human serotonin, norepinephrine, and dopamine transporters.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human SERT, NET, or DAT.
-
Radioligands:
-
For SERT: [³H]-Citalopram or [³H]-Paroxetine
-
For NET: [³H]-Nisoxetine or [³H]-Mazindol
-
For DAT: [³H]-WIN 35,428 or [³H]-GBR-12935
-
-
Test compound (e.g., this compound) at various concentrations.
-
Reference compounds for non-specific binding determination (e.g., high concentration of a known selective inhibitor for each transporter).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
96-well microplates.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in the assay buffer to a final protein concentration determined by a protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand.
-
Varying concentrations of the test compound or the reference compound for non-specific binding.
-
The prepared cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (measured in the presence of the reference compound) from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the transporter.
-
Visualizations
Experimental Workflow: In Vitro Radioligand Binding Assay
Caption: A simplified workflow for determining the binding affinity of a compound to neurotransmitter transporters using a radioligand binding assay.
Downstream Signaling Pathway of SNRIs
The therapeutic effects of SNRIs are not solely due to the acute increase in synaptic monoamine levels. Chronic administration leads to downstream neuroadaptive changes, including the modulation of intracellular signaling cascades that regulate gene expression and neuroplasticity. A key pathway involves the activation of cAMP response element-binding protein (CREB) and the subsequent expression of brain-derived neurotrophic factor (BDNF).
Caption: A diagram illustrating the downstream signaling cascade initiated by SNRIs, leading to increased BDNF expression and enhanced neuroplasticity.
Conclusion
This guide provides a comparative overview of this compound and other SNRIs, highlighting their distinct pharmacological profiles. The quantitative data presented in the binding affinity table offers a clear comparison of their potency and selectivity for monoamine transporters. The inclusion of a detailed experimental protocol for radioligand binding assays provides researchers with a foundational methodology for their own investigations. Furthermore, the visualization of the downstream signaling pathway underscores the complex molecular mechanisms that likely contribute to the therapeutic effects of these compounds. This information is intended to be a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of the nuances within this important class of therapeutic agents.
A Comparative Analysis of the Analgesic Properties of (+)-Bicifadine and Morphine in Preclinical, Non-Human Primate Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the analgesic candidate (+)-Bicifadine and the classical opioid analgesic, morphine, with a focus on their effects in non-human primates. A significant challenge in this comparison is the current lack of published data on the analgesic efficacy of this compound in non-human primate models of nociception. Preclinical studies have demonstrated its antinociceptive properties in rodent models, and its abuse potential has been assessed in rhesus monkeys.[1] In contrast, morphine's analgesic effects and side-effect profile are well-characterized in non-human primates.
This document synthesizes the available preclinical data for both compounds to offer a comparative perspective for the research and drug development community. We present data on the mechanism of action, analgesic efficacy (rodent data for this compound and primate data for morphine), and the side-effect profiles of both drugs, with a focus on abuse liability, respiratory, and cardiovascular effects in non-human primates where data is available. Detailed experimental protocols for key analgesic assays are also provided to aid in the interpretation of the presented data and to facilitate future research.
Introduction
This compound is a non-opioid analgesic candidate that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor.[2][3] Its novel mechanism of action presents a potential alternative to traditional opioid analgesics like morphine, which carry a significant risk of abuse, respiratory depression, and other adverse effects. Validating the analgesic effects of new chemical entities in non-human primates is a critical step in preclinical development due to their physiological and neuroanatomical similarities to humans.[4] This guide aims to collate and compare the existing preclinical data for this compound and morphine in non-human primates to inform future research and development decisions.
Mechanism of Action
This compound
This compound's primary mechanism of action is the inhibition of the reuptake of three key neurotransmitters involved in pain modulation: serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and to a lesser extent, dopamine (B1211576) (DA).[2][3] By blocking their respective transporters (SERT, NET, and DAT), this compound increases the synaptic concentrations of these monoamines, thereby enhancing descending inhibitory pain pathways.
Morphine
Morphine is a potent opioid agonist that primarily exerts its analgesic effects by binding to and activating mu-opioid receptors (MOR) in the central and peripheral nervous systems. Activation of MORs leads to a cascade of intracellular events, including inhibition of adenylyl cyclase, reduced opening of voltage-gated calcium channels, and opening of inwardly rectifying potassium channels. These actions result in hyperpolarization of neurons and reduced neuronal excitability, which in turn inhibits the transmission of nociceptive signals.
Comparative Analgesic Efficacy
As previously noted, there is no published data on the analgesic efficacy of this compound in non-human primates. Therefore, this section presents data from rodent models for this compound and from non-human primate models for morphine. This indirect comparison should be interpreted with caution due to inherent species differences in drug metabolism and pharmacodynamics.
This compound: Rodent Models
Studies in mice have demonstrated the antinociceptive effects of orally administered this compound in the tail-flick test, a model of acute thermal pain.
| Compound | Species | Assay | Dose (mg/kg, p.o.) | Effect | Reference |
| This compound | Mouse | Tail-Flick (low intensity) | 25 | Significant increase in tail-flick latency | [3] |
| 50 | Significant increase in tail-flick latency | [3] | |||
| 75 | Significant increase in tail-flick latency | [3] | |||
| 100 | Significant increase in tail-flick latency | [3] |
Morphine: Non-Human Primate Models
The antinociceptive effects of morphine are well-established in rhesus monkeys using the warm water tail-withdrawal assay.
| Compound | Species | Assay | Dose (mg/kg, i.m.) | Effect (% MPE) | Reference |
| Morphine | Rhesus Monkey | Warm Water Tail-Withdrawal (50°C) | 1.0 | ~50 | [4][5] |
| 3.2 | ~100 | [4][5] | |||
| 10.0 | ~100 | [4][5] |
%MPE = Percent Maximum Possible Effect
Side Effect Profile in Non-Human Primates
Abuse Potential
The abuse potential of this compound has been evaluated in rhesus monkeys trained to self-administer cocaine. In this model, reinforcing effects of this compound were observed in only two out of four subjects, and its reinforcing efficacy was very low compared to cocaine, d-amphetamine, and bupropion.[1][6][7] This suggests a lower abuse potential for this compound compared to psychostimulants. In contrast, morphine and other mu-opioid agonists are known to have a high abuse liability and are readily self-administered by non-human primates.
| Compound | Species | Assay | Key Findings | Reference |
| This compound | Rhesus Monkey | Intravenous Self-Administration | Low reinforcing efficacy; inconsistent self-administration. | [1][6][7] |
| Morphine | Rhesus Monkey | Intravenous Self-Administration | Readily self-administered; high abuse potential. |
Respiratory Effects
Data on the respiratory effects of this compound in non-human primates is not currently available. Morphine, like other opioids, is known to cause dose-dependent respiratory depression in non-human primates, a major limiting side effect.
| Compound | Species | Key Respiratory Effects | Reference |
| This compound | Non-Human Primate | Data not available | |
| Morphine | Rhesus Monkey | Dose-dependent decrease in respiratory rate and minute volume. |
Cardiovascular Effects
Specific cardiovascular safety data for this compound in non-human primates is not available in the public domain. Morphine can induce cardiovascular effects in non-human primates, including changes in heart rate and blood pressure, though these effects can be complex and dose-dependent.
| Compound | Species | Key Cardiovascular Effects | Reference |
| This compound | Non-Human Primate | Data not available | |
| Morphine | Rhesus Monkey | Variable effects on heart rate and blood pressure. |
Experimental Protocols
Rodent Tail-Flick Test (for this compound))
This assay measures the latency of a mouse to withdraw its tail from a source of radiant heat. An increased latency to tail withdrawal is indicative of an antinociceptive effect.
Non-Human Primate Warm Water Tail-Withdrawal Assay (for Morphine)
This assay assesses the antinociceptive effects of a compound by measuring the latency of a monkey to withdraw its tail from a warm water bath maintained at a specific nociceptive temperature (e.g., 50°C).
Conclusion and Future Directions
The available preclinical data suggests that this compound is an effective antinociceptive agent in rodent models with a potentially favorable abuse liability profile compared to psychostimulants in non-human primates.[1][3] However, the critical gap in our understanding is the lack of analgesic efficacy data for this compound in non-human primate models. Direct comparative studies with established analgesics like morphine in non-human primates are essential to validate its potential as a novel, non-opioid analgesic. Future research should prioritize the evaluation of this compound in established non-human primate models of nociception, such as the warm water tail-withdrawal assay or operant behavioral models. Furthermore, comprehensive safety pharmacology studies in non-human primates are required to characterize its respiratory and cardiovascular effects. Such data will be pivotal in determining the therapeutic potential and safety profile of this compound as it progresses through the drug development pipeline.
References
- 1. Preclinical Evaluation of the Abuse Potential of the Analgesic Bicifadine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the abuse potential of the analgesic bicifadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of (+)-Bicifadine and Traditional Opioids for Chronic Pain Management
For Researchers, Scientists, and Drug Development Professionals
Chronic pain represents a significant global health challenge, driving a continuous search for more effective and safer analgesic agents. This guide provides a detailed comparison of (+)-Bicifadine, a non-opioid analgesic, and traditional opioids for the management of chronic pain. By presenting available experimental data, outlining methodologies, and visualizing key pathways, this document aims to offer an objective resource for the scientific community.
Mechanism of Action: A Fundamental Divergence
The analgesic effects of this compound and traditional opioids stem from fundamentally different molecular mechanisms.
This compound: This investigational drug functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor (TRI).[1] By blocking the reuptake of these key neurotransmitters in the synaptic cleft, this compound enhances their availability, leading to modulation of descending pain pathways. This mechanism is distinct from that of opioids and does not involve direct interaction with opioid receptors.[2]
Traditional Opioids: Opioids, such as morphine, oxycodone, and tramadol (B15222), exert their analgesic effects by binding to and activating opioid receptors (mu, delta, and kappa) located throughout the central and peripheral nervous systems.[3] This activation inhibits the transmission of pain signals to the brain.[3]
Preclinical Efficacy in Pain Models
Preclinical studies have demonstrated the antinociceptive effects of this compound in various animal models of pain.
| Pain Model | This compound Effect | Traditional Opioid (Morphine) Effect | Reference |
| Acute Inflammatory Pain (Randall-Selitto) | Potent suppression of pain responses | Effective analgesia | [4] |
| Persistent Visceral Pain (Phenyl-p-quinone-induced writhing) | Potent suppression of pain responses | Effective analgesia | [4] |
| Neuropathic Pain (Spinal Nerve Ligation) | Suppression of mechanical and thermal hyperalgesia and mechanical allodynia | Effective in reducing neuropathic pain, but efficacy can be variable | [4] |
| Inflammatory Pain (Formalin Test) | Efficacious in both early and late phases | Effective in both phases | [4] |
Clinical Efficacy in Chronic Low Back Pain
Clinical trials for this compound have primarily focused on chronic low back pain (CLBP), a condition also frequently treated with traditional opioids.
This compound Clinical Trial Data
A pivotal Phase III clinical trial of this compound in patients with CLBP did not meet its primary endpoint of a statistically significant reduction in pain compared to placebo.[5][6] This was attributed to an unusually high placebo response.[5][6] However, subgroup analyses suggested potential efficacy in specific patient populations.[5][7]
| Patient Subgroup | Improvement in Visual Analog Scale (VAS) Pain Score vs. Placebo | Reference |
| Patients with sciatica (pain radiating down the leg) | 11 mm improvement | [5][6] |
| Patients with moderate to severe functional disability | 15-20 mm improvement | [5][6] |
Traditional Opioid Clinical Trial Data for Chronic Low Back Pain
Numerous studies have evaluated the efficacy of traditional opioids in CLBP, generally demonstrating a modest benefit over placebo.
| Opioid | Dosage | Primary Efficacy Endpoint | Key Finding | Reference |
| Tramadol | 200-400 mg/day | Time to discontinuation due to inadequate pain relief | Significantly lower discontinuation rate and lower mean pain VAS scores (3.5 cm vs. 5.1 cm for placebo) | [2][8] |
| Oxycodone (controlled-release) | Titrated to effect | Change in pain intensity | Significantly lower mean VAS pain scores (48.6 mm vs. 55.9 mm for placebo) in the per-protocol population | [1][9] |
| Oxymorphone ER | 79.4 mg/day | Change from baseline in pain intensity (VAS) | Superior to placebo with a least squares mean difference of -18.21 | [10] |
| ALO-02 (oxycodone and naltrexone) | N/A | Change in Numeric Rating Scale (NRS) pain score | 57.5% of patients had at least a 30% improvement in NRS score compared to 44.0% in the placebo group | [11] |
Side Effect Profile: A Critical Differentiator
The adverse effect profiles of this compound and traditional opioids are a key point of comparison.
This compound Side Effects
In a Phase III trial for CLBP, the dropout rates due to adverse events for different doses of bicifadine (B1205413) were compared to placebo.
| Treatment Group | Dropout Rate due to Adverse Events | Reference |
| Bicifadine 200 mg b.i.d. | 29% | [6] |
| Bicifadine 300 mg b.i.d. | 47% | [6] |
| Bicifadine 400 mg b.i.d. | 45% | [6] |
| Placebo | 29% | [6] |
Commonly reported adverse events for tramadol, which has a mechanism that partially overlaps with bicifadine, include nausea, dizziness, somnolence, and headache.[8]
Traditional Opioid Side Effects
Traditional opioids are associated with a wide range of side effects that can limit their long-term use.
| Side Effect | Reported Incidence/Risk | Reference |
| Nausea | Up to 40% of patients | [12] |
| Constipation | Common and often persistent | [12] |
| Somnolence/Drowsiness | Frequently reported | [13] |
| Dizziness | Common | [13] |
| Vomiting | Common | [13] |
| Pruritus (itching) | Can persist throughout treatment | [12] |
| Respiratory Depression | A serious risk, particularly at higher doses | [12] |
| Tolerance | Development of decreased drug efficacy over time | [14] |
| Physical Dependence and Addiction | Significant risks with long-term use | [14] |
An overview of Cochrane Reviews found that the absolute event rate for any adverse event with opioids compared to placebo was 78%, with a 7.5% rate for serious adverse events.[15]
Experimental Protocols
This compound Phase III Trial for Chronic Low Back Pain (Exemplar: NCT00281645)
-
Study Design: Multicenter, randomized, open-label, standard of care-controlled study.[5]
-
Primary Objective: To evaluate the long-term safety and efficacy of bicifadine 400 mg BID for up to one year.[5]
-
Patient Population: Patients with moderate to severe chronic low back pain (Quebec Task Force Classification 1, 2, or 3) requiring daily analgesics for at least 3 months.[5]
-
Interventions: Bicifadine versus standard of care (pharmacological analgesic treatment).[5]
-
Outcome Measures: Safety and efficacy assessments.[5]
Traditional Opioid Clinical Trial for Chronic Low Back Pain (Exemplar: Tramadol Study)
-
Study Design: A 3-phase trial consisting of a washout/screening phase, a 3-week open-label run-in phase, and a 4-week randomized, placebo-controlled, double-blind treatment phase.[2][8]
-
Patient Population: Outpatients with chronic low back pain.[8]
-
Intervention: Tramadol (up to 400 mg/day) versus placebo.[8]
-
Primary Outcome Measure: Time to discontinuation due to inadequate pain relief.[8]
-
Secondary Outcome Measures: Pain visual analog scores, McGill Pain Questionnaire, and Roland Disability Questionnaire.[2][8]
Visualizing the Science
Signaling Pathways and Experimental Workflow
References
- 1. Controlled-release oxycodone and naloxone in the treatment of chronic low back pain: a placebo-controlled, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. How effective are opioids for chronic low back pain? | MDedge [medauth2.mdedge.com]
- 4. DOV Pharmaceutical Announces Positive Futility Analysis For Pivotal Phase III Trial Of Bicifadine In Chronic Low Back Pain & Long Term Safety & Efficacy Trial Of Bicifadine Continues To Yield Encouraging Data - BioSpace [biospace.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. DOV Pharmaceutical Back Pain Drug Bicifadine Fails Phase 3 Clinical Trial, Has Limited Results - BioSpace [biospace.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Efficacy of tramadol in treatment of chronic low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlled-release oxycodone and naloxone in the treatment of chronic low back pain: A placebo-controlled, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of oxymorphone extended release in chronic low back pain: results of a randomized, double-blind, placebo- and active-controlled phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ALO-02 Demonstrates Significant Difference In Pain Scores In Chronic Low Back Pain Patients And Lower Abuse Potential Compared To Immediate-Release Oxycodone In Recreational Opioid Users | Pfizer [pfizer.com]
- 12. Frontiers | Opioids and Chronic Pain: An Analytic Review of the Clinical Evidence [frontiersin.org]
- 13. Adverse events associated with medium- and long-term use of opioids for chronic non-cancer pain: an overview of Cochrane Reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Adverse events associated with medium‐ and long‐term use of opioids for chronic non‐cancer pain: an overview of Cochrane Reviews - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of (+)-Bicifadine and Gabapentin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the adverse event profiles of (+)-Bicifadine, a serotonin-norepinephrine reuptake inhibitor (SNRI), and gabapentin (B195806), a gabapentinoid. The information presented is collated from available clinical trial data and preclinical research to assist in understanding the safety and tolerability of these two analgesic compounds.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common adverse events reported in clinical trials for this compound and gabapentin. It is important to note that the data for this compound is limited due to its discontinued (B1498344) development, with primary information stemming from a Phase III trial in chronic low back pain.[1][2][3] In contrast, gabapentin has been extensively studied across various neuropathic pain conditions.
| Adverse Event | This compound (200-400 mg b.i.d.)[1] | Gabapentin (<1800 mg/d)[4] | Gabapentin (≥1800 mg/d)[4] | Placebo (Gabapentin Trials)[4] |
| Dizziness | 5% - 18% | 20.2% | 9.7% | 7.4% |
| Nausea | 5% - 18% | - | - | - |
| Somnolence | - | 14.9% | 6.9% | 5.8% |
| Peripheral Edema | - | 1.4% | 7.5% | 1.6% |
| Ataxia | - | |||
| Fatigue | - |
Data for ataxia and fatigue with gabapentin are frequently reported but not quantified in the cited pooled analysis. Other sources indicate these are common side effects.[5][6]
Experimental Protocols for Adverse Event Assessment
The methodologies for assessing and reporting adverse events in the clinical trials of these compounds generally adhere to the principles outlined in the Consolidated Standards of Reporting Trials (CONSORT) guidelines.[7]
General Protocol for Adverse Event Monitoring in Analgesic Clinical Trials:
A standardized approach is employed to ensure consistent and thorough data collection on adverse events (AEs).
-
Elicitation of Adverse Events: Both spontaneous reports from participants and responses to non-leading questions by investigators during study visits are recorded. An example of a non-leading question is, "Have you been feeling any different since your last visit?"[8]
-
Documentation: All AEs are meticulously documented in the source documents and electronic case report forms (eCRFs).[8] This includes a description of the event, date of onset, severity, and duration.
-
Severity Assessment: The severity of an AE is typically graded on a scale (e.g., mild, moderate, severe) based on its impact on the participant's daily activities.[8]
-
Causality Assessment: The investigator assesses the relationship between the study drug and the occurrence of the AE.
-
Reporting of Serious Adverse Events (SAEs): Any AE that results in death, is life-threatening, requires hospitalization, or results in persistent or significant disability/incapacity is classified as an SAE and reported to the sponsor and regulatory authorities within a specified timeframe.[8]
In the pooled analysis of gabapentin trials for postherpetic neuralgia, an adverse event was recorded at the dose of its first onset and documented again if its severity worsened at a higher dose.[4]
Signaling Pathways and Mechanisms of Side Effects
The distinct mechanisms of action of this compound and gabapentin are linked to their respective side effect profiles.
This compound: SNRI-Related Side Effects
As a serotonin-norepinephrine reuptake inhibitor, the side effects of this compound, such as nausea and dizziness, are likely mediated by its influence on these neurotransmitter systems.
-
Nausea: Increased serotonergic activity in the gastrointestinal tract and the chemoreceptor trigger zone in the brainstem is a well-established mechanism for nausea.[9][10]
-
Dizziness: The modulation of norepinephrine (B1679862) and serotonin (B10506) levels can affect the vestibular system, which is crucial for maintaining balance and spatial orientation, leading to dizziness.[11][12]
Gabapentin: Gabapentinoid-Related Side Effects
The side effects of gabapentin are primarily attributed to its binding to the α2δ-1 subunit of voltage-gated calcium channels.
-
Dizziness and Somnolence: By binding to the α2δ-1 subunit, gabapentin modulates neurotransmitter release in the central nervous system, which can lead to sedation and impact vestibular function, causing dizziness and somnolence.[13][14]
-
Peripheral Edema: The exact mechanism is not fully elucidated but is thought to involve vasodilation due to the effects on voltage-gated calcium channels in the vasculature, similar to other calcium channel blockers.[15][16]
References
- 1. DOV Pharmaceutical Back Pain Drug Bicifadine Fails Phase 3 Clinical Trial, Has Limited Results - BioSpace [biospace.com]
- 2. DOV Pharmaceutical Announces Positive Futility Analysis For Pivotal Phase III Trial Of Bicifadine In Chronic Low Back Pain & Long Term Safety & Efficacy Trial Of Bicifadine Continues To Yield Encouraging Data - BioSpace [biospace.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Gabapentin: a pooled analysis of adverse events from three clinical trials in patients with postherpetic neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association of adverse cardiovascular events with gabapentin and pregabalin among patients with fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adverse event reporting in randomised controlled trials of neuropathic pain: considerations for future practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.refined.site [research.refined.site]
- 9. Serotonin - Wikipedia [en.wikipedia.org]
- 10. Mechanisms of Nausea and Vomiting: Current Knowledge and Recent Advances in Intracellular Emetic Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vestibular system - Wikipedia [en.wikipedia.org]
- 12. Physiology, Vestibular System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Voltage-gated calcium channel subunit α2δ-1 in spinal dorsal horn neurons contributes to aberrant excitatory synaptic transmission and mechanical hypersensitivity after peripheral nerve injury [frontiersin.org]
- 14. Hypnotic - Wikipedia [en.wikipedia.org]
- 15. Gabapentin-induced bilateral lower extremity edema in a patient with pervasive developmental disorder and schizoaffective disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gabapentinoid-induced peripheral edema and acute heart failure: A translational study combining pharmacovigilance data and in vitro animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of (+)-Bicifadine's Triple Reuptake Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of (+)-Bicifadine as a triple reuptake inhibitor (TRI) against other relevant compounds. Supporting experimental data and detailed methodologies are presented to facilitate a comprehensive understanding of its pharmacological profile.
Introduction
This compound is a novel compound that has demonstrated potential as a triple reuptake inhibitor, targeting the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT).[1] The simultaneous modulation of these three key neurotransmitter systems involved in mood regulation has been hypothesized to offer a broader spectrum of antidepressant efficacy and potentially a faster onset of action compared to more selective agents.[1][2] This guide summarizes the available in vivo evidence validating the triple reuptake inhibition of this compound and compares it with other TRIs.
Comparative In Vivo Data
While specific quantitative in vivo microdialysis data for this compound was not available in the reviewed literature, its functional activity as a TRI has been confirmed in preclinical studies. The following tables present available data for this compound and closely related comparator TRIs, DOV 216,303 and Amitifadine (B1667122) (DOV 21,947).
In Vitro Transporter Affinity
This table outlines the in vitro binding affinities of Bicifadine and comparator compounds for human monoamine transporters, providing a basis for their in vivo effects.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Potency Ratio (SERT:NET:DAT) |
| This compound | Data not available | Data not available | Data not available | 1:0.5:0.06 (approx. based on relative potency)[3] |
| DOV 216,303 | 204 | 103 | 129 | 1:0.5:0.6 |
| Amitifadine (DOV 21,947) | 76 | 283 | 204 | 1:3.7:2.7[4] |
In Vivo Microdialysis: Extracellular Monoamine Levels
Microdialysis studies in freely moving rats have been conducted to assess the in vivo effects of these compounds on extracellular neurotransmitter levels in key brain regions.
| Compound | Dose | Brain Region | Serotonin (5-HT) Increase | Norepinephrine (NE) Increase | Dopamine (DA) Increase |
| This compound | 20 mg/kg i.p. | Prefrontal Cortex | Increased[5] | Increased[5] | - |
| Locus Coeruleus | - | Increased[5] | - | ||
| Striatum | - | - | Increased[5] | ||
| DOV 216,303 | 20 mg/kg | Prefrontal Cortex | Increased[6] | Increased[6] | Increased[6] |
| Amitifadine (DOV 21,947) | 10 mg/kg i.p. | Prefrontal Cortex | Markedly and persistently increased[7] | Markedly and persistently increased[7] | Markedly and persistently increased[7] |
| Striatum | - | - | Increased[7] | ||
| Nucleus Accumbens | - | - | Increased[7] |
Behavioral Assays: Forced Swim Test
The forced swim test is a common behavioral assay used to screen for antidepressant-like activity. A reduction in immobility time is indicative of potential antidepressant efficacy.
| Compound | Species | Dose | Change in Immobility Time |
| This compound | Data not available | Data not available | Data not available |
| DOV 216,303 | Mouse | Data not available | Active in test[1] |
| Amitifadine (DOV 21,947) | Rat/Mouse | Data not available | Active in test[4] |
Experimental Protocols
In Vivo Microdialysis
Objective: To measure extracellular levels of serotonin, norepinephrine, and dopamine in specific brain regions of conscious, freely moving rats following administration of a test compound.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are surgically implanted with a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum). Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: The test compound (e.g., this compound) is administered via intraperitoneal (i.p.) injection.
-
Post-Dose Collection: Dialysate samples continue to be collected for several hours post-administration.
-
Analysis: The concentrations of monoamines in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Expression: Results are typically expressed as a percentage change from the baseline levels.
Forced Swim Test
Objective: To assess the antidepressant-like activity of a test compound in rodents.
Methodology:
-
Apparatus: A cylindrical tank is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.
-
Pre-test Session (Rats): On the first day, rats are placed in the water tank for a 15-minute pre-swim session.
-
Test Session: 24 hours after the pre-test, the animals are administered the test compound or vehicle. Following a pre-determined absorption period, they are placed back in the swim tank for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded.
-
Data Analysis: The immobility time of the drug-treated group is compared to the vehicle-treated control group. A significant reduction in immobility is indicative of an antidepressant-like effect.
Visualizations
Caption: Signaling pathway of a triple reuptake inhibitor like this compound.
Caption: Experimental workflow for in vivo validation of a triple reuptake inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Amitifadine hydrochloride: Triple reuptake inhibitor treatment of depression [scholars.duke.edu]
- 5. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The putative antidepressant DOV 216,303, a triple reuptake inhibitor, increases monoamine release in the prefrontal cortex of olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the triple reuptake inhibitor amitifadine on extracellular levels of monoamines in rat brain regions and on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Validation of Analytical Methods for (+)-Bicifadine
Disclaimer: As of late 2025, publicly available, detailed cross-validation studies and validated analytical methods specifically for (+)-Bicifadine are scarce. Therefore, this guide provides a comparative framework using representative, hypothetical analytical methods and validation data based on common practices for chiral small molecules in the pharmaceutical industry. The presented protocols and data are intended to serve as a practical guide for researchers and scientists in the development and comparison of such methods.
Introduction
This compound is a chiral non-narcotic analgesic. The stereospecific nature of its biological activity necessitates the use of enantioselective analytical methods for accurate quantification in various matrices, which is critical during drug development and for quality control. Cross-validation of different analytical methods is essential to ensure the consistency and reliability of data, especially when methods are transferred between laboratories or when different techniques are used across various stages of a clinical trial. This guide compares two plausible, albeit illustrative, enantioselective methods for the analysis of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method.
Experimental Protocols
Method 1: Hypothetical Enantioselective HPLC-UV Method
This method is designed for the quantification of this compound in a drug substance, providing a robust approach for quality control and stability testing.
1. Sample Preparation:
-
Accurately weigh and dissolve 10 mg of the Bicifadine sample in 100 mL of the mobile phase to obtain a stock solution of 100 µg/mL.
-
Further dilute with the mobile phase to prepare working standards and quality control (QC) samples at concentrations spanning the calibration range.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Chiral stationary phase (CSP) column, such as one based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine in a ratio of 85:15:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Method 2: Hypothetical Enantioselective GC-MS Method
This method is tailored for the sensitive quantification of this compound in a biological matrix like human plasma, which is suitable for pharmacokinetic studies.
1. Sample Preparation (Human Plasma):
-
To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of Bicifadine).
-
Perform a liquid-liquid extraction (LLE) by adding 2 mL of methyl tert-butyl ether (MTBE) and vortexing for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for injection.
2. Chromatographic Conditions:
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: Chiral capillary column (e.g., Cyclodextrin-based, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp up to 220°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
Data Presentation: Comparison of Validation Parameters
The following table summarizes the hypothetical performance characteristics of the two analytical methods for this compound, based on typical validation results for such assays.
| Validation Parameter | HPLC-UV Method (Drug Substance) | GC-MS Method (Human Plasma) | Typical Acceptance Criteria |
| Linearity (Range) | 1 - 50 µg/mL | 0.5 - 100 ng/mL | Correlation Coefficient (r²) ≥ 0.995 |
| Correlation Coefficient (r²) | 0.9992 | 0.9985 | |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.8% - 104.5% | 80% - 120% (at LLOQ), 85% - 115% (other levels) |
| Precision (Repeatability, %RSD) | ≤ 1.5% | ≤ 5.0% | ≤ 15% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | ≤ 8.0% | ≤ 15% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.15 ng/mL | S/N ratio ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.5 ng/mL | S/N ratio ≥ 10; %RSD ≤ 20% |
| Resolution (Rs) between enantiomers | > 2.0 | > 2.0 | Rs > 1.5 |
| Robustness | Unaffected by minor changes in flow rate (±5%) and mobile phase composition (±2%) | Unaffected by minor changes in oven temperature ramp (±1°C/min) and carrier gas flow (±5%) | System suitability parameters met |
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods.
Caption: Workflow for cross-validation between two analytical methods.
Logical Relationship of Validation Parameters
This diagram shows the logical dependency of key analytical method validation parameters.
Caption: Interdependence of analytical method validation parameters.
Comparative Analysis of (+)-Bicifadine and its Primary Metabolites: A Review of Preclinical and Clinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicifadine (B1205413) is a novel, non-opioid analgesic that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2] Its analgesic properties are attributed to the enhancement of serotonergic and noradrenergic neurotransmission in the descending pain pathways of the central nervous system.[3][4][5] This guide provides a comparative overview of (+)-Bicifadine and its primary metabolites, summarizing the available data on their metabolism, pharmacokinetics, and pharmacological activities. It is important to note that while the primary focus is on the (+)-enantiomer, much of the publicly available research has been conducted on the racemic mixture, (±)-Bicifadine. This document will clearly distinguish between data derived from racemic and enantiomer-specific studies where possible.
Metabolism and Pharmacokinetics
Studies in humans, mice, rats, and monkeys have shown that bicifadine is extensively metabolized.[6] The primary metabolic pathways involve hydroxylation and oxidation.[2] The major circulating metabolites identified in human plasma are the lactam (M12), the lactam acid (M9), and the acid (M3), along with their glucuronide conjugates.[6][7] The lactam acid (M9) is the predominant urinary metabolite.[6] In humans, the primary enzymes responsible for the metabolism of bicifadine are Monoamine Oxidase B (MAO-B) and Cytochrome P450 2D6 (CYP2D6).
Following oral administration of racemic bicifadine in humans, the parent drug accounts for a relatively small fraction of the total drug-related material in plasma, with its metabolites being present at higher concentrations.[6]
Table 1: Pharmacokinetic Parameters of Racemic Bicifadine and its Metabolites in Humans (Single Oral Dose)
| Compound | Tmax (h) | Elimination Half-life (h) |
| (±)-Bicifadine | ~1 | 1.6 |
| Total Radioactivity | ~1 | 2.6 |
| M12 (Lactam) | >1 | Not specified |
| M9 (Lactam Acid) | >1 | Not specified |
| M3 (Acid) | >1 | Not specified |
Data extracted from studies on (±)-Bicifadine.[6]
Comparative Pharmacological Activity
Racemic bicifadine has been shown to inhibit the reuptake of norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA) with varying potencies.
Table 2: In Vitro Monoamine Transporter Inhibition by Racemic Bicifadine
| Transporter | IC50 (nM) |
| Norepinephrine (NET) | 55 |
| Serotonin (SERT) | 117 |
| Dopamine (DAT) | 910 |
Data for (±)-Bicifadine.[8]
A critical gap in the current body of published literature is the lack of publicly available data on the pharmacological activity of the primary metabolites of bicifadine (M3, M9, and M12). Furthermore, there is a paucity of information specifically detailing the monoamine transporter inhibition potencies of the (+)-enantiomer of bicifadine and its corresponding metabolites. Such data would be invaluable for a comprehensive understanding of the overall pharmacological profile and for elucidating the relative contributions of the parent drug and its metabolites to the observed analgesic efficacy.
Signaling Pathways and Experimental Workflows
The analgesic effect of bicifadine is believed to be mediated through its action on the descending pain modulatory pathways. By inhibiting the reuptake of serotonin and norepinephrine in the spinal cord, bicifadine enhances the activity of these inhibitory neurotransmitters, thereby reducing the transmission of pain signals to the brain.
Signaling Pathway of Bicifadine in Descending Pain Modulation
Caption: Mechanism of action of this compound.
General Workflow for In Vitro Monoamine Transporter Inhibition Assay
Caption: Experimental workflow for transporter inhibition assay.
Experimental Protocols
While specific, detailed protocols for the studies on bicifadine are not publicly available, the following represents a generalized protocol for an in vitro monoamine transporter uptake inhibition assay, based on standard methodologies in the field.[1][9][10][11]
Objective: To determine the in vitro potency of this compound and its primary metabolites to inhibit the reuptake of serotonin, norepinephrine, and dopamine by their respective transporters.
Materials:
-
Cell lines stably expressing human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).
-
This compound and its primary metabolites (M3, M9, M12) of high purity.
-
Radiolabeled substrates: [³H]5-HT (for hSERT), [³H]norepinephrine (for hNET), and [³H]dopamine (for hDAT).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation cocktail and a scintillation counter.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Culture the transporter-expressing cells in appropriate media until they reach a suitable confluency for the assay.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with the assay buffer.
-
Compound Incubation: Prepare serial dilutions of the test compounds (this compound and its metabolites) in the assay buffer. Add the compound solutions to the appropriate wells of the 96-well plate and incubate for a predetermined period (e.g., 10-20 minutes) at room temperature.
-
Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be close to its Km value for the respective transporter.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor for each transporter (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET, and nomifensine (B1679830) for DAT).
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Conclusion
This compound is an analgesic with a multi-faceted mechanism of action as a serotonin-norepinephrine-dopamine reuptake inhibitor. While the metabolism of racemic bicifadine has been well-characterized, there is a significant lack of publicly available data on the stereoselective metabolism and pharmacokinetic profile of the (+)-enantiomer. Crucially, the pharmacological activity of its primary metabolites remains to be elucidated. Future research should focus on these areas to provide a more complete picture of the contribution of each chemical entity to the overall therapeutic effect of this compound. Such studies are essential for a thorough understanding of its clinical pharmacology and for the development of optimized analgesic therapies.
References
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Look at Commonly Utilized Serotonin Noradrenaline Reuptake Inhibitors (SNRIs) in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, disposition, and metabolism of bicifadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of (+)-Bicifadine and Aspirin for Postoperative Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic efficacy of (+)-Bicifadine and aspirin (B1665792) in the context of postoperative pain management. The information is compiled from available clinical trial data and pharmacological profiles to assist researchers and professionals in drug development in understanding the relative therapeutic potential of these two compounds.
Executive Summary
This compound, a monoamine reuptake inhibitor, has demonstrated analgesic properties comparable to aspirin in clinical settings for postoperative pain. A key study established that a 150 mg dose of this compound provides significant pain relief, similar to that of 650 mg of aspirin.[1] In contrast, a lower dose of 75 mg of this compound was found to be comparable to placebo.[1] While detailed quantitative data from direct head-to-head trials are limited, extensive data from systematic reviews on aspirin provide a strong benchmark for its efficacy. Aspirin, a well-established non-steroidal anti-inflammatory drug (NSAID), functions through the irreversible inhibition of cyclooxygenase (COX) enzymes. This guide presents a detailed examination of their mechanisms of action, available efficacy data, and the experimental protocols utilized in these assessments.
Data Presentation: Efficacy in Postoperative Pain
| Efficacy Parameter | This compound | Aspirin | Placebo |
| Dosage | 150 mg | 600/650 mg | N/A |
| Analgesic Efficacy | Significant analgesic activity, comparable to 650 mg aspirin[1] | 39% of patients achieve at least 50% pain relief over 4-6 hours[2] | 15% of patients achieve at least 50% pain relief over 4-6 hours[2] |
| Number Needed to Treat (NNT) for at least 50% pain relief vs. Placebo | Data not available | 4.2[2] | N/A |
| Adverse Events | Reported as minor and not interfering with therapy[1] | At 600/650 mg, no significant difference from placebo. At higher doses (900/1000 mg), increased incidence of dizziness, drowsiness, gastric irritation, nausea, and vomiting.[2][3] | 9.5% of patients experience any adverse event[2] |
Experimental Protocols
The methodologies employed in the clinical trials assessing the efficacy of this compound and aspirin for postoperative pain generally adhere to a standard design for acute analgesic studies.
Study Design: The Wang et al. (1982) Trial
The pivotal study comparing this compound to aspirin was a single-dose, double-blind, placebo-controlled trial.[1]
-
Patient Population: 100 patients experiencing moderate to severe postoperative pain.[1]
-
Interventions:
-
This compound Hydrochloride (75 mg)
-
This compound Hydrochloride (150 mg)
-
Aspirin (650 mg)
-
Placebo
-
-
Administration: Oral.[1]
-
Outcome Measures: The primary outcome was analgesic activity, likely measured using standardized pain relief and pain intensity scales over a set period. However, specific scales and time points are not detailed in the available abstract.
Standard Protocol for Acute Postoperative Pain Trials (based on Cochrane Review)
The Cochrane review on single-dose oral aspirin for acute postoperative pain included 68 studies, providing a robust overview of the standard experimental protocol.
-
Study Design: Single oral dose, randomized, double-blind, placebo-controlled trials.[2]
-
Patient Population: Adult patients with established moderate to severe postoperative pain from various surgical procedures (e.g., dental, orthopedic).[2]
-
Pain Assessment: Pain intensity and pain relief were typically recorded at baseline and at specified time points (e.g., 0.5, 1, 2, 3, 4, 5, 6 hours) after drug administration. Standard scales such as the 4-point verbal rating scale (VRS) for pain intensity (0=none, 1=mild, 2=moderate, 3=severe) and a 5-point scale for pain relief (0=none, 1=a little, 2=some, 3=a lot, 4=complete) were commonly used.
-
Primary Efficacy Endpoint: The most common primary endpoint was the Sum of Total Pain Relief over a 4 to 6-hour period (TOTPAR). From this, the number of participants achieving at least 50% pain relief was calculated.[4]
-
Secondary Efficacy Endpoints:
-
Time to use of rescue medication.
-
Number of participants requiring rescue medication over specified time periods.
-
-
Safety Assessment: Recording of all adverse events, with participants asked non-leading questions about any new symptoms.
Mandatory Visualization
Signaling Pathway Diagrams
The analgesic effects of this compound and aspirin are mediated through distinct signaling pathways.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Aspirin.
Experimental Workflow Diagram
Caption: Experimental Workflow for Postoperative Pain Trials.
References
Safety Operating Guide
Proper Disposal of (+)-Bicifadine: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Disposal
The fundamental principle of chemical disposal is to manage waste in a manner that is safe, environmentally responsible, and compliant with all applicable national and local regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
Quantitative Data on Disposal Methods
In the absence of specific quantitative data for (+)-Bicifadine, the following table summarizes general disposal methods for research chemicals and pharmaceuticals, outlining key considerations for each.
| Disposal Method | Description | Key Considerations | Regulatory Compliance |
| Licensed Waste Disposal Vendor | Professional service for the collection, treatment, and disposal of chemical waste. | - Segregate waste streams.- Ensure proper labeling and packaging.- Maintain disposal records. | Adherence to national and local hazardous waste regulations is mandatory. |
| In-house Chemical Treatment | Neutralization or deactivation of the chemical on-site. | - Requires validated and approved protocols.- Must be performed by trained personnel.- Potential for hazardous byproducts. | Subject to strict regulatory oversight and permitting. |
| Incineration | High-temperature destruction of the chemical waste. | - Effective for complete destruction.- Typically performed by a licensed vendor.- Air emissions must be controlled. | Governed by stringent environmental air quality regulations. |
| Landfill (after treatment) | Disposal in a designated hazardous waste landfill. | - Chemical must be stabilized and solidified.- Not suitable for all chemical types.- Potential for long-term environmental liability. | Requires compliance with landfill acceptance criteria and regulations. |
Experimental Protocols for Safe Disposal
While no experimental protocols for the specific disposal of this compound were found, a general protocol for the handling and disposal of non-controlled, solid pharmaceutical waste in a laboratory setting can be adapted.
Protocol for the Disposal of Solid this compound Waste:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Segregation: Keep this compound waste separate from other chemical waste streams. Do not mix with other waste.[1]
-
Containerization: Place solid this compound waste in a clearly labeled, sealed, and appropriate waste container. Leave chemicals in their original containers if possible.[1]
-
Spill Management: In the event of a spill, contain the powder to prevent dust generation.[1] Mix the spilled material with an inert absorbent such as sand or vermiculite.[2] Carefully sweep or scoop the mixture into a designated waste container.
-
Labeling: Clearly label the waste container with the chemical name "this compound" and any relevant hazard information.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, pending collection by a licensed waste disposal vendor.
-
Documentation: Maintain a record of the amount of this compound waste generated and its disposal date.
-
Consult EHS: Contact your institution's Environmental Health and Safety department to arrange for the final disposal by an approved and licensed waste disposal contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures and adhere to all local, state, and federal regulations.
References
Essential Safety and Handling Protocols for (+)-Bicifadine in a Research Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of (+)-Bicifadine.
As a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), this compound is a compound of significant interest in neurochemical research. Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for its handling.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related Bicifadine hydrochloride and general guidelines for handling potent neuroactive compounds necessitate a cautious approach. The primary hazards are associated with inhalation, skin contact, and ingestion.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact with the compound. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required when handling the solid compound or preparing solutions. | Minimizes the risk of inhaling airborne particles or aerosols. |
Step-by-Step Handling and Operational Plan
1. Preparation and Weighing:
-
All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Before handling, ensure all required PPE is correctly worn.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound. Avoid creating dust.
-
Clean all surfaces and equipment thoroughly after use.
2. Solution Preparation:
-
When dissolving this compound, add the solvent to the solid slowly to prevent splashing.
-
Work within a fume hood during the preparation of solutions.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep containers tightly sealed to prevent contamination and degradation.
-
Follow any specific storage temperature requirements provided by the supplier.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection if the spill involves a significant amount of solid material.
-
For small spills, gently cover with an absorbent material, and then carefully sweep or wipe up the material. Place the waste in a sealed, labeled container for proper disposal.
-
For larger spills, follow your institution's established emergency procedures.
Disposal Plan
The disposal of this compound and associated waste must comply with all local, state, and federal regulations. As a neuroactive compound, it is crucial to prevent its release into the environment.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Container | Disposal Method |
| Solid this compound Waste | Labeled hazardous waste container | Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Labware (e.g., pipette tips, vials) | Labeled hazardous waste container | Dispose of as chemical waste through your institution's EHS office. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Labeled hazardous waste container | Dispose of as chemical waste through your institution's EHS office. |
| Aqueous Solutions Containing this compound | Labeled hazardous aqueous waste container | Dispose of as chemical waste through your institution's EHS office. Do not pour down the drain. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
This guide is intended to provide essential safety and logistical information. Researchers should always consult their institution's specific safety protocols and the most current safety data available for any chemical they handle. Building a strong foundation of laboratory safety is critical for successful and responsible research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
